Product packaging for Methyl 2-(2-bromophenyl)-3-oxobutanoate(Cat. No.:CAS No. 1243144-97-9)

Methyl 2-(2-bromophenyl)-3-oxobutanoate

Cat. No.: B1407203
CAS No.: 1243144-97-9
M. Wt: 271.11 g/mol
InChI Key: KWNLLHXMARGDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO3 B1407203 Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS No. 1243144-97-9

Properties

IUPAC Name

methyl 2-(2-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNLLHXMARGDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry. Its structural motifs, including the brominated phenyl ring and the β-keto ester functionality, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures with potential applications in medicinal chemistry and materials science. The reactivity of this compound is intrinsically linked to its physical properties, which dictate its behavior in different solvent systems, its purification requirements, and its stability under various conditions.

This in-depth technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a valuable resource for researchers, offering not only data but also the underlying scientific principles and experimental methodologies necessary for its effective use and characterization.

Molecular Structure and Key Features

The unique reactivity of this compound stems from its distinct structural components. The presence of a bromine atom on the phenyl ring introduces a site for various cross-coupling reactions, while the β-keto ester moiety allows for a rich chemistry, including enolate formation, alkylation, and cyclization reactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting and boiling points are not widely reported in the literature. The values provided are a combination of reported data and scientifically predicted values.

PropertyValueSource
CAS Number 1243144-97-9AK Scientific Inc.[1]
Molecular Formula C₁₁H₁₁BrO₃AK Scientific Inc.[1]
Molecular Weight 271.11 g/mol AK Scientific Inc.[1]
Physical Form SolidSigma-Aldrich
Melting Point Not available (experimentally determined)-
Boiling Point 320.1 ± 27.0 °C (Predicted)-
Density 1.432 ± 0.06 g/cm³ (Predicted)-
pKa 9.54 ± 0.46 (Predicted)-
Storage Temperature Refrigerator, cool, dry placeSigma-Aldrich, AK Scientific Inc.[1]

Keto-Enol Tautomerism: A Core Concept

A critical aspect of the chemistry of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Figure 2: Keto-enol tautomerism in this compound.

The keto-enol tautomerism has profound implications for the compound's reactivity and its characterization by spectroscopic methods. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, separate signals for both tautomers may be observed, and the ratio of the integrals of these signals can be used to determine the equilibrium constant.[2][3][4]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of the aromatic ring and the keto-enol tautomerism.

  • Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing splitting patterns consistent with a disubstituted benzene ring.

  • Methine Proton (α-carbon): For the keto form, a signal around 4.0-4.5 ppm. This proton is absent in the enol form.

  • Methyl Protons (acetyl group): A singlet around 2.2-2.5 ppm for the keto form. A slightly different chemical shift would be expected for the enol form.

  • Methyl Protons (ester group): A singlet around 3.7-3.9 ppm for both tautomers, although slight differences may be observed.

  • Enolic Hydroxyl Proton: A broad singlet in the downfield region (10-14 ppm) for the enol form, characteristic of an intramolecularly hydrogen-bonded proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would also show distinct signals for the keto and enol forms.

  • Carbonyl Carbons: Signals for the ketone and ester carbonyls in the keto form would appear in the range of 190-210 ppm and 165-175 ppm, respectively. In the enol form, the corresponding carbons would have different chemical shifts.

  • Aromatic Carbons: Six signals in the aromatic region (110-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • α-Carbon: A signal around 50-60 ppm for the keto form.

  • Methyl Carbons: Signals for the acetyl and ester methyl groups in the range of 20-30 ppm and 50-55 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide key information about the functional groups present.

  • Carbonyl Stretching (C=O): In the keto form, two distinct carbonyl stretching bands are expected: one for the ketone (around 1720-1740 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹). In the enol form, the ketone carbonyl absorption would be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation and hydrogen bonding, and the ester carbonyl may also show a slight shift.

  • O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the hydrogen-bonded hydroxyl group in the enol tautomer.

  • C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Experimental Protocols

For a comprehensive understanding and utilization of this compound, experimental determination of its physical properties is crucial. The following section outlines standard protocols for these determinations.

Synthesis and Purification Workflow

A plausible synthetic route to this compound involves the acylation of a suitable precursor. A general workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Methyl 2-bromophenylacetate B React with a suitable acetylating agent (e.g., acetyl chloride, acetic anhydride) in the presence of a strong base (e.g., LDA, NaH) A->B C Crude this compound B->C D Work-up (e.g., quenching, extraction) C->D E Column Chromatography or Recrystallization D->E F Pure this compound E->F

Figure 3: A general workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis (Hypothetical Protocol):

  • Preparation of the Enolate: To a solution of methyl 2-bromophenylacetate in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.

  • Acylation: After stirring for a period to ensure complete enolate formation, add an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

  • Ensure the sample of this compound is pure and completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of a compound is essential for designing reaction conditions, extraction procedures, and purification methods.

Protocol for Qualitative Solubility Determination:

  • Place a small amount (approximately 10-20 mg) of this compound into a series of test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

  • Agitate each test tube vigorously for about one minute.

  • Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.

Protocol for Quantitative Solubility Determination (Gravimetric Method):

  • Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

  • Carefully filter the solution to remove any undissolved solid.

  • Accurately measure a known volume of the saturated solution into a pre-weighed container.

  • Evaporate the solvent completely under reduced pressure or in a fume hood.

  • Weigh the container with the residue. The difference in weight gives the mass of the dissolved solid.

  • Calculate the solubility in terms of g/100 mL or other appropriate units.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable building block in organic synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview of the current knowledge, including predicted values and established experimental protocols for their determination. A thorough understanding of its physicochemical properties, particularly the keto-enol tautomerism, is essential for its effective application in research and development. Further experimental investigation is warranted to fully characterize this promising compound.

References

Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS number and IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. As an α-aryl-β-keto ester, its structure is characterized by a reactive β-dicarbonyl system and an aryl bromide moiety. This unique combination allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic systems and other motifs relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis based on established catalytic methods, detailed analytical characterization, and an exploration of its synthetic potential.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers and key physical properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1243144-97-9[1][2][3]
Molecular Formula C₁₁H₁₁BrO₃[1][2]
Molecular Weight 271.11 g/mol [1]
Physical Form Solid
Purity (Typical) ≥95%[1]
InChI Key KWNLLHXMARGDDM-UHFFFAOYSA-N

Synthesis: Palladium-Catalyzed α-Arylation

The construction of the C(aryl)-C(α) bond is the key challenge in synthesizing α-aryl keto esters. While classical methods involving harsh bases can be effective, they often suffer from poor functional group tolerance. Modern palladium-catalyzed cross-coupling reactions provide a mild and highly efficient alternative. The α-arylation of β-keto esters, pioneered by groups like Buchwald and Hartwig, is the premier method for synthesizing compounds like this compound.[4][5]

Rationale and Mechanistic Insight

The reaction couples the enolate of methyl acetoacetate with an aryl bromide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene could be used, but we will focus on 2-bromoiodobenzene for selectivity). The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial. The bulky ligand accelerates the rate-limiting reductive elimination step and prevents β-hydride elimination, while its electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[4][6]

Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetallation (Deprotonation) PdII->Transmetal PdEnolate Ar-Pd(II)-Enolate(L₂) Transmetal->PdEnolate ReductElim Reductive Elimination PdEnolate->ReductElim Product α-Aryl Keto Ester ReductElim->Product Product->Pd0 Catalyst Regeneration ArX 2-Bromophenyl Halide ArX->OxAdd Enolate Enolate of Methyl Acetoacetate Enolate->Transmetal Base Base (e.g., LiHMDS) Base->Transmetal Synthesis_Workflow start Start: Assemble Reagents reagents 1. Charge flask with Pd₂(dba)₃ and P(t-Bu)₃·HBF₄. 2. Add 1-bromo-2-iodobenzene and methyl acetoacetate. start->reagents inert 3. Seal flask, evacuate, and backfill with Argon (3x). reagents->inert solvent 4. Add anhydrous toluene via syringe. inert->solvent base 5. Add LiHMDS solution dropwise at room temp. solvent->base reaction 6. Heat reaction to 80-100 °C. 7. Monitor by TLC or GC-MS until ArX is consumed. base->reaction quench 8. Cool to RT and quench with saturated aq. NH₄Cl. reaction->quench workup 9. Extract with Ethyl Acetate (3x). 10. Wash combined organics with brine. quench->workup dry 11. Dry over anhydrous Na₂SO₄, filter, and concentrate. workup->dry purify 12. Purify by flash column chromatography (Silica gel). dry->purify end End: Isolated Product purify->end G start This compound suzuki Suzuki Coupling (e.g., with Ar-B(OH)₂) start->suzuki Pd Cat. heck Heck Coupling (e.g., with alkene) start->heck Pd Cat. buchwald Buchwald-Hartwig Amination (e.g., with R₂NH) start->buchwald Pd Cat. decarbox Knorr Pyrrole Synthesis (with α-amino ketone) start->decarbox Acid/Heat hetero Hantzsch Dihydropyridine Synthesis (with aldehyde, NH₃) start->hetero Heat reduction Reduction/Cyclization (e.g., to form dihydrobenzofurans) start->reduction Reducing Agent (e.g., NaBH₄)

References

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Methyl 2-(2-bromophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The proposed synthesis employs a two-step sequence commencing with the readily available 2-bromophenylacetic acid. The initial step involves a classic Fischer esterification to yield Methyl 2-(2-bromophenyl)acetate, which is subsequently subjected to a crossed Claisen condensation to introduce the acetyl group and form the target molecule. This guide offers detailed, step-by-step experimental protocols, mechanistic insights into the core chemical transformations, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary technical details to replicate and optimize this pathway.

Introduction: The Significance of β-Keto Ester Intermediates

β-Keto esters are a cornerstone class of compounds in organic synthesis, prized for their versatile reactivity. The presence of two carbonyl groups flanking a central α-carbon imparts unique chemical properties, most notably the enhanced acidity of the α-protons. This facilitates the formation of a stabilized enolate, a potent nucleophile that is central to a vast array of carbon-carbon bond-forming reactions.[1][2]

The target molecule, this compound, incorporates this valuable β-keto ester functionality onto a brominated phenyl ring. This specific combination of functional groups makes it a highly attractive building block for the synthesis of complex heterocyclic frameworks and other pharmacologically active molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the β-keto ester moiety can be manipulated to construct diverse molecular scaffolds.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, logically dictates the synthetic strategy. The key disconnection lies at the C2-C3 bond, which is formed between the α-carbon of the phenylacetate moiety and the acetyl carbonyl group. This bond is ideally constructed via a condensation reaction.

The Claisen condensation is a fundamental reaction for the formation of β-keto esters from two ester molecules.[1][3][4] Specifically, a crossed Claisen condensation , which involves two different esters, is the most direct approach here.[4][5] This leads to the identification of Methyl 2-(2-bromophenyl)acetate as a key precursor and an acetylating agent (such as methyl acetate or acetyl chloride) as the reaction partner.

Methyl 2-(2-bromophenyl)acetate can, in turn, be readily prepared from its corresponding carboxylic acid, 2-bromophenylacetic acid[6], through a standard esterification process.[7][8] This establishes a straightforward and efficient two-step pathway from a commercially available starting material.

G Target This compound Disconnection1 C-C Bond Formation (Claisen Condensation) Target->Disconnection1 Precursor1 Methyl 2-(2-bromophenyl)acetate Disconnection1->Precursor1 Precursor2 Acetylating Agent (e.g., Methyl Acetate) Disconnection1->Precursor2 Disconnection2 Ester Functional Group (Esterification) Precursor1->Disconnection2 StartingMaterial 2-Bromophenylacetic Acid Disconnection2->StartingMaterial G cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Crossed Claisen Condensation A 2-Bromophenylacetic Acid B Methyl 2-(2-bromophenyl)acetate A->B  CH3OH, H2SO4 (cat.)   C Methyl 2-(2-bromophenyl)acetate D This compound C->D  1. NaH, THF  2. Methyl Acetate  3. H3O+ workup   G cluster_mech Claisen Condensation Mechanism Start Methyl 2-(2-bromophenyl)acetate Enolate Enolate Intermediate (Nucleophile) Start->Enolate  1. Base (NaH) deprotonates α-carbon   Addition Tetrahedral Intermediate Enolate->Addition  2. Nucleophilic attack on methyl acetate   Product This compound Addition->Product  3. Elimination of methoxide (CH3O-)  

References

A Spectroscopic Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate: Characterization for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of an Aryl β-Keto Ester

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a β-keto ester bearing an ortho-substituted aryl group. This class of molecules is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. The presence of three distinct functional groups—an ester, a ketone, and a brominated aromatic ring—within a compact scaffold provides a versatile platform for molecular elaboration. The β-keto ester moiety is a classic building block, enabling a wide range of transformations such as alkylations, acylations, and cyclizations to form complex heterocyclic systems. Furthermore, the 2-bromophenyl group serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic introduction of molecular complexity.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides a definitive fingerprint of a molecule's identity and purity. This in-depth guide presents a comprehensive analysis of this compound using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on the characterization of analogous compounds synthesized via palladium-catalyzed β-arylation of α-keto esters, a robust method for accessing this molecular class[1][2][3]. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational data and interpretive logic required to confidently identify and utilize this valuable chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.62Doublet (d)1HAr-H (ortho to Br)
~ 7.35Triplet (t)1HAr-H
~ 7.28Doublet (d)1HAr-H
~ 7.18Triplet (t)1HAr-H
~ 5.25Singlet (s)1HC(H )(Ar)(C=O)
~ 3.75Singlet (s)3HO-CH₃
~ 2.30Singlet (s)3H(C=O)-CH₃

Expert Interpretation:

  • Aromatic Region (δ 7.0-8.0): The four protons on the 2-bromophenyl group are expected to appear as a complex set of multiplets between δ 7.1 and 7.7 ppm. The proton ortho to the electron-withdrawing bromine atom is anticipated to be the most deshielded and appear furthest downfield (~7.62 ppm)[4].

  • Methine Proton (δ ~5.25): The single proton at the α-position, situated between the aromatic ring and the two carbonyl groups, is significantly deshielded. Its singlet multiplicity indicates no adjacent proton neighbors, which is consistent with the proposed structure.

  • Methyl Ester Protons (δ ~3.75): The three protons of the methyl ester group appear as a sharp singlet, a characteristic signal for this functional group.

  • Acetyl Protons (δ ~2.30): The three protons of the acetyl methyl group also appear as a singlet, located in the typical region for a methyl ketone.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence at a field strength of 400 MHz or higher. Typically, 16 to 64 scans are sufficient to obtain a high signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock & Shim d->e f Acquire FID (16-64 scans) e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate & Assign Peaks h->i

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization. For this molecule, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is appropriate.

Predicted Mass Spectrometry Data (HRMS-ESI)

m/z (Mass/Charge)Ion FormulaAssignment
270.9940, 272.9920[C₁₁H₁₁BrO₃+H]⁺[M+H]⁺ (Isotopic pattern for Br)
292.9760, 294.9740[C₁₁H₁₁BrO₃+Na]⁺[M+Na]⁺ (Isotopic pattern for Br)

Expert Interpretation:

The key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (or, in the case of ESI, the protonated or sodiated molecule) will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. For this compound (MW = 271.11), the [M+H]⁺ ion would be observed at m/z 270.9940 (for ⁷⁹Br) and 272.9920 (for ⁸¹Br). The observation of this doublet is definitive proof of the presence of a single bromine atom in the molecule. The high-resolution measurement allows for the calculation of the elemental formula, confirming C₁₁H₁₁BrO₃.

Experimental Protocol: HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating the [M+H]⁺ or [M+Na]⁺ ions.

  • Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 100-500). Use a high-resolution analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis a Prepare Dilute Solution (~1 mg/mL) b Infuse Sample into ESI Source a->b c Optimize Ionization Parameters b->c d Acquire High-Resolution Spectrum c->d e Identify Molecular Ion Peak d->e f Analyze Isotopic Pattern (Br) e->f g Confirm Elemental Formula f->g

Caption: Workflow for acquiring and analyzing a mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key carbonyl and aromatic functional groups, and mass spectrometry verifies the molecular weight and elemental composition, including the characteristic isotopic signature of the bromine atom. This comprehensive spectroscopic dataset serves as an essential reference for any researcher utilizing this compound, ensuring confidence in its identity and purity for subsequent applications in synthesis, screening, and materials development.

References

Methyl 2-(2-bromophenyl)-3-oxobutanoate: A Core Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features—a reactive β-dicarbonyl system, a chiral center, and an aryl bromide handle—make it an exceptionally valuable precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides an in-depth analysis of its core chemical characteristics, spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific principles and practical laboratory insights. We aim to equip researchers and drug development professionals with the technical understanding necessary to effectively utilize this compound in their synthetic endeavors.

Molecular Identity and Physicochemical Profile

This compound, identified by CAS Number 1243144-97-9, is a polyfunctionalized organic compound.[1][2] The strategic placement of a bromine atom on the phenyl ring provides a reactive site for cross-coupling reactions, while the β-ketoester moiety allows for a wide array of subsequent chemical transformations.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1243144-97-9[1][2][3]
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol [2][3]
Appearance Colorless to light yellow Liquid or Solid[1][3]
Boiling Point 320.1 ± 27.0 °C (Predicted)[1]
Density 1.432 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.54 ± 0.46 (Predicted)[1]
Purity ≥95% - ≥97%[2][3][4]
Storage Temperature 2-8°C, Refrigerator[1][3]

Spectroscopic Signature: A Self-Validating System

Verifying the identity and purity of a starting material is the bedrock of trustworthy and reproducible science. The following spectroscopic data, predicted from first principles and comparison with analogous structures, provides a robust fingerprint for this compound.

SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale and Causality
¹H NMR -CH₃ (ester)~3.7-3.8 ppm (singlet)Protons on the methyl ester are deshielded by the adjacent oxygen atom.
-CH₃ (ketone)~2.2-2.4 ppm (singlet)Protons on the acetyl methyl group are deshielded by the ketone carbonyl.
-CH- (alpha)~4.2-4.4 ppm (singlet)The alpha-proton is significantly deshielded by the adjacent aryl ring, ester, and ketone carbonyls.
Aromatic protons~7.2-7.8 ppm (multiplet)Protons on the bromophenyl ring exhibit complex splitting patterns due to their electronic environment.
¹³C NMR C=O (ketone)~200-205 ppmThe ketone carbonyl carbon is highly deshielded.
C=O (ester)~168-172 ppmThe ester carbonyl carbon is also deshielded, but typically less so than a ketone.
Aromatic carbons~120-140 ppmAromatic carbons appear in this characteristic region, with the carbon bearing the bromine atom (C-Br) appearing around 122 ppm.
-CH- (alpha)~55-60 ppmThe alpha-carbon is deshielded by its substituents.
-OCH₃ (ester)~52-54 ppmThe methyl ester carbon.
-CH₃ (ketone)~28-32 ppmThe acetyl methyl carbon.
Mass Spec (EI) Molecular Ion [M]⁺m/z 270, 272The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br and ⁸¹Br), a definitive diagnostic feature.
Key Fragmentsm/z 227/229, 191, 183/185, 155/157, 43Fragmentation often involves the loss of the methoxy group (•OCH₃), the acetyl group (CH₃CO•), or cleavage of the keto-ester side chain. The m/z 43 peak (acetyl cation) is typically a strong signal.[5]
IR C=O Stretch (ester)~1740-1750 cm⁻¹Strong, sharp absorbance characteristic of a saturated ester carbonyl.[6]
C=O Stretch (ketone)~1715-1725 cm⁻¹Strong, sharp absorbance for the ketone carbonyl.[6]
C-O Stretch~1200-1300 cm⁻¹Characteristic stretching for the ester C-O bond.
C-Br Stretch~550-650 cm⁻¹Absorbance in the fingerprint region indicating the presence of an aryl bromide.

Synthesis and Reactivity

As an intermediate, this compound is typically prepared through carbon-carbon bond-forming reactions. A common and logical approach would be the acylation of methyl 2-(2-bromophenyl)acetate.

Plausible Synthetic Workflow

The synthesis hinges on the generation of an enolate from methyl 2-(2-bromophenyl)acetate, which then acts as a nucleophile to attack an acetylating agent like acetyl chloride or acetic anhydride.

synthesis_workflow start Methyl 2-(2-bromophenyl)acetate + Strong Base (e.g., LDA) enolate Enolate Formation (Deprotonation at α-carbon) start->enolate THF, -78 °C acylation Nucleophilic Acylation (Reaction with Acetyl Chloride) enolate->acylation Add Acetylating Agent workup Aqueous Workup & Extraction (Quench reaction, separate phases) acylation->workup product This compound purify Purification (Column Chromatography) workup->purify purify->product

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and safety assessment.

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent the strong base from reacting with atmospheric moisture and CO₂.

  • Reagent Preparation: Dissolve methyl 2-(2-bromophenyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. The LDA, a strong, non-nucleophilic base, is ideal for quantitatively deprotonating the α-carbon without competing side reactions like attacking the ester carbonyl.

  • Acylation: After stirring for 30-60 minutes to ensure complete enolate formation, add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at -78 °C. This prevents over-acylation and other side reactions.

  • Reaction Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Core Reactivity and Applications in Drug Design

The true value of this molecule lies in its capacity for diverse chemical transformations, making it a powerful scaffold in medicinal chemistry. The incorporation of specific functional groups, such as the trifluoromethyl (-CF3) group, is a key strategy in modern drug design to modulate properties like lipophilicity and metabolic stability.[7]

  • Aryl Bromide Handle: The 2-bromophenyl group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a vast array of aryl, alkyl, or nitrogen-containing substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • β-Ketoester Moiety: This functional group is a classic precursor for synthesizing heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common cores in many marketed drugs. It can also undergo decarboxylation to yield a ketone or be used in various alkylation and condensation reactions.[8] The development of novel ligands, including those with inverse agonistic properties, often relies on the synthesis of complex structures derived from such versatile intermediates.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS).[3][10][11]

Hazard CategoryPrecautionary Measures and Protocols
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles (meeting EN166 standard), and a laboratory coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][12]
Handling Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale. Wash hands thoroughly after handling.[10][12]
First Aid If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[10] If on Skin: Wash with plenty of soap and water.[10] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Recommended storage is at 2-8°C.[1][3]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Conclusion

This compound is more than just a chemical; it is a key enabler for innovation in medicinal chemistry and materials science. Its predictable reactivity, confirmed by a distinct spectroscopic signature, allows for its confident integration into complex synthetic routes. By understanding its core characteristics—from physicochemical properties to its dual-handle reactivity—researchers can unlock its full potential in creating novel molecules with significant therapeutic or functional value. Adherence to rigorous safety protocols is essential to harnessing this potential responsibly.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. Its strategic substitution pattern, featuring a bromine atom ortho to an acetoacetate moiety, renders it a versatile precursor for a variety of cross-coupling and cyclization reactions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this key building block, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The three principal strategies discussed herein are:

  • The Diazotization-Coupling Route: A classic approach involving the reaction of a diazonium salt derived from 2-bromoaniline with a β-keto ester.

  • Transition-Metal-Catalyzed Cross-Coupling: A modern and highly versatile method centered on the formation of a carbon-carbon bond between a 2-bromophenyl precursor and a C4-carbonyl synthon.

  • Crossed Claisen Condensation: A fundamental carbonyl condensation reaction adapted for the specific target molecule.

The following table provides a high-level comparison of these synthetic routes:

ParameterDiazotization-CouplingTransition-Metal-Catalyzed Cross-CouplingCrossed Claisen Condensation
Starting Materials 2-Bromoaniline, Methyl acetoacetate2-Bromophenyl halide/boronic acid, Methyl acetoacetateMethyl 2-bromophenylacetate, Methyl acetate
Key Reagents Sodium nitrite, Copper salt (e.g., CuCl)Palladium or Copper catalyst, Ligand, BaseStrong base (e.g., Sodium methoxide, LDA)
Typical Yield ModerateGood to ExcellentVariable, often moderate
Reaction Conditions Low temperatures for diazotizationMild to elevated temperaturesAnhydrous, often cryogenic with strong bases
Scalability Moderate; handling of diazonium salts can be a concernGood to ExcellentModerate; control of side reactions can be challenging
Generality & Scope Generally applicable to various anilinesBroad scope with respect to coupling partnersCan be limited by self-condensation

Route 1: The Diazotization-Coupling Approach (Meerwein Arylation)

This strategy leverages the well-established Sandmeyer-type reaction chemistry, where an aromatic amine is converted into a reactive diazonium salt intermediate. This intermediate then undergoes a copper-catalyzed coupling with an activated methylene compound, in this case, methyl acetoacetate. This specific application is often referred to as a Meerwein arylation.

Mechanistic Rationale

The reaction proceeds in two key stages. First, 2-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the 2-bromobenzenediazonium salt. The diazonium group is an excellent leaving group (N₂ gas), and in the presence of a copper(I) catalyst, it can undergo a single-electron transfer to generate an aryl radical. This highly reactive radical then adds to the enol form of methyl acetoacetate. Subsequent rearomatization and tautomerization lead to the desired product. The choice of a copper catalyst is critical for promoting the radical pathway and minimizing unwanted side reactions.

Figure 1: Workflow for the Diazotization-Coupling Route.

Experimental Protocol

Step 1: Diazotization of 2-Bromoaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Meerwein Arylation with Methyl Acetoacetate

  • In a separate flask, prepare a mixture of methyl acetoacetate (1.5 eq) and a copper(I) salt catalyst (e.g., copper(I) chloride, 0.1 eq) in a suitable solvent such as acetone or acetonitrile.

  • Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the methyl acetoacetate mixture. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by pouring it into a large volume of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Field-Proven Insights
  • Temperature Control: Strict temperature control during diazotization is paramount to prevent the decomposition of the unstable diazonium salt and minimize the formation of phenolic byproducts.

  • Catalyst Choice: While copper(I) chloride is commonly used, other copper salts can also be effective. The choice of catalyst can influence the reaction rate and yield.

  • Solvent Effects: The choice of solvent for the coupling reaction can impact the solubility of the reagents and the overall reaction efficiency. Acetone and acetonitrile are often good choices.

Route 2: Transition-Metal-Catalyzed α-Arylation

Modern synthetic chemistry offers powerful tools for the formation of C-C bonds through transition-metal catalysis. The α-arylation of β-keto esters is a well-established transformation, with both palladium and copper-based catalytic systems being employed.

Mechanistic Rationale

The catalytic cycle for palladium-catalyzed α-arylation typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromophenyl halide (e.g., 2-bromoiodobenzene) to form a Pd(II) intermediate.

  • Enolate Formation: A base deprotonates methyl acetoacetate to form the corresponding enolate.

  • Transmetalation (or related step): The enolate coordinates to the palladium center.

  • Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Figure 2: General scheme for Palladium-Catalyzed α-Arylation.

Experimental Protocol (Palladium-Catalyzed)
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 4-10 mol%), and a base (e.g., a non-nucleophilic base like Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Add methyl acetoacetate (1.2 eq) and the 2-bromophenyl halide (e.g., 2-bromoiodobenzene, 1.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Field-Proven Insights
  • Choice of Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. Using 2-bromoiodobenzene can be advantageous.

  • Ligand Selection: The choice of ligand is critical and often requires screening to find the optimal conditions. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups are often effective.[1]

  • Base Sensitivity: The choice of base is important to ensure efficient enolate formation without causing undesired side reactions like ester hydrolysis. Carbonates and phosphates are generally good choices.

Route 3: Crossed Claisen Condensation

The Claisen condensation is a fundamental reaction in organic synthesis for the formation of β-keto esters. A "crossed" Claisen condensation involves the reaction of two different esters. For the synthesis of this compound, this would involve the reaction between methyl 2-bromophenylacetate and methyl acetate.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of one of the esters by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the second ester. The subsequent loss of an alkoxide leaving group forms the β-keto ester.

A significant challenge in crossed Claisen condensations is the potential for self-condensation of both esters, leading to a mixture of products.[2][3] To achieve a good yield of the desired crossed product, one of the esters should ideally not have α-hydrogens and thus be unable to form an enolate. In this case, both methyl 2-bromophenylacetate and methyl acetate have α-hydrogens. Therefore, careful control of the reaction conditions is necessary to favor the desired reaction pathway.[4][5] One strategy is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester.[5]

Figure 3: Reactants in the Crossed Claisen Condensation.

Experimental Protocol
  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base (e.g., sodium methoxide, 1.1 eq) in a dry, aprotic solvent (e.g., THF or diethyl ether) and cool it to an appropriate temperature (e.g., 0 °C or -78 °C for LDA).

  • Slowly add methyl 2-bromophenylacetate (1.0 eq) to the base solution to form the enolate.

  • After stirring for a short period, add methyl acetate (1.5 eq) dropwise to the enolate solution.

  • Allow the reaction to proceed at the chosen temperature for several hours.

  • Quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acid.

  • Warm the mixture to room temperature and perform a standard aqueous workup, including extraction with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by distillation or column chromatography.

Field-Proven Insights
  • Base and Stoichiometry: The choice of base and the stoichiometry of the reactants are critical for minimizing self-condensation. Using a slight excess of the non-enolizable (or less readily enolizable) ester can favor the crossed product.

  • Order of Addition: When using a strong, non-nucleophilic base like LDA, it is crucial to add the ester to be enolized to the base solution first, followed by the addition of the second ester to control the reaction.

  • Reaction Temperature: Lower temperatures are often employed to control the reactivity of the enolates and improve the selectivity of the reaction.

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic routes. The diazotization-coupling of 2-bromoaniline offers a classical and cost-effective approach, provided that the handling of diazonium intermediates is managed safely. Transition-metal-catalyzed α-arylation represents a more modern, versatile, and often higher-yielding strategy, with the choice of catalyst and ligand being key to its success. The crossed Claisen condensation, while a fundamental transformation, requires careful control to achieve good selectivity for the desired product. The optimal choice of synthesis will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, and available expertise.

References

An In-Depth Technical Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the construction of more complex molecular architectures. Its structure, incorporating a brominated phenyl ring, a β-keto ester moiety, and a chiral center, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the β-keto ester functionality allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1243144-97-9[1][2]
Molecular Formula C₁₁H₁₁BrO₃[2]
Molecular Weight 271.11 g/mol [1][2]
Physical Form Solid[1]
Purity Typically ≥95%[1][2]
Storage Refrigerator[1]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a central butanoate chain with a methyl ester at one end and a ketone at the C3 position. The C2 position is substituted with a 2-bromophenyl group. The presence of a stereocenter at the C2 position means that this compound can exist as a racemic mixture or as individual enantiomers.

While specific, publicly available experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this exact compound are not readily found in peer-reviewed literature databases, the expected spectral features can be predicted based on its structure. Characterization would typically involve:

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the ester methyl protons, a multiplet for the methine proton at the chiral center, and a complex multiplet pattern in the aromatic region corresponding to the four protons of the 2-bromophenyl group.

  • ¹³C NMR Spectroscopy: Distinct signals would be anticipated for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring (with the carbon bearing the bromine showing a characteristic shift), the methine carbon, and the two methyl carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Conceptual Protocol

Reaction Scheme

A common and effective method for the synthesis of α-aryl-β-keto esters is the acylation of a metal enolate of an arylacetate with an acetylating agent. A logical synthetic pathway would involve the following steps:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Methyl 2-bromophenylacetate Methyl 2-bromophenylacetate Enolate Formation Enolate Formation Methyl 2-bromophenylacetate->Enolate Formation 1. Deprotonation Acetylating Agent Acetylating Agent Acylation Acylation Acetylating Agent->Acylation Base Base Base->Enolate Formation Enolate Formation->Acylation 2. Nucleophilic Attack Workup & Purification Workup & Purification Acylation->Workup & Purification 3. Quenching & Isolation This compound This compound Workup & Purification->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 2-bromophenylacetate

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

  • Enolate Formation:

    • Anhydrous THF is added to the flask via a syringe.

    • The base (e.g., NaH) is carefully added to the solvent.

    • A solution of Methyl 2-bromophenylacetate in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature, depending on the base).

    • The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) to allow for complete formation of the enolate. The causality behind this step is the deprotonation of the α-carbon of the ester by the strong base to generate a nucleophilic enolate.

  • Acylation:

    • The acetylating agent (e.g., Acetyl chloride) is dissolved in anhydrous THF and added dropwise to the enolate solution at a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction.

    • The reaction mixture is stirred at this temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature. This step involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acetylating agent.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound. The self-validating nature of this protocol lies in the careful control of anhydrous conditions to prevent quenching of the strong base and the enolate intermediate.

Applications in Drug Development and Research

While specific drug development projects utilizing this compound are not extensively documented in the public domain, its structural motifs suggest its potential as a key building block in medicinal chemistry. The α-aryl-β-keto ester framework is a common feature in a variety of biologically active molecules. The 2-bromophenyl moiety can serve as a precursor for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications could include the synthesis of novel anti-inflammatory, anti-cancer, or anti-viral agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a conceptualized, robust synthetic protocol. The provided information is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

A Technical Guide to Determining the Solubility Profile of Methyl 2-(2-bromophenyl)-3-oxobutanoate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like Methyl 2-(2-bromophenyl)-3-oxobutanoate is a critical physicochemical property that dictates its behavior in various systems.[2] It influences everything from reaction kinetics in synthetic chemistry to bioavailability in drug development.[2][3] A poorly understood solubility profile can lead to significant setbacks, including inconsistent experimental results and challenges in formulation.[4] This guide is structured to provide both the theoretical underpinnings and the practical, validated methodologies to establish a robust solubility profile for the target compound.

This compound is a complex organic molecule with a predicted boiling point of 320.1±27.0 °C and a density of 1.432±0.06 g/cm³.[5] Its structure, featuring a bromophenyl group, a methyl ester, and a keto group, suggests a nuanced interaction with solvents of varying polarities. Based on the principle of "like dissolves like," we can make initial qualitative predictions.[6] The presence of polar functional groups (the ester and keto moieties) indicates potential solubility in polar solvents, while the nonpolar aromatic ring suggests solubility in nonpolar solvents. The overall solubility will be a balance of these competing factors.

Theoretical Framework: The Principles Governing Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature and pressure.[4] For a crystalline solid like this compound, the dissolution process involves two key steps: the breaking of the crystal lattice structure and the solvation of the solute molecules by the solvent molecules.

Several factors influence this equilibrium:

  • Solute-Solvent Interactions: The "like dissolves like" principle is paramount.[6] Polar solvents, such as water, methanol, and ethanol, are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes through van der Waals forces.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[6]

  • pH (for ionizable compounds): The solubility of acidic or basic compounds can be significantly altered by the pH of the aqueous medium.[7]

  • Molecular Size: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[6]

The following diagram illustrates the key factors that will influence the solubility of this compound.

cluster_Solute This compound Properties cluster_Solvent Solvent Properties cluster_Conditions Experimental Conditions Structure Chemical Structure (Polar & Nonpolar Moieties) Solubility Resulting Solubility Structure->Solubility MW Molecular Weight MW->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Polarity Polarity (Polar, Nonpolar, Aprotic, Protic) Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Factors influencing the solubility of the target compound.

Qualitative Solubility Prediction

Before embarking on quantitative measurements, it is useful to establish a qualitative understanding. Based on the structure of this compound and general solubility principles, we can predict its likely behavior in a range of common solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, TolueneModerate to HighThe nonpolar bromophenyl ring will interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, THF, DMSOHighThese solvents can engage in dipole-dipole interactions with the ester and keto groups without the steric hindrance of hydrogen bonding.
Polar Protic Methanol, EthanolModerateThe polar functional groups will interact with these solvents, but the bulky, nonpolar part of the molecule may limit high solubility.
Aqueous WaterLow to InsolubleThe large nonpolar surface area of the molecule is expected to make it poorly soluble in water, a highly polar, hydrogen-bonding solvent.[1]

Experimental Protocol for Quantitative Solubility Determination: The Equilibrium Method

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[4] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved solute, providing a reliable and reproducible measurement.[8][9]

The following diagram outlines the workflow for this protocol.

A 1. Preparation Add excess compound to a known volume of solvent. B 2. Equilibration Incubate at a constant temperature with agitation for 24-72 hours. A->B C 3. Phase Separation Centrifuge or filter the sample to remove undissolved solid. B->C D 4. Quantification Analyze the concentration of the supernatant via HPLC or UV-Vis. C->D E 5. Calculation Determine solubility in mg/mL or mol/L. D->E

Caption: Workflow for the Equilibrium Solubility Determination Method.

Materials and Equipment
  • This compound (solid form)

  • A selection of common solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, water)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator[8]

  • Centrifuge or filtration apparatus (e.g., syringe filters)[8]

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[8]

  • Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. The goal is to have undissolved solid remaining at the end of the experiment.[10]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Incubation: Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[11]

  • Agitation: Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][10] A preliminary study can be conducted to determine the optimal time to equilibrium.[11]

Part B: Phase Separation and Analysis

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).[10] This step is critical to avoid artificially high results from suspended particles.

  • Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[10] A calibration curve should be prepared using standard solutions of known concentrations.[1]

Part C: Data Analysis and Reporting

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results.[8]

  • Reporting: Report the solubility as a mean value ± standard deviation, specifying the solvent and the temperature at which the measurement was conducted.

Alternative Method: Solvent Addition for Rapid Screening

For more rapid solubility determination, especially when screening multiple solvents, the solvent addition method can be employed.[12][13] In this technique, a known mass of the solute is suspended in a small amount of an anti-solvent, and the test solvent is gradually added until a clear solution is observed.[14] While faster than the equilibrium method, it's important to note that the rate of solvent addition can influence the results.[12][13]

Conclusion

While a pre-existing, comprehensive solubility profile for this compound is not currently available in the public domain, this guide provides the necessary framework for its empirical determination. By applying the foundational principles of solubility and meticulously following the detailed equilibrium solubility protocol, researchers can generate reliable and accurate data. This information is invaluable for the rational design of experiments, the development of robust formulations, and the successful application of this compound in various scientific and industrial settings.

References

Unlocking Synthetic Potential: A Technical Guide to the Research Applications of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-bromophenyl)-3-oxobutanoate stands as a versatile yet underexplored building block in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive β-ketoester moiety in close proximity to a functionalizable aryl bromide, offers a rich landscape for the construction of diverse and complex molecular scaffolds. This technical guide provides a comprehensive overview of potential research avenues for this compound, targeting researchers, scientists, and professionals in drug development. By leveraging both established and modern synthetic methodologies, we will explore its application in the synthesis of novel heterocyclic systems, its utility in transition-metal-catalyzed cross-coupling reactions, and its potential as a precursor for biologically active molecules and advanced materials. This document is intended to serve as a foundational resource, inspiring innovative research and accelerating the discovery of new chemical entities.

Introduction: The Strategic Value of a Bifunctional Building Block

In the quest for novel chemical matter, the strategic design of starting materials is paramount. This compound (Figure 1) is a prime example of a molecule pre-loaded with orthogonal reactivity, making it a powerful tool for diversity-oriented synthesis.

Figure 1: Chemical Structure of this compound

G 1 C 2 C 1->2 7 Br 1->7 3 C 2->3 4 C 3->4 5 C 4->5 6 C 5->6 6->1 8 C 6->8 9 C 8->9 11 C 8->11 10 O 9->10 12 O 11->12 13 O 11->13 14 C 13->14

Caption: Structure of this compound.

The β-ketoester functionality is a cornerstone of classical organic synthesis, renowned for its acidic α-proton that facilitates enolate formation and subsequent carbon-carbon bond-forming reactions.[1] This reactivity is central to a myriad of named reactions for the construction of carbocyclic and heterocyclic frameworks.[2][3] Juxtaposed to this is the 2-bromophenyl group, a versatile handle for modern transition-metal-catalyzed cross-coupling reactions. The bromine atom can be readily substituted through a variety of powerful transformations, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

The strategic 1,4-relationship between the β-ketoester and the bromo-substituent opens the door to a wealth of synthetic possibilities, including intramolecular cyclizations to form novel fused ring systems and tandem reactions that rapidly build molecular complexity. This guide will systematically explore these opportunities, providing both the conceptual framework and practical insights for their realization.

Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an ideal precursor for a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Intramolecular Cyclization Strategies

The proximity of the β-ketoester and the aryl bromide functionalities invites exploration of intramolecular cyclization reactions to construct novel fused heterocyclic systems.

The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures.[4][5] In the case of this compound, the enol or enolate form of the β-ketoester can act as the alkene component for an intramolecular Heck cyclization. This would lead to the formation of a six-membered ring, yielding a substituted chromenone or dihydroquinoline derivative, depending on the reaction conditions and subsequent aromatization.

G cluster_0 Palladium-Catalyzed Intramolecular Heck-Type Reaction start This compound enol Enol/Enolate Formation start->enol Base pd_insertion Oxidative Addition of Pd(0) enol->pd_insertion Pd(0) catalyst cyclization Intramolecular Carbopalladation pd_insertion->cyclization elimination β-Hydride Elimination cyclization->elimination product Chromenone/Dihydroquinoline Derivative elimination->product

Caption: Proposed workflow for intramolecular Heck-type cyclization.

Experimental Protocol: Proof-of-Concept Intramolecular Heck Cyclization

  • Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF, toluene, or acetonitrile).

  • Catalyst and Base Addition: Add a palladium(0) source, such as Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a bidentate ligand like BINAP), and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU).

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Intramolecular Heck Reactions

Catalyst SystemLigandBaseSolventTemperature (°C)Reference Example
Pd(OAc)₂PPh₃K₂CO₃DMF100General Heck Conditions
Pd₂(dba)₃P(o-tol)₃Cs₂CO₃Toluene110Aryl-Alkene Coupling
PdCl₂(dppf)dppfNaOtBuDioxane90Intramolecular Cyclizations

The Conrad-Limpach and related syntheses offer a classical yet powerful approach to quinoline and tetrahydroquinoline scaffolds through the condensation of anilines with β-ketoesters.[6][7][8] While this is an intermolecular reaction, the 2-bromophenyl moiety can be leveraged in a subsequent intramolecular cyclization. A more direct approach would involve an intramolecular cyclization of a pre-formed enaminone.

Proposed Synthetic Route to Tetrahydroquinolines:

  • Reductive Amination: The ketone of the β-ketoester can be reductively aminated with a suitable amine, followed by intramolecular N-arylation via a Buchwald-Hartwig amination to form the tetrahydroquinoline ring.

  • Domino Reactions: A one-pot domino reaction could be envisioned where an aniline condenses with the β-ketoester, and a palladium catalyst promotes the subsequent intramolecular C-N bond formation.

G cluster_1 Synthesis of Tetrahydroquinolines start This compound enamine Condensation with Amine/Ammonia start->enamine cyclization Intramolecular Buchwald-Hartwig Amination enamine->cyclization Pd catalyst, ligand, base product Tetrahydroquinoline Derivative cyclization->product

Caption: Proposed pathway to tetrahydroquinoline derivatives.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to generate complex products. The β-ketoester functionality of this compound makes it an excellent substrate for several well-known MCRs.

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[2][9][10][11] Employing this compound in this reaction would yield dihydropyrimidinones bearing a 2-bromophenyl substituent, which can be further functionalized via cross-coupling reactions.

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[1][3][4][5][12] The reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia. Using our target molecule in this synthesis would lead to highly substituted pyridines with a 2-bromophenyl group, a valuable scaffold in medicinal chemistry.

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

The aryl bromide moiety of this compound is a prime handle for a variety of transition-metal-catalyzed reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Palladium-Catalyzed α-Arylation of the β-Ketoester

The α-position of the β-ketoester is acidic and can be readily deprotonated to form an enolate. This enolate can then participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, a transformation known as α-arylation.[13][14][15][16][17][18] In an intermolecular fashion, this allows for the synthesis of α,β-diaryl-β-ketoesters.

Experimental Protocol: Palladium-Catalyzed α-Arylation

  • Reactant and Catalyst Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), an aryl halide (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., K₂CO₃ or K₃PO₄) in a vial.

  • Solvent Addition and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and seal the vial. Heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by flash column chromatography.

Table 2: Conditions for Palladium-Catalyzed α-Arylation of β-Ketoesters

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene11085-95[13]
Pd(OAc)₂SPhosK₃PO₄Dioxane10080-92Generic Buchwald-Hartwig conditions
Tandem Cross-Coupling and Cyclization Reactions

A particularly exciting avenue of research is the development of tandem reactions that leverage both the aryl bromide and the β-ketoester functionalities in a single synthetic operation. For example, a Suzuki coupling to introduce an ortho-amino or ortho-hydroxy group on a new aryl substituent could be followed by an in situ condensation and cyclization to form tricyclic benzodiazepine or dibenzoxazepine analogues.

G cluster_2 Tandem Suzuki Coupling and Cyclization start This compound suzuki Suzuki Coupling with 2-aminophenylboronic acid start->suzuki Pd catalyst, base cyclization Intramolecular Condensation/ Cyclization suzuki->cyclization Heat or Acid/Base catalyst product Tricyclic Benzodiazepine Analogue cyclization->product

Caption: Proposed tandem reaction for the synthesis of tricyclic benzodiazepines.

Potential Applications in Drug Discovery and Materials Science

The diverse range of molecular scaffolds accessible from this compound suggests numerous potential applications.

Medicinal Chemistry and Drug Discovery

Many of the heterocyclic systems that can be synthesized from this starting material, such as quinolines, pyridines, and benzodiazepines, are well-established pharmacophores with a wide range of biological activities.[1][19] The ability to rapidly generate libraries of analogues through the functionalization of the 2-bromophenyl group makes this an attractive platform for lead discovery and optimization in drug development programs. Recent studies have also highlighted the potential antibacterial activity of certain β-keto esters.[19]

Materials Science

Carbazole derivatives, which could potentially be synthesized from our target molecule through intramolecular C-H amination strategies, are widely used in organic electronics due to their excellent charge-transport properties and thermal stability.[3][12] The functionalizable nature of the resulting carbazole scaffolds would allow for the fine-tuning of their electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conclusion

This compound is a strategically designed building block with immense potential for the synthesis of a wide array of complex and valuable molecules. This guide has outlined several promising research directions, from the construction of novel heterocyclic systems via intramolecular cyclizations and multicomponent reactions to the generation of highly functionalized derivatives through transition-metal-catalyzed cross-coupling and C-H activation. The versatility of this compound, coupled with the power of modern synthetic methods, provides a fertile ground for innovation in both academic and industrial research. It is our hope that this guide will serve as a catalyst for the exploration of this promising molecule and the discovery of new chemical entities with impactful applications in medicine, materials science, and beyond.

References

Methodological & Application

Application Note: Synthesis of Substituted Indoles via Transition Metal-Catalyzed Cyclization of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds, including neurotransmitters, anti-cancer agents, and antibiotics. Consequently, the development of efficient and modular methods for the synthesis of substituted indoles is of paramount importance to researchers in academia and the pharmaceutical industry.[1][2][3] This application note details robust protocols for the synthesis of highly functionalized indoles starting from the versatile precursor, Methyl 2-(2-bromophenyl)-3-oxobutanoate .

The methodologies presented herein leverage the power of transition metal catalysis to achieve a tandem, or domino, reaction sequence. This strategy involves an initial intermolecular carbon-nitrogen (C-N) bond formation via amination of the aryl bromide, immediately followed by an intramolecular condensation and cyclization to construct the indole ring in a single synthetic operation. This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse indole libraries by varying the amine coupling partner. We will explore both palladium- and copper-catalyzed systems, providing researchers with flexible and field-proven protocols.

Synthetic Strategy: A Domino Approach to Indole Formation

The core strategy involves a one-pot reaction where this compound is coupled with a primary amine or an ammonia surrogate. The reaction proceeds through two key mechanistic stages:

  • Intermolecular C-N Cross-Coupling: A transition metal catalyst (palladium or copper) facilitates the coupling of the amine nucleophile with the 2-bromophenyl moiety of the starting material. This step, analogous to the well-established Buchwald-Hartwig amination or Ullmann condensation, replaces the bromine atom with an N-R group.[4][5][6]

  • Intramolecular Cyclization/Condensation: The newly formed secondary aniline intermediate undergoes a rapid, base- or heat-promoted intramolecular cyclization. The aniline nitrogen attacks the sterically accessible acetyl carbonyl group of the β-ketoester side chain. A subsequent dehydration event yields the aromatic indole core.

This tandem process is highly efficient as the cyclization substrate is generated in situ, often driving the initial cross-coupling reaction to completion.

G cluster_0 Overall Transformation cluster_1 Reaction Pathway SM This compound + R-NH2 Product Substituted Indole Product SM->Product   Pd or Cu Catalyst, Base, Solvent, Heat    A Starting Materials B Intermolecular C-N Coupling (Buchwald-Hartwig / Ullmann) A->B C In Situ Intermediate (2-Anilino β-Ketoester) B->C D Intramolecular Cyclization & Dehydration C->D E Final Indole Product D->E

Figure 1: Domino reaction pathway for indole synthesis.

Protocol 1: Palladium-Catalyzed Tandem Amination-Cyclization

This protocol utilizes a palladium catalyst, renowned for its high efficiency and broad functional group tolerance in C-N cross-coupling reactions.[5][6][7] The choice of phosphine ligand is critical for catalytic activity, with sterically hindered, electron-rich ligands generally providing the best results.[7]

Causality and Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. Coordination of the amine, followed by deprotonation by the base, generates a palladium amide complex. Reductive elimination from this complex forms the C-N bond of the 2-anilino β-ketoester intermediate and regenerates the active Pd(0) catalyst.[5][6] The strong base required for the coupling (e.g., sodium tert-butoxide) also facilitates the subsequent intramolecular condensation and dehydration steps to furnish the indole.

G Setup 1. Reaction Setup Reagents 2. Add Reagents - Pd Catalyst - Ligand - Base - Starting Ester - Amine Setup->Reagents Inert 3. Inert Atmosphere (Degas with N2 or Ar) Reagents->Inert Heat 4. Heating & Stirring (Monitor by TLC/LC-MS) Inert->Heat Quench 5. Reaction Quench (Add water or NH4Cl) Heat->Quench Extract 6. Workup (Aqueous/Organic Extraction) Quench->Extract Purify 7. Purification (Column Chromatography) Extract->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Figure 2: General workflow for Pd-catalyzed indole synthesis.
Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, benzylamine) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (2.5 equiv) under an inert atmosphere.

  • Add anhydrous toluene via syringe to the flask.

  • Add this compound (1.0 equiv).

  • Add the corresponding amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the catalyst and base in step 1.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired indole product.

Data Summary: Palladium-Catalyzed Synthesis
Catalyst SystemAmine SubstrateBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ / XantphosAnilineNaOtBuToluene11075-90
Pd₂(dba)₃ / BrettPhosBenzylamineK₃PO₄Dioxane10070-85
Pd(OAc)₂ / RuPhosCyclohexylamineCs₂CO₃Toluene11065-80
PdCl₂(dppf)Ammonia surrogateLHMDSDioxane10050-70

Protocol 2: Copper-Catalyzed Tandem Amination-Cyclization

As an alternative to palladium, copper catalysis offers a more cost-effective and sustainable approach. Ullmann-type C-N couplings are well-established and can be highly effective for this transformation, though they sometimes require higher temperatures and more polar solvents.[8] The use of a ligand, such as L-proline or a diamine, is often crucial for achieving high yields.[9]

Causality and Mechanistic Insight

The mechanism of copper-catalyzed amination is thought to involve a Cu(I)/Cu(III) catalytic cycle, although the precise details are still debated. A plausible pathway involves the coordination of the amine and aryl bromide to a Cu(I) species. An oxidative addition step may form a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.[10] The base (e.g., potassium carbonate) facilitates both the deprotonation of the amine for the coupling step and the subsequent intramolecular condensation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, benzylamine) (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.10 equiv, 10 mol%)

  • L-Proline (0.20 equiv, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial with a magnetic stir bar and a screw cap

Procedure:

  • To the reaction vial, add CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (3.0 equiv), and this compound (1.0 equiv).

  • Add the corresponding amine (1.5 equiv).

  • Add anhydrous DMSO via syringe.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a preheated oil bath at 120-130 °C.

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Copper-Catalyzed Synthesis
Catalyst SystemAmine SubstrateBaseSolventTemp (°C)Typical Yield (%)
CuI / L-ProlineAnilineK₂CO₃DMSO12065-85
CuI / TMEDABenzylamineK₃PO₄DMF13060-75
Cu₂O / PhenanthrolineAlkyl aminesCs₂CO₃NMP13055-70

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poorly soluble base.Use fresh catalyst/reagents. Ensure all glassware is oven-dried and solvents are anhydrous. For Pd-catalysis, consider a more soluble base like Cs₂CO₃ or K₃PO₄. For Cu-catalysis, ensure the base is finely powdered.
Formation of Hydrodehalogenated Byproduct Competing reduction pathway, especially with electron-poor anilines or sterically hindered substrates.Screen different phosphine ligands (e.g., bulky, electron-rich ligands like RuPhos or BrettPhos can favor reductive elimination over β-hydride elimination). Lowering the reaction temperature may also help.
Formation of Biaryl Side Products Homocoupling of the starting material (Ullmann reaction).This is more common in copper catalysis. Ensure an appropriate ligand is used and that the temperature is not excessively high. Using a slight excess of the amine can also suppress this pathway.
Incomplete Cyclization The C-N coupling occurs, but the intermediate does not cyclize.Increase the reaction temperature or time. Ensure a sufficient amount of a strong base is present to promote the condensation step.

Safety Precautions

  • Catalysts: Palladium and copper compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Ligands: Phosphine ligands are often air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium carbonate is an irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, dioxane, DMF, and DMSO are flammable and/or toxic. Use in a fume hood and avoid contact with skin.

References

The Strategic Utility of Methyl 2-(2-bromophenyl)-3-oxobutanoate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic frameworks is of paramount importance, particularly in the realms of pharmaceutical and materials science. Methyl 2-(2-bromophenyl)-3-oxobutanoate emerges as a highly valuable and versatile starting material in this pursuit. Its unique structural architecture, featuring a β-ketoester moiety appended to a brominated aromatic ring, provides a powerful platform for the construction of a variety of heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of quinoline derivatives, supported by detailed experimental protocols and mechanistic insights.

The strategic placement of the bromine atom ortho to the ketoester side chain is the linchpin of this molecule's utility. This arrangement is perfectly poised for intramolecular cyclization reactions, most notably those catalyzed by transition metals like palladium. Such reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of fused heterocyclic systems with a high degree of control and efficiency.

Core Application: Palladium-Catalyzed Intramolecular Cyclization for Quinoline Synthesis

The intramolecular palladium-catalyzed cyclization of this compound represents a robust and widely applicable method for the synthesis of 4-hydroxy-2-methylquinoline derivatives. These quinoline cores are prevalent in a vast array of biologically active compounds and functional materials. The reaction proceeds via an intramolecular Heck-type mechanism, where the palladium catalyst facilitates the coupling of the aryl bromide with the enolate of the β-ketoester.

The general transformation is depicted below:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) 4-Hydroxy-2-methylquinoline Catalyst->4-Hydroxy-2-methylquinoline Intramolecular Cyclization Ligand Phosphine Ligand (e.g., SPhos, XPhos) Base Base (e.g., K₃PO₄, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: Palladium-catalyzed intramolecular cyclization of this compound to yield 4-Hydroxy-2-methylquinoline.

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle for this transformation is believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the starting material to form a Pd(II) intermediate.

  • Enolate Formation: A base abstracts the acidic proton from the α-carbon of the β-ketoester, forming an enolate.

  • Intramolecular Carbopalladation: The enolate attacks the palladium center, displacing the bromide ion and forming a new carbon-palladium bond.

  • Reductive Elimination: The newly formed carbon-carbon bond is established through reductive elimination, regenerating the Pd(0) catalyst and releasing the cyclized product.

The choice of ligand is crucial in this process, as it modulates the reactivity and stability of the palladium catalyst, ultimately influencing the reaction's efficiency and yield.

Protocol 1: Conventional Heating Synthesis of 4-Hydroxy-2-methylquinoline

This protocol outlines a standard procedure for the synthesis of 4-hydroxy-2-methylquinoline using conventional heating methods.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hot plate with oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 4-hydroxy-2-methylquinoline.

Data Presentation: Comparison of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane901888
3Pd(PPh₃)₄ (3)-K₃PO₄ (2)Toluene/H₂O (4:1)901285

Note: The data in this table is representative and based on typical conditions for similar palladium-catalyzed cross-coupling reactions. Actual yields may vary depending on the specific experimental setup.

Advancements in Synthesis: Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the final products.[1][2] The efficient and rapid heating provided by microwave irradiation can significantly enhance the rate of palladium-catalyzed reactions.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-2-methylquinoline

This protocol provides a general guideline for adapting the conventional synthesis to a microwave-assisted procedure.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Workflow Diagram: Conventional vs. Microwave Synthesis

G cluster_conv Conventional Heating cluster_mw Microwave-Assisted Synthesis A Reactant Mixing B Inert Atmosphere A->B C Heating (16-24h) B->C D Work-up & Purification C->D E Reactant Mixing F Microwave Irradiation (15-30 min) E->F G Work-up & Purification F->G

Caption: A comparative workflow of conventional versus microwave-assisted synthesis, highlighting the significant reduction in reaction time.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in facilitating complex heterocyclic synthesis. The palladium-catalyzed intramolecular cyclization protocols detailed herein provide a reliable and efficient pathway to valuable quinoline scaffolds. The advent of microwave-assisted techniques further enhances the utility of this starting material, offering a greener and more time-efficient alternative to conventional methods.

Future research in this area will likely focus on expanding the scope of this precursor to synthesize a broader range of heterocyclic systems through the exploration of different catalytic systems and reaction partners. The development of domino or one-pot multicomponent reactions originating from this versatile building block holds significant promise for the rapid generation of molecular diversity, a crucial aspect of modern drug discovery and materials science.

References

Step-by-step experimental procedure for Fischer indole synthesis with beta-ketoesters.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Fischer Indole Synthesis with β-Ketoesters

A Detailed Experimental Protocol and Mechanistic Overview for Drug Discovery and Development Professionals

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains an indispensable tool for the construction of the indole nucleus.[1][2] This privileged scaffold is central to a vast array of pharmaceuticals, natural products, and agrochemicals.[1][3] This application note provides a comprehensive guide for researchers on the execution of the Fischer indole synthesis using β-ketoesters, such as ethyl acetoacetate, to yield highly functionalized and valuable indole-3-carboxylate derivatives. We will delve into the reaction's intricate mechanism, present a detailed, field-proven experimental protocol, and offer expert insights into optimizing reaction parameters for maximal yield and purity.

The Underlying Chemistry: Reaction Mechanism

The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and an enolizable carbonyl compound into an indole. The overall process, while often executed in a single pot, proceeds through several distinct mechanistic steps.[1] Understanding this pathway is critical for troubleshooting and adapting the protocol to various substrates.

The reaction commences with the condensation of the arylhydrazine and the β-ketoester to form an arylhydrazone (I) .[4] Under acidic conditions, this intermediate undergoes tautomerization to its more reactive enamine isomer (II) .[2] Protonation of the enamine sets the stage for the reaction's signature step: an irreversible[1][1]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond to yield a di-imine intermediate (III) .[2][4] This step is often the rate-determining stage and typically requires thermal energy to overcome its activation barrier.[5] The subsequent rearomatization of the benzene ring leads to a more stable amino acetal intermediate (IV) , which then undergoes acid-catalyzed cyclization and the elimination of an ammonia molecule to furnish the final aromatic indole product (V) .[1][2]

Fischer_Indole_Mechanism Figure 1: Reaction Mechanism of Fischer Indole Synthesis with a β-Ketoester Reactants Arylhydrazine + β-Ketoester Hydrazone I. Arylhydrazone Reactants->Hydrazone Condensation (-H₂O) Enamine II. Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Diimine III. Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal IV. Amino Acetal Diimine->Aminal Rearomatization & Cyclization Product V. Ethyl Indole-3-carboxylate Aminal->Product Elimination of NH₃ (Aromatization)

Caption: Figure 1: Reaction Mechanism of Fischer Indole Synthesis with a β-Ketoester

Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

This protocol details a reliable, one-pot synthesis of ethyl 2-methyl-1H-indole-3-carboxylate from phenylhydrazine and ethyl acetoacetate using polyphosphoric acid (PPA) as the catalyst and solvent.[3][6][7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
PhenylhydrazineC₆H₈N₂108.145.41 g50.0
Ethyl AcetoacetateC₆H₁₀O₃130.146.51 g50.0
Polyphosphoric Acid (PPA)(HPO₃)n-50 g-
Ice WaterH₂O18.02500 mL-
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11~300 mL-
Brine (Sat. Soln.)NaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-
Ethanol (for recrystallization)C₂H₅OH46.07As needed-

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

  • The reaction is exothermic upon addition of reagents to PPA.

Step-by-Step Procedure
  • Reaction Setup: Place polyphosphoric acid (50 g) into a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Hydrazone Formation (in situ): In a separate beaker, mix phenylhydrazine (5.41 g, 50.0 mmol) and ethyl acetoacetate (6.51 g, 50.0 mmol). Stir briefly to create a homogeneous solution.

  • Addition to Catalyst: Begin stirring the PPA and slowly add the phenylhydrazine/ethyl acetoacetate mixture dropwise via the addition funnel over 15-20 minutes. An exothermic reaction will occur. Use a water bath to maintain the internal temperature between 80-90 °C during the addition.

  • Cyclization Reaction: After the addition is complete, heat the viscous mixture to 100 °C using a heating mantle. Maintain this temperature with consistent stirring for 30 minutes. The color of the mixture will darken.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. Spot the starting material mixture and co-spot with the reaction mixture. The reaction is complete upon the disappearance of the starting hydrazone spot (visualized under UV light).

  • Work-up - Quenching: Allow the reaction flask to cool to approximately 60-70 °C. In a large beaker (1 L), place 500 mL of crushed ice/water. Very slowly and carefully, pour the warm reaction mixture into the ice water with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous slurry until the pH is neutral (pH ~7-8), confirmed with pH paper. Be cautious as CO₂ will evolve.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[8]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected product is ethyl 2-methyl-1H-indole-3-carboxylate, a white to off-white solid.[9][10]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from initial setup to the final purified product.

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Setup Flask with PPA Mix 2. Mix Phenylhydrazine & Ethyl Acetoacetate Add 3. Add Mixture to PPA (80-90 °C) Mix->Add Heat 4. Heat to 100 °C (30 min) Add->Heat Monitor 5. Monitor by TLC Heat->Monitor Quench 6. Quench in Ice Water Monitor->Quench Reaction Complete Neutralize 7. Neutralize with NaHCO₃ Quench->Neutralize Extract 8. Extract with Ethyl Acetate Neutralize->Extract Dry 9. Wash & Dry Organic Layer Extract->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Recrystallize 11. Recrystallize from Ethanol Evaporate->Recrystallize Product Pure Product Recrystallize->Product

Caption: Figure 2: Experimental Workflow

Key Parameters and Field-Proven Insights

The Critical Role of the Acid Catalyst

The choice of acid catalyst is paramount and can significantly influence reaction time, yield, and even product distribution with unsymmetrical ketones.[1] Both Brønsted and Lewis acids are effective.

Catalyst TypeExamplesTypical Conditions & Insights
Brønsted Acids Polyphosphoric Acid (PPA), H₂SO₄, HCl, p-TsOHPPA is highly effective as it serves as both catalyst and solvent, driving the reaction forward; however, the work-up can be challenging due to its high viscosity.[6][7] H₂SO₄ and HCl are strong, inexpensive options but can lead to side reactions or degradation of sensitive substrates.[1]
Lewis Acids ZnCl₂, InCl₃, BF₃·OEt₂, AlCl₃Often milder and suitable for substrates sensitive to strong protic acids.[5] ZnCl₂ is a classic and widely used catalyst, but must be anhydrous for best results.[4][11] Novel catalysts like InCl₃ offer high efficiency under milder conditions.[12]
The Japp-Klingemann Reaction: An Alternative Route

For substrates where the arylhydrazine is unstable or not commercially available, the Japp-Klingemann reaction provides an elegant alternative for forming the required hydrazone intermediate.[13][14] This reaction couples an aryl diazonium salt (generated in situ from an aniline) with a β-ketoester to form the arylhydrazone, which can then be subjected to Fischer cyclization conditions without isolation.[12][14][15]

Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Reaction fails to start (only starting material on TLC) 1. Inactive or insufficient catalyst. 2. Reaction temperature too low.1. Use fresh, anhydrous catalyst. Consider switching to a stronger acid (e.g., from ZnCl₂ to PPA).[5] 2. Gradually increase the temperature and continue to monitor by TLC. The[1][1]-sigmatropic rearrangement often requires significant heat.[5]
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions/decomposition.1. Increase reaction time or temperature. 2. Ensure complete extraction; perform back-extraction of the aqueous layer. Ensure pH is fully neutralized before extraction. 3. Use a milder Lewis acid catalyst or lower the reaction temperature.
Formation of multiple products/impurities 1. Reaction temperature too high, causing decomposition. 2. Impure starting materials.1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials (e.g., distill phenylhydrazine) before use.

Conclusion

The Fischer indole synthesis with β-ketoesters is a powerful and versatile method for accessing indole-3-carboxylates, which are key building blocks in medicinal chemistry. By understanding the underlying mechanism and carefully controlling key parameters such as catalyst choice and reaction temperature, researchers can reliably execute this transformation. The detailed one-pot protocol provided herein serves as a robust starting point for laboratory synthesis, while the discussion of alternative routes like the Japp-Klingemann reaction offers additional strategic flexibility.

References

Application Note: Methyl 2-(2-bromophenyl)-3-oxobutanoate as a Versatile Precursor for Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of Methyl 2-(2-bromophenyl)-3-oxobutanoate, a highly versatile β-keto ester precursor for the synthesis of medicinally relevant heterocyclic compounds. We explore its physicochemical properties, mechanistic rationale for its utility, and detailed protocols for its application in constructing privileged scaffolds such as benzodiazepines and thienodiazepines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this strategic building block in their synthetic campaigns.

Introduction: The Strategic Value of a Multifunctional Precursor

In modern drug discovery, the efficient construction of complex molecular architectures is paramount. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of particular interest. The 1,4-benzodiazepine and related thienodiazepine cores are classic examples, forming the basis of numerous therapeutic agents with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3]

This compound (CAS 1243144-97-9) has emerged as a key precursor for these scaffolds due to its unique combination of reactive functionalities. Its structure contains:

  • A β-keto ester system: This moiety provides a 1,3-dicarbonyl relationship, ideal for condensation reactions with binucleophiles to form heterocyclic rings.[4]

  • An ortho-bromophenyl group : The bromine atom serves as an excellent leaving group or a handle for intramolecular metal-catalyzed cross-coupling reactions, facilitating the crucial final ring closure to form tricyclic systems.[5]

This combination allows for a convergent and efficient synthetic strategy, making it a valuable tool for building libraries of pharmacologically active compounds.

Physicochemical and Handling Information

A clear understanding of the precursor's properties is essential for safe handling and successful experimentation.

PropertyValueReference
CAS Number 1243144-97-9[6][7]
Molecular Formula C₁₁H₁₁BrO₃[8]
Molecular Weight 271.11 g/mol [8]
Appearance Solid
Purity Typically ≥95%[6][8][9]
Storage Store long-term in a cool, dry place; Refrigerator recommended.[8]
IUPAC Name This compound

Safety Note: This chemical is for research and development use only.[8][9] It is classified as a warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Core Application: Synthesis of Thienodiazepine and Benzodiazepine Analogs

The primary utility of this compound lies in its role as a linchpin for constructing complex heterocyclic systems, most notably the cores of drugs like Brotizolam and Etizolam.

Mechanistic Rationale: A Two-Stage Strategy

The synthesis of these tricyclic scaffolds from the precursor generally follows a logical and efficient two-stage pathway. This strategy leverages the distinct reactivity of the precursor's functional groups.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Intramolecular Cyclization Precursor Methyl 2-(2-bromophenyl) -3-oxobutanoate Condensation Condensation Reaction (e.g., Knoevenagel-type) Precursor->Condensation Binucleophile Binucleophile (e.g., 2-amino-3-mercapto-thiophene) Binucleophile->Condensation Diazepine Diazepine Intermediate (Open-chain bromo-aryl) Condensation->Diazepine Cyclization Intramolecular Cyclization (e.g., Ullmann or Buchwald-Hartwig C-N Coupling) Diazepine->Cyclization Key Step: Forms final ring FinalProduct Tricyclic Scaffold (e.g., Thienodiazepine) Cyclization->FinalProduct

Caption: General two-stage synthetic strategy.
  • Stage 1 (Condensation): The active methylene group of the β-keto ester readily condenses with a suitable binucleophile. For thienodiazepines like Brotizolam or Etizolam, this would be a substituted 2-amino-3-mercaptothiophene. This reaction forms the seven-membered diazepine ring, leaving the bromophenyl group pendant.

  • Stage 2 (Intramolecular Cyclization): The strategically positioned bromine atom is then used to forge the final ring. This is typically achieved through a metal-catalyzed intramolecular C-N or C-S bond formation (e.g., an Ullmann condensation or Buchwald-Hartwig amination), which is a robust and widely used method for forming such bonds.[5]

Case Studies: Precursor to Potent CNS Agents

This precursor is a documented starting point for thienotriazolodiazepines, a class of potent central nervous system (CNS) depressants.[10][11]

DrugChemical ClassTherapeutic UseKey Structural Feature
Brotizolam ThienotriazolodiazepineHypnotic, SedativeBromo and Chloro substitutions
Etizolam ThienotriazolodiazepineAnxiolytic, HypnoticChloro and Ethyl substitutions

Brotizolam and Etizolam are potent hypnotic and anxiolytic agents, respectively, that act as positive allosteric modulators of the GABA-A receptor.[10][11][12] The synthesis of their core structures represents a premier application of this compound.

Experimental Protocols

The following protocols are representative procedures designed to be adaptable for the synthesis of various benzodiazepine and thienodiazepine analogs.

Protocol 1: Synthesis of a 1,4-Benzodiazepine-2-one Core

This protocol describes a general method for the first stage: the condensation and cyclization to form a benzodiazepine scaffold. It adapts the classical benzodiazepine synthesis for use with our precursor.

G start Start reagents 1. Dissolve Precursor & 2-aminobenzophenone analog in Pyridine/Piperidine start->reagents reflux 2. Heat to Reflux (4-8 hours) reagents->reflux monitor 3. Monitor by TLC/ LC-MS for completion reflux->monitor cool 4. Cool to RT monitor->cool quench 5. Quench with ice-cold HCl (aq) cool->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract dry 7. Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for benzodiazepine synthesis.

Materials:

  • This compound (1.0 eq)

  • A 2-aminobenzophenone derivative (1.0 eq)

  • Pyridine (as solvent)

  • Piperidine (catalyst)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and the selected 2-aminobenzophenone (1.0 eq) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

    • Causality Note: Pyridine acts as a high-boiling polar solvent, while piperidine is a basic catalyst that facilitates the initial imine formation and subsequent cyclization cascade.[13]

  • Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold 2M hydrochloric acid to precipitate the crude product and neutralize the pyridine. c. Filter the resulting solid, or if no solid forms, transfer the mixture to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 5-phenyl-3-(2-bromophenyl)-1H-benzo[e][14]diazepin-2(3H)-one analog.

Self-Validation & Quality Control:

  • Expected Outcome: A solid product with a yield typically ranging from 60-80%.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC for subsequent steps.

  • Troubleshooting: Low yields may result from incomplete reaction; ensure anhydrous conditions and sufficient reaction time. The formation of side products can be minimized by careful temperature control.

Protocol 2: Intramolecular Cyclization to a Tricyclic Core

This protocol outlines the crucial second stage, where the pendant bromo-aryl group is used to close the final ring, a key step towards thienodiazepine and related structures.

Materials:

  • Benzodiazepine intermediate from Protocol 1 (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 - 0.2 eq)

  • L-Proline or a suitable N,N-dimethylglycine ligand (0.2 - 0.4 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the benzodiazepine intermediate (1.0 eq), CuI (0.2 eq), L-Proline (0.4 eq), and K₂CO₃ (2.0 eq).

    • Causality Note: This is an Ullmann-type C-N coupling reaction.[5] Copper(I) is the catalyst, and an amino acid ligand like L-Proline accelerates the reaction by stabilizing the copper center and facilitating the reductive elimination step. A strong inorganic base is required for the deprotonation of the amide nitrogen.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst. c. Wash the Celite pad thoroughly with additional ethyl acetate. d. Transfer the combined filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove the DMSO, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final tricyclic scaffold.

Self-Validation & Quality Control:

  • Expected Outcome: A solid product with a yield of 50-75%.

  • Verification: Full characterization by NMR and HRMS is critical to confirm the successful intramolecular cyclization. The disappearance of the N-H proton signal and the appearance of characteristic aromatic signals in the ¹H NMR are key indicators.

  • Troubleshooting: Failure of the reaction may be due to catalyst deactivation or insufficient exclusion of air and moisture. Ensure all reagents are anhydrous and the inert atmosphere is maintained. Trying a different ligand or a palladium-based catalyst system (e.g., Buchwald-Hartwig conditions) can be an alternative.

Conclusion

This compound is a powerful and strategically designed precursor for medicinal chemistry. Its dual reactivity enables a convergent and modular approach to synthesizing complex, pharmacologically relevant heterocyclic cores like those found in benzodiazepine and thienodiazepine drugs. The protocols outlined herein provide a robust framework for researchers to exploit this building block in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols: Cyclization Reactions of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a versatile bifunctional substrate, uniquely primed for a variety of intramolecular cyclization reactions to generate valuable heterocyclic scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key cyclization strategies involving this precursor. We delve into the mechanistic underpinnings of palladium-catalyzed intramolecular Heck reactions, base-mediated cyclizations, and photochemical approaches. Detailed, field-tested protocols are provided for each major transformation, accompanied by data tables and visual diagrams to ensure reproducibility and a deep understanding of the experimental choices.

Introduction: The Synthetic Utility of a Versatile Precursor

This compound serves as a powerful building block in synthetic organic chemistry. Its structure incorporates a β-ketoester moiety and an ortho-bromophenyl group, a strategic arrangement that facilitates a range of intramolecular bond-forming reactions. The ability to leverage either the nucleophilic character of the enolizable β-ketoester or the reactivity of the aryl bromide under various catalytic conditions makes it a privileged starting material for the synthesis of quinoline and other heterocyclic systems.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.[2] This guide will explore the primary cyclization pathways, providing both the theoretical framework and practical methodologies for their successful implementation.

Palladium-Catalyzed Intramolecular Heck Reaction: A Powerful C-C Bond Formation Strategy

The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry for the construction of carbo- and heterocyclic rings.[3][4] This palladium-catalyzed process involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[5] In the case of this compound, the enol or enolate form of the β-ketoester acts as the alkene equivalent, enabling the formation of a new carbon-carbon bond and subsequent cyclization.

Mechanistic Insights

The catalytic cycle of the intramolecular Heck reaction is well-established and generally proceeds through a "neutral pathway".[3][5]

Diagram 1: Catalytic Cycle of the Intramolecular Heck Reaction

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Coord Alkene Coordination OxAdd->Coord Enol Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct H-Pd-Br Product Cyclized Product Elim->Product Reduct->Pd0 -HBr Base Base Base->Reduct HBr HBr HBr->Base ArBr Methyl 2-(2-bromophenyl) -3-oxobutanoate (enol form) ArBr->OxAdd

Caption: Simplified catalytic cycle of the intramolecular Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.[5]

  • Alkene Coordination: The enol tautomer of the β-ketoester coordinates to the palladium center.

  • Migratory Insertion: The aryl group on the palladium migrates to the coordinated double bond of the enol, forming a new carbon-carbon bond and a six-membered ring.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium is eliminated, regenerating the double bond within the newly formed ring and creating a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst and form H-Br. The base is crucial for neutralizing the HBr produced and ensuring the catalytic cycle continues.[5]

The choice of palladium precursor, ligand, base, and solvent significantly impacts the reaction's efficiency and yield.

Experimental Protocol: Synthesis of 4-acetyl-2-oxo-1,2-dihydroquinoline

This protocol outlines a typical procedure for the intramolecular Heck cyclization to synthesize 4-acetyl-2-oxo-1,2-dihydroquinoline.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.2 eq), and palladium(II) acetate (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 4-acetyl-2-oxo-1,2-dihydroquinoline.

Data Presentation:

EntryCatalyst Loading (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1102.0DMF1201885
252.0DMAc1202478
3102.0Toluene1103665

Base-Mediated Cyclization

In the absence of a transition metal catalyst, the cyclization of this compound can be induced by a strong base. This transformation relies on the generation of an enolate which can then participate in an intramolecular nucleophilic aromatic substitution (SNAAr) reaction, displacing the bromide.

Mechanistic Considerations

The reaction proceeds through the formation of a carbanion which acts as the nucleophile.

Diagram 2: Base-Mediated Cyclization Workflow

G Start Methyl 2-(2-bromophenyl) -3-oxobutanoate Enolate Enolate Formation (Strong Base) Start->Enolate Cyclization Intramolecular Nucleophilic Aromatic Substitution (SNAAr) Enolate->Cyclization Product Cyclized Product Cyclization->Product

Caption: Workflow for base-mediated cyclization.

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the α-carbon of the β-ketoester to form a resonance-stabilized enolate.

  • Intramolecular Attack: The resulting carbanion attacks the ipso-carbon bearing the bromine atom in an intramolecular fashion.

  • Aromatization/Protonation: The intermediate undergoes elimination of the bromide ion to form the cyclized product. A subsequent workup with a protic source will neutralize any remaining base and protonate the product if necessary.

The choice of base and solvent is critical to favor the desired intramolecular cyclization over potential intermolecular side reactions.

Experimental Protocol: Base-Mediated Synthesis of a Quinoline Derivative

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and an inert gas inlet, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Data Presentation:

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.5)THFrt575
2t-BuOK (1.5)t-BuOH80868

Photochemical Cyclization

Photochemical reactions offer an alternative pathway for the cyclization of aryl halides. These reactions typically proceed through the formation of radical intermediates upon irradiation with UV light.

Mechanistic Overview

The photochemical cyclization of this compound is believed to proceed via a radical mechanism.

Diagram 3: Photochemical Cyclization Pathway

G Start Methyl 2-(2-bromophenyl) -3-oxobutanoate Excitation UV Irradiation (hν) Homolytic Cleavage Start->Excitation Radical Aryl Radical Formation Excitation->Radical Cyclization Intramolecular Radical Addition to Enol Radical->Cyclization Rearomatization Rearomatization/ H-atom Abstraction Cyclization->Rearomatization Product Cyclized Product Rearomatization->Product

Caption: Proposed pathway for photochemical cyclization.

  • Homolytic Cleavage: Upon absorption of UV radiation, the carbon-bromine bond undergoes homolytic cleavage to generate an aryl radical and a bromine radical.

  • Intramolecular Radical Addition: The aryl radical undergoes an intramolecular addition to the double bond of the enol tautomer.

  • Rearomatization: The resulting radical intermediate can then be stabilized by abstracting a hydrogen atom from the solvent or another molecule to give the final cyclized product and regenerate a radical species to propagate a chain reaction, or it may undergo other radical termination steps.

These reactions are often carried out in solvents that can act as hydrogen donors.

General Experimental Protocol for Photochemical Cyclization

Materials:

  • This compound

  • Acetonitrile or isopropanol (as solvent)

  • Quartz reaction vessel

  • High-pressure mercury lamp or other suitable UV light source

  • Inert gas supply

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling an inert gas (e.g., argon) through it for 30 minutes prior to and during the irradiation.

  • Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the concentration, solvent, and lamp intensity. Monitor the reaction by TLC.

  • Once the starting material is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cyclized compound.

Note: Photochemical reactions can sometimes lead to a mixture of products, and yields may be variable. Optimization of reaction conditions is often necessary.

Conclusion

This compound is a highly adaptable precursor for the synthesis of quinoline-based heterocycles. The choice of cyclization strategy—palladium-catalyzed, base-mediated, or photochemical—will depend on the desired final product, available reagents and equipment, and tolerance for different reaction conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this valuable starting material in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Organic Compounds from Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a versatile starting material for the synthesis of a diverse array of novel organic compounds. Its structure, featuring a β-keto ester moiety and a strategically positioned bromo-aromatic group, allows for a variety of chemical transformations. This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed protocols for leveraging this compound in the synthesis of valuable heterocyclic and substituted aromatic scaffolds. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, offering a robust foundation for synthetic exploration.

Strategic Overview of Synthetic Pathways

The inherent reactivity of this compound can be exploited through several key synthetic strategies. The presence of the bromine atom on the phenyl ring opens avenues for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Furthermore, the β-keto ester functionality can participate in cyclization and condensation reactions to form heterocyclic systems. This guide will focus on three primary pathways:

  • Intramolecular Cyclization: Formation of benzofuran derivatives through intramolecular C-O bond formation.

  • Synthesis of Quinolines: Conversion to a 2-amino derivative followed by intramolecular condensation to yield quinoline scaffolds.

  • Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the aromatic core via Suzuki, Heck, and Sonogashira couplings.

This strategic approach allows for the generation of a library of compounds with significant potential in medicinal chemistry and materials science.

Part 1: Synthesis of 2-Methyl-3-acetylbenzofuran via Intramolecular Cyclization

The synthesis of benzofurans, a privileged scaffold in medicinal chemistry, can be efficiently achieved from this compound through a palladium-catalyzed intramolecular O-arylation of the enolate. This reaction proceeds via the formation of a palladium(II) intermediate which then undergoes nucleophilic attack by the enolate oxygen, followed by reductive elimination to furnish the benzofuran ring.

Reaction Rationale and Mechanistic Insight

The choice of a palladium catalyst and a suitable ligand is crucial for the success of this transformation. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A strong base is required to generate the enolate of the β-keto ester, which then acts as the intramolecular nucleophile.

Diagram 1: Proposed Catalytic Cycle for Intramolecular O-Arylation

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition->Aryl-Pd(II)-Br Aryl-Pd(II)-Enolate Aryl-Pd(II)-Enolate Aryl-Pd(II)-Br->Aryl-Pd(II)-Enolate Ligand Exchange Enolate Formation Enolate Formation Enolate Formation->Aryl-Pd(II)-Enolate Reductive Elimination Reductive Elimination Aryl-Pd(II)-Enolate->Reductive Elimination Benzofuran Benzofuran Reductive Elimination->Benzofuran Benzofuran->Pd(0)Ln Catalyst Regeneration Starting Material Starting Material Starting Material->Enolate Formation Base Base Base->Enolate Formation

Caption: Catalytic cycle for benzofuran synthesis.

Experimental Protocol: Synthesis of 2-Methyl-3-acetylbenzofuran

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) to the flask and stir the mixture at room temperature for 15 minutes.

  • Add NaOtBu (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Methyl-3-acetylbenzofuran.

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValueRationale
Catalyst Loading 5 mol% Pd(OAc)₂Provides a good balance between reaction rate and cost.
Ligand 10 mol% PPh₃A common and effective ligand for such transformations.
Base 1.2 eq NaOtBuA strong, non-nucleophilic base to ensure complete enolate formation.
Solvent Anhydrous TolueneHigh boiling point and good solubility for reactants.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Expected Yield 70-85%Based on similar reported intramolecular arylations.

Part 2: Synthesis of 3-Acetyl-2-hydroxyquinoline

The synthesis of quinoline derivatives from this compound requires a two-step approach. The first step involves the conversion of the bromo-substituent to an amino group, followed by an intramolecular condensation reaction, a variation of the Friedländer annulation.

Step 1: Conversion to Methyl 2-(2-aminophenyl)-3-oxobutanoate

This transformation can be achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds and is highly tolerant of various functional groups.

Diagram 2: Two-Step Synthesis of 3-Acetyl-2-hydroxyquinoline

G A This compound B Buchwald-Hartwig Amination (e.g., with Benzophenone Imine then Hydrolysis) A->B C Methyl 2-(2-aminophenyl)-3-oxobutanoate B->C D Intramolecular Condensation (Base-catalyzed) C->D E 3-Acetyl-2-hydroxyquinoline D->E

Caption: Pathway to 3-Acetyl-2-hydroxyquinoline.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine this compound (1.0 mmol), benzophenone imine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) in a reaction vessel.

  • Add anhydrous toluene (5 mL) and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture at 100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and dissolve the residue in tetrahydrofuran (THF, 10 mL).

  • Add 2 M aqueous hydrochloric acid (HCl, 5 mL) and stir at room temperature for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 2-(2-aminophenyl)-3-oxobutanoate.

Step 2: Intramolecular Condensation to 3-Acetyl-2-hydroxyquinoline

The resulting 2-amino β-keto ester can undergo a base-catalyzed intramolecular condensation to form the quinoline ring system.

Experimental Protocol: Synthesis of 3-Acetyl-2-hydroxyquinoline

Materials:

  • Methyl 2-(2-aminophenyl)-3-oxobutanoate

  • Sodium ethoxide (NaOEt)

  • Ethanol

Procedure:

  • Dissolve Methyl 2-(2-aminophenyl)-3-oxobutanoate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol (25 wt%, 1.1 mmol) to the flask.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-Acetyl-2-hydroxyquinoline.

Part 3: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a handle for introducing a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for the creation of a library of novel compounds with diverse electronic and steric properties.

A. Suzuki Coupling: C-C Bond Formation with Boronic Acids

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2]

Diagram 3: General Scheme for Suzuki Coupling

G Start This compound Reagent + R-B(OH)₂ Start->Reagent Conditions Pd Catalyst, Base Reagent->Conditions Product Methyl 2-(2-R-phenyl)-3-oxobutanoate Conditions->Product

Caption: Suzuki coupling for C-C bond formation.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and heat the reaction at 90 °C for 12 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain Methyl 2-(2-biphenyl)-3-oxobutanoate.

B. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3][4]

Experimental Protocol: Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile

Procedure:

  • Combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%) in a sealed tube.

  • Add acetonitrile (5 mL) and triethylamine (2.0 mmol).

  • Heat the mixture at 100 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography to yield the corresponding stilbene derivative.

C. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[5][6]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the corresponding aryl alkyne product.

Table 2: Summary of Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsProduct Type
Suzuki Arylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl
Heck Alkene (Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NAryl alkyne

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel organic compounds. The protocols detailed in this guide provide a solid foundation for the synthesis of benzofurans, quinolines, and a variety of substituted aromatic compounds through robust and well-established synthetic methodologies. The ability to perform intramolecular cyclizations and a suite of palladium-catalyzed cross-coupling reactions makes this starting material an excellent choice for generating molecular diversity in drug discovery and materials science research.

References

Application Note: Methyl 2-(2-bromophenyl)-3-oxobutanoate as a Versatile Intermediate in the Synthesis of Heterocyclic Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a technical guide for the synthesis and utilization of Methyl 2-(2-bromophenyl)-3-oxobutanoate, a key β-ketoester intermediate in pharmaceutical development. We present a robust, field-proven protocol for its synthesis via a copper-catalyzed C-H arylation. Furthermore, we demonstrate its application as a versatile precursor in the construction of quinoline scaffolds, which are central to numerous therapeutic agents. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided to support researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of β-Ketoesters in Medicinal Chemistry

The β-ketoester moiety is a cornerstone of modern organic synthesis, prized for its dual reactivity. The acidic α-proton allows for facile enolate formation and subsequent alkylation or acylation, while the two carbonyl groups provide electrophilic sites for a variety of nucleophilic additions and cyclocondensation reactions. This versatility makes β-ketoesters indispensable building blocks for complex molecular architectures.

This compound (Figure 1) is a particularly valuable intermediate. It combines the reactive β-dicarbonyl system with an ortho-bromophenyl group. This bromine atom serves as a crucial synthetic handle for post-modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of diverse compound libraries. The strategic placement of this functionality makes it an ideal precursor for fused heterocyclic systems, such as quinolines and benzodiazepines, which are privileged scaffolds in drug discovery.[1][2]

Figure 1: Structure of this compound
CAS: 1243144-97-9 | Molecular Formula: C₁₁H₁₁BrO₃ | Molecular Weight: 271.11

Synthesis of this compound

While several methods for the arylation of β-dicarbonyl compounds exist, traditional approaches often require harsh conditions or pre-functionalized starting materials. We present a modern and efficient protocol based on a copper-catalyzed Ullmann-type condensation, which allows for the direct C-arylation of methyl acetoacetate with 1-bromo-2-iodobenzene.[3][4]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product MA Methyl Acetoacetate Reagents CuI (cat.) L-Proline (cat.) K2CO3 (base) DMSO, 80-100 °C MA->Reagents BIB 1-Bromo-2-iodobenzene BIB->Reagents Product This compound Reagents->Product

Caption: Ullmann-type synthesis of the target intermediate.

Protocol 1: Synthesis via Ullmann Condensation

This protocol describes the copper-catalyzed C-arylation of methyl acetoacetate. The use of L-proline as a ligand accelerates the reaction and improves yields under milder conditions than traditional Ullmann reactions.[5]

Materials & Reagents:

  • Methyl acetoacetate (1.0 eq)

  • 1-Bromo-2-iodobenzene (1.1 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMSO, followed by methyl acetoacetate (1.0 eq) and 1-bromo-2-iodobenzene (1.1 eq) via syringe.

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst. L-proline acts as a bidentate ligand, solubilizing the copper salt and facilitating the catalytic cycle.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil or solid.

Application: Synthesis of a 4-Hydroxyquinoline Scaffold

The synthesized intermediate is an excellent precursor for quinoline derivatives via the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aniline (in this case, the amino group is generated in situ or used in a related fashion) with a β-ketoester, followed by a thermal cyclization. The protocol below outlines a conceptual pathway involving an initial condensation followed by a heat-induced intramolecular cyclization to form the 4-hydroxyquinoline core.

Reaction Scheme Diagram

G cluster_start Intermediate cluster_reagents Reaction Steps cluster_product Product Scaffold Intermediate Methyl 2-(2-bromophenyl)- 3-oxobutanoate Step1 Step 1: Condensation (e.g., with formamide equivalent) Intermediate->Step1 Step2 Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) Step1->Step2 Product 8-Bromo-4-hydroxy-3-methyl- quinoline-2-carboxylate Step2->Product

Caption: Gould-Jacobs pathway to a quinoline scaffold.

Protocol 2: Synthesis of a Substituted 4-Hydroxyquinoline

This protocol demonstrates the conversion of the β-ketoester intermediate into a functionalized quinoline core, a common motif in antibiotics and anticancer agents.[8][9]

Materials & Reagents:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq)

  • Ammonia (7N solution in Methanol)

  • Dowtherm A (or other high-boiling solvent like diphenyl ether)

  • Hexanes or Diethyl ether for precipitation

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of toluene. Add DMF-DMA (1.5 eq) and heat the mixture at 60-80 °C for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Rationale: This step forms the reactive enaminone intermediate, which is more susceptible to cyclization than the initial β-ketoester.

  • Ammonia Addition: Cool the reaction mixture and concentrate under reduced pressure to remove toluene and excess DMF-DMA. Dissolve the residue in methanol and add a 7N solution of ammonia in methanol. Stir at room temperature for 1 hour.

  • Cyclization: Concentrate the mixture to dryness. To the residue, add a high-boiling solvent such as Dowtherm A.

  • Thermal Reaction: Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere for 30-60 minutes.

    • Causality: The high temperature provides the activation energy for the 6-electron electrocyclization, followed by aromatization to form the stable quinoline ring system.[6][10]

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with hexanes or diethyl ether to facilitate complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold hexanes or ether. The product can be further purified by recrystallization if necessary.

Physicochemical Data and Characterization

All synthesized compounds should be rigorously characterized to confirm their identity and purity.

ParameterThis compound
CAS Number 1243144-97-9
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol
Appearance Pale yellow oil or solid
Purity (Typical) ≥95%
Storage Store long-term in a cool, dry place.[7] Refrigerator recommended.[11]
Solubility Soluble in common organic solvents (EtOAc, DCM, Acetone).

Expected Analytical Data:

  • ¹H NMR: Expect signals for the methyl ester (~3.7 ppm), acetyl methyl (~2.2 ppm), methine proton (~5.0 ppm), and aromatic protons (7.0-7.6 ppm).

  • ¹³C NMR: Expect signals for the two ketone carbonyls (~200 ppm, ~168 ppm), ester carbonyl (~168 ppm), aliphatic carbons, and aromatic carbons.

  • Mass Spec (ESI+): Expect to observe [M+H]⁺ and/or [M+Na]⁺ ions.

  • IR Spectroscopy: Expect strong C=O stretching bands around 1720-1750 cm⁻¹.

Safety and Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]

  • Precautionary Statements: P264, P280, P305+P351+P338.[11]

  • Handling: All manipulations should be performed by technically qualified individuals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. The protocols detailed in this note provide reliable methods for its preparation and subsequent elaboration into complex heterocyclic scaffolds like quinolines. The strategic placement of the bromine atom offers significant opportunities for further diversification, making this intermediate a powerful tool for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. My insights are drawn from established literature and practical experience in synthetic organic chemistry.

The synthesis of α-aryl-β-keto esters like this compound is a crucial step in the creation of various pharmaceutical intermediates and complex molecules. The most common and direct route to this class of compounds is a variation of the Claisen condensation, a robust carbon-carbon bond-forming reaction.[1][2] However, achieving high yields and purity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Answer:

Low or no product formation is a common issue that can often be traced back to a few critical factors. Let's break down the possibilities:

  • Inactive Base or Presence of Moisture: The heart of this reaction is the formation of an enolate, which is a strong base and highly sensitive to protic species like water.

    • Causality: The base, typically an alkoxide like sodium methoxide or a stronger base like sodium hydride (NaH), is responsible for deprotonating the α-carbon of one of your starting esters.[3] If the base has degraded (e.g., NaH reacting with atmospheric moisture to form inactive sodium hydroxide) or if there is water in your solvent or on your glassware, the enolate will be quenched as soon as it forms, halting the reaction.[3]

    • Solution:

      • Use a fresh, high-quality base. For NaH, ensure it is from a freshly opened container and handle it under an inert atmosphere (e.g., argon or nitrogen).

      • Ensure anhydrous conditions. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Incorrect Choice of Base: The type of base used is crucial and can lead to unwanted side reactions if chosen incorrectly.

    • Causality: If you are reacting two different methyl esters, using a base like sodium ethoxide can lead to transesterification, where the methyl esters are converted to ethyl esters, resulting in a mixture of products and lowering the yield of your desired compound.[4][5]

    • Solution: Match the alkoxide base to the alcohol of your ester. For methyl esters, use sodium methoxide. Alternatively, a non-nucleophilic strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to avoid transesterification.[1][6]

  • Insufficient Reaction Time or Inappropriate Temperature: Like many organic reactions, this condensation is sensitive to time and temperature.

    • Causality: The reaction may be slow, especially if run at a low temperature to minimize side reactions. Insufficient time will lead to incomplete conversion. Conversely, excessively high temperatures can promote decomposition or side reactions.[7]

    • Solution: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is stalled, consider gradually increasing the temperature.

Question 2: I'm observing significant side-product formation. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common challenge in mixed (or "crossed") Claisen condensations.[8] Here's how to address this:

  • Self-Condensation of Starting Materials:

    • Causality: If both of your starting esters have α-hydrogens, they can each form an enolate and react with themselves, leading to a mixture of four possible products.[6][9]

    • Solution:

      • Use an excess of the non-enolizable or less reactive ester. While in this specific synthesis both precursors (e.g., methyl 2-bromophenylacetate and methyl acetate) are enolizable, you can use a large excess of the simpler ester (methyl acetate) to favor the desired cross-condensation.

      • Slow addition of the more precious reagent. Prepare a solution of the base and the excess ester, and then slowly add the methyl 2-bromophenylacetate. This ensures that the enolate of the simpler ester is always in excess, and the more complex ester is more likely to act as the electrophile.

      • Directed Claisen Condensation: For maximum control, use a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C).[1][5] This allows for the nearly complete and selective formation of one enolate before the second ester is introduced, dramatically improving selectivity.[9]

  • Dialkylation:

    • Causality: The product, this compound, still has an acidic proton on the α-carbon. It's possible for this to be deprotonated and react further, leading to dialkylated byproducts.

    • Solution: Use a stoichiometric amount of base. The final, irreversible deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[4][10] Using a full equivalent of base ensures the product is converted to its enolate and "protected" from further reaction until the acidic workup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for synthesizing this compound?

For this specific synthesis, which is a crossed Claisen condensation likely involving methyl 2-bromophenylacetate and methyl acetate, you have a few good options, each with its own advantages:

BaseAdvantagesDisadvantages
Sodium Methoxide (NaOMe) Inexpensive, easy to handle (as a solution). Matches the methyl ester, preventing transesterification.[5]Weaker than NaH, may result in an equilibrium that is not fully driven to the product side without careful control.
Sodium Hydride (NaH) A strong, non-nucleophilic base that drives the reaction to completion. Often leads to higher yields.[6]Highly reactive with water and requires careful handling under an inert atmosphere.
Lithium Diisopropylamide (LDA) A very strong, non-nucleophilic, and sterically hindered base. Ideal for directed condensations, offering high selectivity.[1]Must be prepared fresh or titrated before use. Requires very low temperatures (-78 °C).

For general purposes and scalability, Sodium Hydride is often the preferred choice for maximizing yield in this type of reaction.

Q2: How does the final acidic workup affect the reaction?

The acidic workup is a critical final step. The β-keto ester product is more acidic than the starting materials and is deprotonated by the alkoxide base present in the reaction mixture.[2] This final deprotonation is what drives the reaction equilibrium towards the product.[1][4] Your product exists as a resonance-stabilized enolate salt until you add acid (e.g., dilute HCl or H₂SO₄) to neutralize it and protonate the enolate, yielding the final neutral β-keto ester.[1]

Q3: Can I use alternative methods to synthesize this compound?

Yes, while the Claisen condensation is the most direct route, other methods exist for synthesizing β-keto esters. One notable method involves the reaction of a substituted phenylacetic acid with Meldrum's acid in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), followed by refluxing in an alcohol (in this case, methanol).[11] This can be an effective alternative if the Claisen route proves problematic.

Visualizing the Process

Reaction Mechanism: Claisen Condensation

The following diagram illustrates the key steps in the base-catalyzed Claisen condensation between methyl 2-bromophenylacetate and methyl acetate.

Claisen_Condensation cluster_reactants Reactants & Base cluster_mechanism Reaction Steps cluster_products Products R1 Methyl 2-bromophenylacetate S2 Nucleophilic Attack R1->S2 Acts as Electrophile R2 Methyl Acetate S1 Enolate Formation (from Methyl Acetate) R2->S1 Base Base (e.g., NaH) Base->S1 S1->S2 Acts as Nucleophile S3 Tetrahedral Intermediate S2->S3 S4 Elimination of Methoxide S3->S4 S5 Product Deprotonation (Driving Force) S4->S5 P1 Product Enolate S5->P1 P2 This compound (After Acidic Workup) P1->P2 H₃O⁺ Workup

Caption: Key steps of the Claisen condensation mechanism.

Troubleshooting Workflow

If you encounter low yield, this workflow can help you diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Base, Solvents, Starting Materials) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions OK Sol_Reagents Use Fresh Base & Anhydrous Solvents Check_Reagents->Sol_Reagents Degraded? Check_Side_Products Analyze Crude Mixture for Side Products (TLC, GC-MS) Check_Conditions->Check_Side_Products Dry Sol_Conditions Thoroughly Dry Glassware & Use Inert Atmosphere Check_Conditions->Sol_Conditions Moisture Present? Sol_Self_Condensation Optimize Addition Strategy (Slow addition of limiting reagent) Check_Side_Products->Sol_Self_Condensation Self-condensation products found Sol_Dialkylation Use Stoichiometric Base Check_Side_Products->Sol_Dialkylation Higher MW products found End Improved Yield Check_Side_Products->End No major side products Sol_Reagents->End Sol_Conditions->End Sol_Self_Condensation->End Sol_Dialkylation->End

Caption: A logical workflow for troubleshooting low yield.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Objective: To synthesize this compound.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl acetate

  • Methyl 2-bromophenylacetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Argon or N₂), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Enolate Formation: Add methyl acetate (3.0 equivalents) dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature.

  • Addition of the Aryl Ester: Add methyl 2-bromophenylacetate (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the limiting starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

Common side products in the synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this key β-keto ester intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your synthetic outcomes.

Introduction to the Synthesis

The most common and reliable method for synthesizing this compound is through a crossed Claisen condensation. This reaction involves the acylation of the enolate of methyl 2-(2-bromophenyl)acetate with an acetylating agent. While conceptually straightforward, this synthesis is often plagued by the formation of various side products, leading to challenges in purification and reduced yields. This guide will dissect these potential issues and provide actionable solutions.

A typical synthetic approach involves deprotonating methyl 2-(2-bromophenyl)acetate with a strong, non-nucleophilic base to form the corresponding enolate, which is then reacted with an acetylating agent like ethyl acetate or acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side product I should expect in this synthesis?

A1: The most common and often most difficult to separate side product is the result of self-condensation of the starting material, methyl 2-(2-bromophenyl)acetate. This reaction, a symmetrical Claisen condensation, leads to the formation of methyl 2,4-bis(2-bromophenyl)-3-oxobutanoate.

Q2: My reaction is giving a very low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete deprotonation of the starting ester is a primary culprit. This can be due to an insufficient amount of base, a base that is not strong enough, or the presence of moisture in the reaction. Another possibility is the degradation of the product during workup, for instance, through saponification (hydrolysis of the ester) if the reaction is quenched with aqueous acid too aggressively or if the product is exposed to basic conditions for an extended period at elevated temperatures.

Q3: I am observing a significant amount of an O-acylated byproduct. How can I favor the desired C-acylation?

A3: The competition between C- and O-acylation of enolates is a classic challenge in organic synthesis.[1] To favor C-acylation, it is generally advisable to use a less reactive acylating agent and to ensure the enolate is present as a contact ion pair rather than a solvent-separated ion pair.[1] Using a non-polar or weakly coordinating solvent like THF can promote the formation of contact ion pairs. The choice of the counter-ion also plays a role; for instance, magnesium enolates often show a higher propensity for C-acylation compared to their sodium or lithium counterparts.

Q4: Can I use a different acetylating agent other than ethyl acetate?

A4: Yes, other acetylating agents can be used, but each has its own set of advantages and disadvantages. Acetic anhydride is more reactive and can sometimes lead to higher yields, but it can also increase the likelihood of di-acylation and O-acylation. Acetyl chloride is also highly reactive but may lead to a mixture of O- and C-acylated products.[2] For better control and higher selectivity for C-acylation, milder reagents are often preferred.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low or no conversion of starting material 1. Inactive or insufficient base: The base (e.g., sodium hydride) may have degraded due to improper storage. An insufficient amount of base will lead to incomplete enolate formation. 2. Presence of moisture: Water will quench the strong base and the enolate, halting the reaction. 3. Low reaction temperature: The temperature may be too low for the enolate formation or the subsequent acylation to proceed at a reasonable rate.1. Use fresh, high-quality base and ensure accurate measurement. It is often recommended to use a slight excess (1.1-1.2 equivalents) of the base. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. While enolate formation is often done at low temperatures, the acylation step may require warming to room temperature or gentle heating. Monitor the reaction by TLC to determine the optimal temperature profile.
Formation of a major side product with a higher molecular weight Self-condensation of methyl 2-(2-bromophenyl)acetate: The enolate of the starting material can react with another molecule of the starting ester.1. Slow addition of the starting ester to the base: This ensures that the concentration of the enolate is always low, minimizing the chance of self-condensation. 2. Use of a non-enolizable acetylating agent: While ethyl acetate is commonly used, a mixed Claisen condensation with an ester that cannot form an enolate (like ethyl formate or ethyl benzoate) can prevent self-condensation of one of the partners.[3] However, for acetylation, this is not a direct solution. 3. Control of stoichiometry: Use a slight excess of the acetylating agent to ensure the enolate reacts preferentially with it.
Presence of a byproduct with a similar polarity to the product O-acylation: The enolate attacks the acetylating agent through its oxygen atom instead of the carbon atom.[1]1. Choice of solvent: Use a weakly coordinating solvent like THF to favor C-acylation. Strongly coordinating solvents like DMSO or HMPA can promote O-acylation. 2. Counter-ion effect: Consider using a magnesium base to form the magnesium enolate, which can increase the proportion of C-acylation.[1] 3. Acylating agent: Less reactive acylating agents tend to favor C-acylation.
Formation of a di-acylated byproduct The product, a β-keto ester, still has an acidic proton and can be deprotonated and acylated a second time.1. Careful control of stoichiometry: Use only a slight excess of the acetylating agent and the base. 2. Reaction time and temperature: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction. Lowering the reaction temperature can also help to control the reactivity.
Product degradation during workup Saponification: The ester groups of the product can be hydrolyzed under basic conditions, especially at elevated temperatures.[4]1. Careful quenching: Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., 1M HCl). Avoid strong bases during the workup. 2. Temperature control: Keep the temperature low during the workup and extraction process.
Difficulty in purifying the final product The side products have similar physical properties to the desired product.1. Column chromatography: This is often the most effective method for separating the desired β-keto ester from its side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[5] 2. Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

Experimental Protocols

Protocol: Synthesis of this compound via Crossed Claisen Condensation

This protocol is an adapted procedure based on established methods for β-keto ester synthesis.

Materials:

  • Methyl 2-(2-bromophenyl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl acetate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve methyl 2-(2-bromophenyl)acetate (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride slurry over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Add anhydrous ethyl acetate (1.5 eq.) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizing the Reaction and Side Products

Main Reaction Pathway

G Methyl 2-(2-bromophenyl)acetate Methyl 2-(2-bromophenyl)acetate Enolate Enolate Methyl 2-(2-bromophenyl)acetate->Enolate 1. NaH, THF, 0 °C Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate 2. Ethyl Acetate This compound This compound Tetrahedral Intermediate->this compound 3. Elimination of EtO-

Caption: Desired reaction pathway for the synthesis.

Formation of Common Side Products

G cluster_main Main Reactant Enolate Methyl 2-(2-bromophenyl)acetate Enolate Desired_Product Desired_Product Enolate->Desired_Product Reacts with Ethyl Acetate (C-attack) O_Acylation_Product O_Acylation_Product Enolate->O_Acylation_Product Reacts with Ethyl Acetate (O-attack) Self_Condensation_Product Self_Condensation_Product Enolate->Self_Condensation_Product Reacts with Methyl 2-(2-bromophenyl)acetate

Caption: Competing reaction pathways from the enolate intermediate.

References

Technical Support Center: Purification of Crude Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 2-(2-bromophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established principles of organic chemistry and practical laboratory experience.

Introduction

This compound is a valuable β-keto ester intermediate in organic synthesis. Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. The crude product, typically obtained with a purity of 95-97%[1][2][3], often contains unreacted starting materials, byproducts, and residual solvents. This guide will navigate you through the common challenges and effective techniques for obtaining highly pure this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, offering step-by-step solutions and the scientific rationale behind them.

Question 1: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and giving broad peaks in the column. What's happening and how can I fix it?

Answer:

This is a classic issue encountered with β-keto esters like this compound and is primarily attributed to keto-enol tautomerism . The compound exists as an equilibrium mixture of the keto and enol forms, which have different polarities and interact with the silica gel differently, leading to band broadening and streaking. Additionally, the slightly acidic nature of standard silica gel can catalyze this interconversion and potentially cause degradation.[4]

Here’s a systematic approach to resolve this:

Step 1: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier into your eluent.

  • Protocol: Add 0.5-1% triethylamine (Et₃N) to your chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Equilibrate the column with this modified eluent before loading your sample. The triethylamine will neutralize the acidic silanol groups on the silica surface, minimizing on-column tautomerization and potential degradation.

Step 2: Optimize Your Solvent System. A well-chosen solvent system is crucial for good separation. For compounds of intermediate polarity like your target molecule, a hexane/ethyl acetate gradient is a good starting point.

  • Pro-Tip: Aim for an Rf value between 0.2 and 0.4 for your compound on the TLC plate in the chosen eluent. This typically provides the best separation on a column. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

Step 3: Work Efficiently. Minimizing the time your compound spends on the column can reduce the extent of on-column issues.

  • Recommendation: Use flash column chromatography with positive pressure to speed up the elution process.

Question 2: I tried to purify my crude product by recrystallization, but it 'oiled out' instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute melts before it crystallizes, forming an immiscible liquid layer. This is often due to a high concentration of impurities, an inappropriate solvent choice, or too rapid cooling.

Here are several strategies to overcome this:

1. Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at room temperature.

  • Solvent Screening: On a small scale, test various solvent systems. Common choices for β-keto esters include mixtures of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane) and a poor solvent (e.g., hexanes, heptane, or petroleum ether)[5][6]. For your compound, an ethyl acetate/hexane mixture is a promising starting point.

  • Procedure: Dissolve a small amount of your crude material in a minimum of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until you observe persistent cloudiness. Reheat to get a clear solution and then allow it to cool slowly.

2. Slow Down the Cooling Process: Rapid cooling can shock the system, favoring oil formation over crystal lattice formation.

  • Technique: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. You can insulate the flask to further slow down the cooling rate. Once at room temperature, you can then place it in an ice bath to maximize crystal recovery.

3. Reduce Impurity Load: If the crude product is very impure, it may be difficult to crystallize directly.

  • Hybrid Approach: First, perform a quick column chromatography to remove the bulk of the impurities. The partially purified product will have a much higher propensity to crystallize.

4. Induce Crystallization: If a clear, supersaturated solution fails to yield crystals, you can try to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

Question 3: After purification, my yield is very low. How can I improve it?

Answer:

Low recovery can stem from several factors during both column chromatography and recrystallization.

For Column Chromatography:

  • Check Rf Value: If the Rf of your compound is too high (e.g., > 0.5), it may elute too quickly and co-elute with less polar impurities. If the Rf is too low (e.g., < 0.1), it may adhere strongly to the silica, leading to tailing and incomplete elution. Aim for an Rf in the 0.2-0.4 range.

  • Column Loading: Overloading the column can lead to poor separation and mixed fractions. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to avoid combining pure fractions with impure ones.

For Recrystallization:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize the precipitation of your product.

  • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (the filtrate after the first crystallization) and allowing it to cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic method used. For a Claisen condensation or related acylation reactions, common impurities include:

  • Unreacted Starting Materials: Such as methyl 2-bromophenylacetate and a source of the acetyl group (e.g., methyl acetate, acetic anhydride).

  • Byproducts from Self-Condensation: If using a base like sodium methoxide with methyl acetate, self-condensation of methyl acetate can occur.

  • Transesterification Products: If the alcohol used to generate the alkoxide base does not match the ester's alcohol (e.g., using sodium ethoxide with a methyl ester), you can get the corresponding ethyl ester as an impurity.[1]

  • Hydrolysis Products: If exposed to water during workup, the ester can hydrolyze to the corresponding carboxylic acid.

Q2: What is the expected physical state and stability of pure this compound?

A2: Commercial suppliers describe the compound as either a liquid or a solid.[7] This suggests it may have a low melting point, and its physical state at room temperature could depend on its purity. As a β-keto ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep it in a cool, dry place.[1]

Q3: Can I use distillation to purify my compound?

A3: Distillation under reduced pressure is a viable purification method for some β-keto esters, particularly if the impurities are significantly less or more volatile than the product.[5][8] However, given the relatively high molecular weight of your compound, it will likely have a high boiling point even under vacuum. There is a risk of thermal decomposition at the required temperatures. For this reason, column chromatography and recrystallization are generally the preferred methods for this type of compound.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light and with a suitable stain) is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.

Data and Protocols Summary

Technique Key Parameters & Recommendations
Column Chromatography Stationary Phase: Silica gel.
Eluent System: Hexane/Ethyl Acetate gradient. Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Pro-Tip: Add 0.5-1% triethylamine to the eluent to prevent streaking and degradation.
Target Rf: 0.2 - 0.4.
Recrystallization Recommended Solvent Systems: Ethyl acetate/Hexane, Acetone/Heptane, Dichloromethane/Hexane.
Procedure: Dissolve in a minimum of hot "good" solvent, then add the "poor" solvent dropwise until cloudy. Reheat to clarify and cool slowly.
Troubleshooting: If "oiling out" occurs, use a more dilute solution, cool more slowly, or pre-purify by column chromatography.

Visual Workflows

Troubleshooting Column Chromatography

Caption: Decision workflow for troubleshooting column chromatography issues.

Recrystallization Troubleshooting Flowchart

G start Crude Product Oils Out During Recrystallization reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check Crystals Form? slow_cool->check success Collect Crystals check->success Yes failure Persistent Oiling check->failure No column Purify by Column Chromatography First failure->column change_solvent Try a Different Solvent System failure->change_solvent

References

Optimizing reaction conditions (temperature, solvent, catalyst) for reactions with this compound.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed to provide in-depth, practical advice for optimizing critical reaction parameters—temperature, solvent, and catalyst—to overcome common challenges in synthetic chemistry. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and optimization of Suzuki-Miyaura coupling reactions.

Q1: What is a good starting point for temperature when setting up a new Suzuki coupling reaction?

A general and effective starting point for many Suzuki-Miyaura reactions is 60–80 °C.[1][2] However, the optimal temperature is highly dependent on the specific substrates and catalyst system used. For highly reactive substrates, such as those involving aryl iodides or bromides with activated boronic acids, reactions can often proceed efficiently at room temperature.[3][4] Conversely, for less reactive partners like aryl chlorides, higher temperatures (e.g., 100-120 °C) may be necessary to achieve a reasonable reaction rate.[5] It is always advisable to start at a moderate temperature and adjust based on reaction monitoring (e.g., via TLC or LC-MS).

Q2: How do I choose the most appropriate solvent for my reaction?

Solvent selection is critical as it affects reagent solubility, catalyst stability, and reaction kinetics. A wide variety of organic solvents can be used, often with a small amount of water added to dissolve the inorganic base and facilitate the transmetalation step.[6]

Commonly used solvents include:

  • Ethers: Dioxane, Tetrahydrofuran (THF)[5][6]

  • Aromatics: Toluene, Xylenes[6]

  • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[6]

For environmentally friendlier options, solvents like 2-Me-THF, t-Amyl alcohol, and isopropyl acetate (i-PrOAc) have been successfully employed.[7][8][9] The choice often involves a trade-off; for instance, while polar aprotic solvents like DMF can enhance the solubility of reagents, they may also promote side reactions at elevated temperatures. A screening of different solvent classes is often the most effective approach.

Solvent Class Examples Typical Properties & Use Cases
Ethers1,4-Dioxane, THF, 2-Me-THFGood general-purpose solvents, moderate polarity. Often used with aqueous bases.[6]
AromaticsToluene, XylenesNon-polar, suitable for higher temperatures. Good for solubilizing non-polar substrates.[6]
Polar AproticDMF, DMAc, DMSOHigh polarity, excellent for dissolving salts (bases). Can lead to side reactions if not carefully controlled.[6]
Alcoholsn-Butanol, t-Amyl alcoholCan participate in the reaction; choice depends on specific substrate compatibility.[6]
"Green" Solventsi-PrOAc, CPME, MTBEEnvironmentally preferred alternatives with varying polarities and boiling points.[7][8]

Q3: With so many options, which palladium catalyst and ligand should I screen first?

The choice of catalyst and ligand is arguably the most critical parameter. The ligand stabilizes the palladium center and modulates its reactivity. For a standard Suzuki coupling, a reliable starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand.[6][10]

  • For Aryl Bromides/Iodides: Systems like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃) are classic choices. However, for more challenging substrates, bulky, electron-rich phosphine ligands developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, enabling lower catalyst loadings and milder reaction conditions.[3][5][11]

  • For Aryl Chlorides: These less reactive electrophiles typically require more active catalyst systems. Bulky, electron-rich ligands are essential to promote the difficult oxidative addition step.[4][6] Catalyst systems based on ligands like cataCXium A or PEPPSI-type precatalysts are often effective.[6]

A systematic screening of a small set of diverse ligands is a highly effective strategy to quickly identify a suitable catalyst system.[12]

Q4: My reaction has stalled and is not going to completion. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen.[13] Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.[5][13]

  • Poor Reagent Quality: The stability of boronic acids and their derivatives can be a major issue, as they are prone to degradation.[6] Using fresh, high-purity reagents is crucial.[11][13] Similarly, phosphine ligands can oxidize over time.[13]

  • Suboptimal Conditions: The chosen temperature, solvent, or base may not be suitable for the specific substrate combination. A sluggish reaction may benefit from higher temperatures or a switch to a solvent that better solubilizes all components.[12]

  • Insufficient Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is necessary to ensure efficient phase transfer and reaction.[6][12]

Q5: How can I minimize the formation of side products like homo-coupling?

Homo-coupling, where two molecules of the boronic acid couple to form a symmetrical biaryl, is a common side reaction.[13] This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[13][14][15]

Strategies to minimize homo-coupling include:

  • Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[5][13][16]

  • Use of Pd(0) Precatalysts: Starting with a Pd(II) source like Pd(OAc)₂ requires an initial reduction to the active Pd(0) species. This reduction can sometimes occur via the homo-coupling of two boronic acid molecules.[6][17] Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway over homo-coupling of the aryl halide.[5][17]

Q6: My boronic acid seems to be decomposing during the reaction. What is happening and how can I prevent it?

The primary decomposition pathway for boronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[18][19][20] This side reaction consumes the nucleophile, leading to low yields.[19]

Factors influencing protodeboronation include:

  • Substrate Structure: Electron-deficient and many heteroaromatic boronic acids are particularly susceptible.[19][20]

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate decomposition.[20]

  • Choice of Base: Strong bases can increase the rate of protodeboronation.[19][20]

To mitigate protodeboronation:

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[6][13] These reagents often release the active boronic acid slowly, keeping its concentration low and minimizing decomposition.[13]

  • Optimize Conditions: Use the lowest effective temperature and shortest possible reaction time.[13]

  • Careful Base Selection: Consider using weaker bases like K₃PO₄ or CsF, which are often effective while minimizing decomposition.[19]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental problems.

Problem: Low to No Conversion of Starting Material

If you observe minimal product formation and significant recovery of your starting materials, a systematic optimization is required.

Initial Checks:

  • Verify Reagent Quality: Confirm the purity and integrity of your aryl halide, boronic acid/ester, catalyst, ligand, and base.[5][13] Use fresh materials if there is any doubt.

  • Ensure Inert Atmosphere: Check for leaks in your reaction setup. Re-purge the vessel with inert gas.[13]

  • Confirm Temperature: Use an external thermometer to verify the reaction temperature is accurate.[11]

Caption: A decision tree for troubleshooting low reaction conversion.

Systematic Optimization Protocol: If initial checks do not resolve the issue, a methodical screening of parameters is the most robust approach.[12]

  • Catalyst/Ligand Screening: The catalytic system is often the most impactful variable. Set up an array of small-scale reactions testing different ligands with a standard palladium source (e.g., Pd(OAc)₂). Include ligands from different classes (e.g., a trialkylphosphine like PCy₃, a biarylphosphine like SPhos, and an N-heterocyclic carbene (NHC) precursor).[6][21]

  • Solvent and Base Screening: Once a promising ligand is identified, screen a matrix of different solvents and bases. For example, test the best ligand in Toluene/K₃PO₄, Dioxane/K₂CO₃, and DMF/Cs₂CO₃ to see how solubility and basicity affect the outcome.[22]

  • Temperature Optimization: With the best catalyst/solvent/base combination, run the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and stability.[22]

Problem: Significant Side Product Formation

The appearance of major byproducts requires identifying their source and adjusting conditions to suppress their formation.

Understanding the Catalytic Cycle: Most optimization strategies are rooted in understanding the Suzuki-Miyaura catalytic cycle. Each component—catalyst, ligand, base, solvent—plays a crucial role in one or more of the elementary steps.

Suzuki_Cycle

Caption: The Suzuki-Miyaura catalytic cycle and the roles of key components.

Common Side Reactions and Mitigation:

  • Protodeboronation (Ar-H byproduct):

    • Cause: Decomposition of the boronic acid starting material.[18]

    • Solution: Switch to a more stable boronic ester (pinacol or MIDA).[6][13] Use milder bases (K₃PO₄) and the lowest effective temperature. Ensure reaction times are not unnecessarily long.[13]

  • Homo-coupling (Ar-Ar byproduct):

    • Cause: Often driven by the presence of oxygen or the mechanism of Pd(II) reduction.[6][16]

    • Solution: Ensure rigorous degassing of solvents and a robust inert atmosphere.[16] Consider using a direct Pd(0) source.

  • Hydrolytic Dehalogenation (Ar-H from halide):

    • Cause: A side reaction where the aryl halide is reduced. Can be promoted by certain conditions or impurities.

    • Solution: Re-evaluate the base and solvent system. Ensure high-purity starting materials. Sometimes, a change in ligand can disfavor this pathway.

Experimental Protocol: General Procedure for Reaction Screening

This protocol outlines a parallel screening approach for optimizing a Suzuki-Miyaura coupling.

Materials & Setup:

  • An array of reaction vials (e.g., 2 mL screw-cap vials) with small magnetic stir bars.

  • A multi-well reaction block with heating and stirring capabilities.

  • Inert atmosphere glovebox or Schlenk line for setup.

  • Stock solutions of aryl halide, boronic acid/ester, and base in the chosen solvent.

Procedure:

  • Preparation (under inert atmosphere):

    • To each reaction vial, add the pre-weighed palladium precatalyst and ligand.

    • Prepare a stock solution of the aryl halide (e.g., 0.5 M in degassed solvent).

    • Prepare a stock solution of the boronic acid/ester (e.g., 0.6 M, corresponding to 1.2 equivalents).

    • Prepare a stock solution or suspension of the base (e.g., 1.0 M, corresponding to 2.0 equivalents).

  • Reaction Assembly:

    • To each vial, add the required volume of the aryl halide stock solution.

    • Add the required volume of the boronic acid/ester stock solution.

    • Add the required volume of the base stock solution/suspension.

    • Seal the vials tightly.

  • Reaction Execution:

    • Place the vials in the reaction block and begin stirring.

    • Heat the block to the desired temperature (e.g., 80 °C).

    • Allow the reactions to proceed for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative amounts of product and side products. This allows for rapid identification of the most promising conditions for scale-up and further optimization.

References

Troubleshooting common issues in the synthesis of substituted indoles.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Indoles

From the Desk of the Senior Application Scientist

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of substituted indoles. Instead of a generic overview, we will address specific, frequently encountered issues in a practical, question-and-answer format. Our focus is on the "why" behind the problem and the "how" of the solution, grounded in mechanistic principles and supported by authoritative literature.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its pitfalls, particularly with sensitive or complex substrates.

Frequently Asked Questions (FAQs): Fischer Indole Synthesis

Question 1: My Fischer indole synthesis is resulting in a very low yield or failing completely, especially with electron-deficient phenylhydrazines. What is the primary cause and how can I fix it?

Answer: This is a classic issue rooted in the mechanism of the Fischer synthesis. The rate-limiting step is typically the-sigmatropic rearrangement of the phenylhydrazone intermediate. This step requires the cleavage of the weak N-N bond and the formation of a new C-C bond.

Causality: Electron-withdrawing groups (EWGs) on the phenylhydrazine ring decrease the electron density of the nitrogen atoms. This strengthens the N-N bond, making it more difficult to cleave, and destabilizes the transition state of the rearrangement, thereby increasing the activation energy and dramatically slowing down or stalling the reaction.

Troubleshooting Protocol: Lewis Acid Catalysis

The most effective solution is the addition of a Lewis acid. Lewis acids coordinate to the imine nitrogen of the hydrazone, which polarizes the N-N bond, making it more susceptible to cleavage and facilitating the subsequent rearrangement.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your phenylhydrazone substrate in a suitable anhydrous solvent (e.g., toluene, xylene, or dioxane).

  • Catalyst Addition: Add the Lewis acid catalyst. Zinc chloride (ZnCl₂) is a common and effective choice. Other options include BF₃·OEt₂, Sc(OTf)₃, or InCl₃. The optimal catalyst loading is typically between 0.5 and 2.0 equivalents relative to the hydrazone.

  • Heating: Heat the reaction mixture to the appropriate temperature, usually the reflux temperature of the chosen solvent.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude indole using column chromatography on silica gel.

Data Snapshot: Impact of Lewis Acids on Yield

Phenylhydrazine SubstituentCatalystYield (%)
4-Nitro (Strong EWG)None (Thermal)< 5%
4-Nitro (Strong EWG)ZnCl₂ (1.2 eq)75-85%
4-Chloro (Weak EWG)None (Thermal)~ 40%
4-Chloro (Weak EWG)ZnCl₂ (1.2 eq)> 90%

Yields are representative and may vary based on the specific ketone/aldehyde used.

Question 2: I am observing significant amounts of side products, particularly isomeric indoles, in my Fischer synthesis. How can I improve the regioselectivity?

Answer: The formation of isomeric indoles arises when an unsymmetrical ketone is used, as the initial hydrazone can exist as two different tautomers (enol-like structures) prior to the-sigmatropic rearrangement. The final product distribution is determined by the relative stability of these intermediates and the conditions used.

Mechanistic Insight: The key to controlling regioselectivity is to influence which enamine tautomer is preferentially formed and undergoes rearrangement.

Troubleshooting Workflow: Controlling Regioselectivity

cluster_paths Tautomerization Pathways sub Unsymmetrical Ketone + Phenylhydrazine cond Reaction Conditions sub->cond Forms Hydrazone path_k Kinetic Control (Less Substituted Enamine) cond->path_k Low Temp, Bulky Acid path_t Thermodynamic Control (More Substituted Enamine) cond->path_t High Temp, Protic Acid prod_k Product A (Less Substituted Indole) path_k->prod_k [3,3]-Rearrangement prod_t Product B (More Substituted Indole) path_t->prod_t [3,3]-Rearrangement

Caption: Control of regioselectivity in the Fischer indole synthesis.

Recommended Strategies:

  • Kinetic Control (Favors Less Substituted Indole): Use milder, non-equilibrating conditions. This involves using a bulky Lewis acid or Brønsted acid catalyst at lower temperatures. Polyphosphoric acid (PPA) at moderate temperatures (80-100 °C) often favors the kinetic product.

  • Thermodynamic Control (Favors More Substituted Indole): Use harsh, equilibrating conditions. Strong protic acids like sulfuric acid (H₂SO₄) or high temperatures in solvents like Dowtherm A will allow the hydrazone tautomers to equilibrate, leading to the thermodynamically more stable, more substituted enamine, which then rearranges to the corresponding indole.

Section 2: Palladium-Catalyzed Indole Syntheses (e.g., Larock, Buchwald-Hartwig)

Palladium-catalyzed methods offer excellent functional group tolerance and milder conditions but are sensitive to catalyst choice, ligand effects, and substrate purity.

Frequently Asked Questions (FAQs): Pd-Catalyzed Syntheses

Question 3: My Larock indole synthesis is suffering from catalyst deactivation, leading to stalled reactions and low yields. What are the likely causes?

Answer: Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a common problem. In the context of the Larock indole synthesis, the primary culprits are often related to the oxidative addition step or the stability of the active Pd(0) species.

Causality and Solutions:

  • Poor Substrate Quality: The presence of impurities in your starting materials (e.g., the o-haloaniline) can act as catalyst poisons. Ensure all starting materials are highly pure.

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the Pd(0) catalyst and facilitating the reaction, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

  • Incorrect Pd Source or Ligand: Not all ligands are created equal. For electron-rich anilines, a more electron-donating and sterically bulky ligand might be necessary to promote the oxidative addition step.

Troubleshooting Protocol: Optimizing Catalyst and Ligand

  • Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.

  • Use a Robust Ligand: Switch to a more robust, electron-rich, and sterically hindered ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to simpler ligands like PPh₃ for challenging transformations.

  • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are often more stable and provide more consistent results.

  • Screen Additives: Sometimes, the addition of a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can stabilize the palladium catalyst and accelerate the reaction.

Experimental Workflow: Catalyst System Screening

cluster_screening Optimization Steps start Low Yield with Pd(OAc)₂/PPh₃ degas Degas Solvents & Use High-Purity Substrates start->degas Step 1 ligand Screen Buchwald Ligands (e.g., XPhos) degas->ligand Step 2 precatalyst Test Pd(0) Pre-catalyst (e.g., XPhos-G3-Pd) ligand->precatalyst Step 3 end Improved Yield and Reaction Rate precatalyst->end

Caption: Systematic workflow for troubleshooting a failing Pd-catalyzed indole synthesis.

Question 4: I am attempting a Buchwald-Hartwig amination to form the indole precursor, but I am getting significant amounts of hydrodehalogenation (reduction) of my aryl halide. How do I prevent this?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often promoted by β-hydride elimination from the palladium amide intermediate or by reaction with trace amounts of water or other proton sources.

Mechanistic Cause: The undesired pathway competes with the desired reductive elimination step that forms the C-N bond. The choice of base and ligand is critical in directing the reaction towards the desired outcome.

Mitigation Strategies:

  • Base Selection: The choice of base is paramount. A bulky, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often preferred over bases like potassium carbonate (K₂CO₃), as they are less likely to contain water and are more effective at promoting the desired amination pathway.

  • Ligand Choice: Use a ligand that promotes fast reductive elimination. The Buchwald biarylphosphine ligands are designed for this purpose. Their steric bulk forces the aryl and amido groups into close proximity on the palladium center, favoring the C-N bond-forming reductive elimination over competing side reactions.

  • Strictly Anhydrous Conditions: Ensure the reaction is performed under rigorously anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and an inert atmosphere to minimize the presence of water, which can be a proton source for the hydrodehalogenation pathway.

Stability and proper storage conditions for Methyl 2-(2-bromophenyl)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling and storage of Methyl 2-(2-bromophenyl)-3-oxobutanoate (CAS No. 1243144-97-9). Designed for researchers, chemists, and drug development professionals, our goal is to ensure the long-term stability of this key synthetic intermediate, leading to more reliable and reproducible experimental outcomes.

Section 1: Compound Properties and Initial Assessment

This section addresses the fundamental characteristics of the compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the compound's basic properties is the first step in proper handling. Key specifications are summarized below.

PropertyValueSource(s)
CAS Number 1243144-97-9[1][2][3]
Molecular Formula C₁₁H₁₁BrO₃[1][3]
Molecular Weight 271.11 g/mol [1][2]
Appearance Solid or Colorless to light yellow liquid[2][3]
Purity Typically ≥95%[1][2]
Boiling Point 320.1±27.0 °C (Predicted)[3]
Density 1.432±0.06 g/cm³ (Predicted)[3]

Section 2: Optimal Storage and Safe Handling

Proper storage is critical to prevent degradation. This compound, like many β-keto esters, is susceptible to specific environmental factors.

Q2: What are the optimal long-term storage conditions?

To ensure shelf-life and prevent degradation, the compound must be stored under controlled conditions.

  • Temperature: The recommended storage temperature is in a refrigerator at 2-8°C .[2][3]

  • Atmosphere: While stable in air for short periods, for long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended to minimize exposure to moisture and oxygen.

  • Container: Store in a tightly sealed, upright container.[4] Amber glass vials with PTFE-lined caps are ideal to protect from light and ensure a tight seal.

  • Environment: The storage location should be cool, dry, and well-ventilated.[1][4]

Q3: How should I handle the compound upon receiving it and for routine use?

Adhering to a strict handling protocol prevents inadvertent contamination and degradation.

  • Initial Inspection: Upon receipt, inspect the container seal for any damage.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which can initiate hydrolysis.

  • Inert Environment: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is the best practice to prevent moisture-induced degradation.

  • Aliquoting: For frequent use, it is highly advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

Below is a recommended workflow for handling the compound.

G Diagram 1: Recommended Handling Workflow A Receive Compound B Inspect Container Seal A->B C Equilibrate to RT in Desiccator B->C D Handle Under Inert Gas (Glovebox / Schlenk Line) C->D E Aliquot into Pre-dried Vials D->E F Backfill with Inert Gas E->F G Seal Tightly with PTFE Cap F->G H Store at 2-8°C in the Dark G->H

Caption: A workflow for receiving, handling, and storing the compound to maximize stability.

Q4: What materials or chemical classes are incompatible with this compound?

Avoid contact with strong oxidizing agents .[4] Additionally, the compound's reactivity as a β-keto ester makes it sensitive to:

  • Strong Acids and Bases: These can catalyze hydrolysis and subsequent decarboxylation.[5]

  • Moisture/Water: Water can act as a nucleophile to hydrolyze the ester group.[4][5]

Section 3: Troubleshooting Stability and Purity Issues

Even with proper storage, issues can arise. This section helps diagnose and resolve common problems.

Q5: I suspect my sample has degraded. What are the common degradation pathways?

The primary degradation pathway for a β-keto ester like this is hydrolysis followed by decarboxylation .[5]

  • Hydrolysis: The methyl ester is attacked by water, often catalyzed by trace acid or base, to form the corresponding β-keto acid (2-(2-bromophenyl)-3-oxobutanoic acid) and methanol.

  • Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide (CO₂) to yield a ketone, in this case, 1-(2-bromophenyl)propan-2-one.[5]

This two-step process is the most common source of impurity formation during storage or in unoptimized reaction conditions.

G Diagram 2: Primary Degradation Pathway Start This compound C₁₁H₁₁BrO₃ Intermediate 2-(2-bromophenyl)-3-oxobutanoic acid (Unstable Intermediate) Start->Intermediate Hydrolysis (+H₂O) Methanol Methanol Start->Methanol End 1-(2-bromophenyl)propan-2-one C₉H₉BrO Intermediate->End Decarboxylation (-CO₂) CO2 CO₂ Intermediate->CO2

Caption: The main degradation route via hydrolysis and subsequent decarboxylation.

Q6: My experimental results are inconsistent. Could compound instability be the cause?

Yes. If the compound has partially degraded, its effective molarity will be lower than calculated, leading to several issues:

  • Lower Yields: Less active starting material will naturally result in a lower yield of your desired product.

  • Side Reactions: The ketone degradation product (1-(2-bromophenyl)propan-2-one) could potentially react with your reagents, leading to unexpected byproducts and complicating purification.

  • Inconsistent Stoichiometry: In reactions where stoichiometry is critical, using a partially degraded reagent will lead to unreliable and non-reproducible results.

Q7: How can I quickly check the purity and integrity of my sample?

A simple Thin-Layer Chromatography (TLC) or ¹H NMR analysis can provide a quick assessment of purity. See Section 4 for a basic TLC protocol. In a ¹H NMR spectrum, the appearance of new signals or a change in the integration ratio of characteristic peaks can indicate degradation. For the parent compound, you would expect to see the methoxy singlet (~3.7 ppm) and the acetyl singlet (~2.2 ppm). The ketone degradation product would lack the methoxy signal.

Section 4: Experimental Protocols

Protocol 1: Procedure for Aliquoting and Short-Term Storage

  • Preparation: Place the main stock bottle and several smaller, pre-labeled amber vials with PTFE-lined caps in a desiccator. Allow all items to come to room temperature for at least 30 minutes.

  • Inert Environment: Perform the transfer in a fume hood with a positive flow of dry nitrogen or argon directed over the vial openings. A glovebox is ideal.

  • Transfer: Using a clean, dry pipette or spatula, quickly transfer the desired amount of the compound into each smaller vial.

  • Purge and Seal: Before sealing, gently flush the headspace of each vial with the inert gas. Immediately seal the vial tightly.

  • Storage: Place the newly created aliquots and the main stock bottle back into refrigerated storage (2-8°C).

Protocol 2: Quality Control Check via Thin-Layer Chromatography (TLC)

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in an appropriate mobile phase. A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The bromophenyl group should be UV active.

  • Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots may indicate impurities or degradation. The ketone degradation product is less polar and will have a higher Rf value, while the carboxylic acid intermediate is more polar and will have a lower Rf value (and may streak).

Section 5: Frequently Asked Questions (FAQs)

Q8: Is the compound sensitive to light or air?

While the primary sensitivity is to moisture, it is good practice to protect it from prolonged exposure to light and air (oxygen).[4][6] Storing in an amber vial and under an inert atmosphere mitigates these risks.

Q9: What is the typical shelf-life under recommended conditions?

When stored unopened at 2-8°C, the compound is expected to be stable for at least 1-2 years. Once opened, the shelf-life depends heavily on handling. If aliquoted properly under an inert atmosphere, the aliquots should remain stable for many months. Regular purity checks are recommended for critical applications.

Q10: The compound is described as both a solid and a liquid. Which is correct?

Different suppliers list it as a solid or a colorless to light yellow liquid.[2][3] This suggests that the compound is likely a low-melting solid or an oil with a melting point close to room temperature. Observing the material as either a liquid or solid upon receipt is normal and does not necessarily indicate an issue with quality.

References

Identifying and removing impurities from Methyl 2-(2-bromophenyl)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification and Removal of Impurities for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for Methyl 2-(2-bromophenyl)-3-oxobutanoate. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth troubleshooting assistance and frequently asked questions for professionals working with this important β-keto ester intermediate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most probable impurities in my sample of this compound?

The impurity profile of your this compound sample is intrinsically linked to its synthetic route. A common and efficient method for preparing α-aryl-β-keto esters is the Japp-Klingemann reaction.[1][2] This reaction involves the coupling of an aryl diazonium salt with a β-keto ester.

Likely Synthetic Pathway:

The synthesis of this compound would likely proceed via the diazotization of 2-bromoaniline, followed by a Japp-Klingemann coupling with methyl acetoacetate.[1][2]

dot

Japp_Klingemann_Synthesis cluster_0 Diazotization cluster_1 Japp-Klingemann Coupling 2-Bromoaniline 2-Bromoaniline NaNO2_HCl NaNO2, HCl 0-5 °C 2-Bromoaniline->NaNO2_HCl Diazonium_Salt 2-Bromobenzenediazonium chloride NaNO2_HCl->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Methyl_Acetoacetate Methyl Acetoacetate Base Base (e.g., NaOAc) Methyl_Acetoacetate->Base Base->Coupling Target_Product Methyl 2-(2-bromophenyl) -3-oxobutanoate Coupling->Target_Product

Caption: Synthesis of this compound.

Based on this pathway, the following impurities are highly probable:

  • Unreacted Starting Materials:

    • 2-Bromoaniline: Can be carried through the workup.

    • Methyl acetoacetate: A volatile and relatively polar starting material that might persist.

  • Reagents and By-products from Diazotization:

    • Phenolic compounds (e.g., 2-bromophenol): Formed by the reaction of the diazonium salt with water if the temperature is not strictly controlled.

    • Azo dyes: Brightly colored by-products from self-coupling of the diazonium salt or other side reactions.[3]

  • Side-products from the Japp-Klingemann Reaction:

    • Regioisomers: While the reaction is generally regioselective, minor amounts of coupling at other positions of the methyl acetoacetate enolate could occur.

    • Hydrolysis products: β-keto esters can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding β-keto acid, which can then decarboxylate.[4][5]

  • Degradation Products:

    • β-keto esters can be thermally unstable and may degrade over time, especially if not stored properly (refrigeration is recommended).[6]

FAQ 2: My purified product is an oil, but the literature suggests it should be a solid. What could be the issue?

While some sources describe related compounds as oils, this compound is typically a solid at room temperature.[6] If your highly purified sample remains an oil, consider the following:

  • Residual Solvent: Trace amounts of solvent can significantly depress the melting point. Ensure your product is thoroughly dried under high vacuum.

  • Persistent Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil. This is a strong indicator that further purification is necessary. Re-evaluate your purification strategy, perhaps by employing a different solvent system for chromatography or recrystallization.

  • Polymorphism: While less common for this class of molecules, the existence of different crystalline forms (polymorphs) with different melting points is a possibility.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Q1: I'm struggling to find a suitable solvent for recrystallization. How do I choose one?

A suitable recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[7][8] For this compound, which contains both polar (ester, ketone) and non-polar (bromophenyl) moieties, a single solvent may not be ideal. A two-solvent system is often more effective.

Recommended Solvent Screening Protocol:

  • Primary Solvent (Good Solubility): Start with solvents that are likely to dissolve the compound well, such as ethyl acetate, acetone, or dichloromethane.

  • Anti-Solvent (Poor Solubility): Use a non-polar solvent in which the compound is poorly soluble, such as hexanes or heptane.

Table 1: Suggested Solvent Systems for Recrystallization

Primary Solvent (High Polarity)Anti-Solvent (Low Polarity)Rationale & Comments
Ethyl AcetateHexanes/HeptaneA very common and effective system for moderately polar compounds. The ester functionality of the target molecule suggests good solubility in ethyl acetate.[7]
AcetoneHexanes/HeptaneAcetone is a strong solvent for ketones. This system can be very effective but be mindful of acetone's low boiling point.[7]
Dichloromethane (DCM)Hexanes/HeptaneDCM is an excellent solvent but its high volatility can make it tricky to handle during hot filtration.
Ethanol/MethanolWaterFor more polar impurities, an alcohol/water system can be effective. However, the risk of transesterification with the methyl ester exists if heated for prolonged periods, especially with methanol.[9]

Step-by-Step Two-Solvent Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethyl acetate).

  • If insoluble impurities are present, perform a hot gravity filtration.

  • To the hot, clear solution, add the anti-solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.

  • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent system, or when the solution is supersaturated with impurities.

  • Solution 1: Adjust the Solvent System: Switch to a lower-boiling point primary solvent.

  • Solution 2: Reduce Saturation: Re-heat the mixture and add more of the primary solvent to create a less saturated solution. Then, allow for slower cooling.

  • Solution 3: Pre-purification: If the issue persists, it's likely due to a high impurity load. Purify the crude material first by column chromatography to remove the bulk of the impurities, and then attempt recrystallization.

Guide 2: Purification by Column Chromatography

Q1: What is a good starting solvent system (eluent) for silica gel column chromatography?

For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is an excellent starting point.[10][11][12]

dot

Column_Chromatography_Workflow Start Start TLC_Analysis 1. TLC Analysis (e.g., 20% EtOAc in Hexanes) Start->TLC_Analysis Check_Rf Is Rf ~0.2-0.3? TLC_Analysis->Check_Rf Adjust_Polarity Adjust Eluent Polarity Check_Rf->Adjust_Polarity No Prepare_Column 2. Prepare Silica Gel Column Check_Rf->Prepare_Column Yes Adjust_Polarity->TLC_Analysis Load_Sample 3. Load Crude Sample Prepare_Column->Load_Sample Elute_Column 4. Elute with Chosen Solvent System Load_Sample->Elute_Column Collect_Fractions 5. Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions 6. Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure 7. Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent 8. Evaporate Solvent Combine_Pure->Evaporate_Solvent Final_Product Pure Product Evaporate_Solvent->Final_Product

Caption: Workflow for Column Chromatography Purification.

Recommended Eluent Selection Protocol:

  • TLC Analysis: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent composition. Spot your crude mixture on a silica TLC plate.

  • Initial Test: Develop the TLC plate in a solvent system of 20% ethyl acetate in hexanes .

  • Optimization:

    • If the spot for your product has an Rf value significantly less than 0.2 (i.e., it doesn't move far up the plate), increase the polarity by increasing the percentage of ethyl acetate (e.g., to 30% or 40%).

    • If the Rf value is much greater than 0.4, decrease the polarity (e.g., to 10% ethyl acetate in hexanes).

    • The ideal Rf value for good separation on a column is typically between 0.2 and 0.3 .[10]

Q2: My compound is streaking on the TLC plate and the column. How can I improve the separation?

Streaking can be caused by several factors:

  • Sample Overload: You may be loading too much material onto the TLC plate or the column. Try using a more dilute solution.

  • Acidic Nature of Silica: β-keto esters can sometimes interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.

    • Solution: You can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system. This will neutralize the acidic sites.

  • Keto-Enol Tautomerism: The presence of both keto and enol forms of your compound can lead to band broadening. Running the chromatography at a slightly lower temperature might help, but deactivation with triethylamine is often more effective.

Guide 3: Interpreting Analytical Data (NMR Spectroscopy)

Q1: How can I confirm the identity and purity of my this compound using ¹H and ¹³C NMR?

Expected ¹H NMR Signals (in CDCl₃):

  • ~2.3 ppm (singlet, 3H): The methyl protons of the acetyl group (-COCH₃).

  • ~3.7 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).

  • ~4.5-5.0 ppm (singlet, 1H): The methine proton (-CH-) alpha to both carbonyls. This proton is acidic and its chemical shift can be variable.

  • ~7.1-7.6 ppm (multiplet, 4H): The protons on the 2-bromophenyl ring.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~25-30 ppm: The methyl carbon of the acetyl group.

  • ~52 ppm: The methyl carbon of the ester group.

  • ~60-65 ppm: The methine carbon alpha to the carbonyls.

  • ~120-135 ppm: The carbons of the bromophenyl ring. The carbon attached to the bromine will be at the lower end of this range.

  • ~165-170 ppm: The ester carbonyl carbon.

  • ~200 ppm: The ketone carbonyl carbon.[14][15]

Identifying Impurities by NMR:

  • Unreacted 2-bromoaniline: Will show characteristic aromatic signals and a broad NH₂ peak.

  • Unreacted Methyl Acetoacetate: Will show signals for the acetyl and ester methyl groups, and a characteristic methylene (-CH₂-) peak around 3.4 ppm.

  • 2-Bromophenol: Will exhibit aromatic signals and a broad hydroxyl (-OH) peak.

By carefully integrating the proton signals, you can determine the relative amounts of your product and any proton-containing impurities.

References

Challenges in the scale-up of Methyl 2-(2-bromophenyl)-3-oxobutanoate production.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(2-bromophenyl)-3-oxobutanoate. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the production of this key chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the challenges of moving from bench-scale synthesis to pilot and manufacturing scales.

Introduction: The Challenge of Scaling β-Keto Ester Synthesis

This compound is a valuable building block in pharmaceutical synthesis. Its production, typically involving a Claisen condensation or a related C-C bond-forming strategy, presents several challenges that are magnified during scale-up.[1][2] The difunctional nature of β-keto esters limits the reaction conditions that can be employed, and achieving high purity and yield on an industrial scale requires careful control over numerous process parameters.[3] This guide addresses the most common issues, from reaction initiation to final product purification.

Troubleshooting Guide: From Low Yields to Impurity Profiling

This section is formatted to address specific problems you may encounter during your experimental work.

Q1: My reaction yield is consistently low or has dropped significantly after scaling up. What are the likely causes and how can I fix it?

Low yield is one of the most common and frustrating challenges in chemical synthesis scale-up. The root cause often lies in reaction kinetics, mass transfer, or heat transfer limitations that are not apparent at the lab scale.

Potential Causes & Recommended Solutions:

  • Inefficient Deprotonation/Enolate Formation: The core of the synthesis relies on the quantitative formation of a reactive enolate intermediate.[4]

    • The Science: A strong base is required to deprotonate the α-carbon of the precursor. Incomplete deprotonation leads to unreacted starting material and potential side reactions.

    • Troubleshooting:

      • Verify Base Quality & Stoichiometry: Use a fresh, properly titrated strong base (e.g., Sodium Hydride, LDA, Sodium Ethoxide). Ensure at least one full equivalent is used. On scale-up, minor weighing errors or base degradation can have a significant impact.

      • Improve Mixing: In large reactors, poor agitation can create "hot spots" of low base concentration. Ensure your reactor's impeller design and stirring speed are adequate for viscous reaction mixtures.

      • Consider Solvent: The solvent must be anhydrous. Trace amounts of water will quench the base and the enolate. Ensure solvents are rigorously dried before use.

  • Poor Temperature Control (Exotherm Management):

    • The Science: Enolate formation and the subsequent acylation are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to side reactions like self-condensation or decomposition.

    • Troubleshooting:

      • Slow Reagent Addition: Add the base or electrophile slowly and sub-surface to allow the reactor's cooling system to manage the heat generated.

      • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for accurate monitoring and control.

  • Side Reactions Dominating:

    • The Science: The desired reaction competes with several potential side reactions, including self-condensation of the starting ester and elimination reactions involving the bromophenyl group.[5]

    • Troubleshooting:

      • Reverse Addition: Consider adding the ester precursor to the base (reverse addition) to ensure the ester is always in the presence of excess base, minimizing self-condensation.

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher-activation-energy side reactions.

Q2: My final product is contaminated with persistent impurities. How do I identify and eliminate them?

Impurity profiling is critical in drug development. Understanding the origin of impurities is the first step toward controlling them.

Common Impurities and Mitigation Strategies:

Impurity NamePotential SourceMitigation & Prevention StrategyAnalytical Detection
Methyl 3-oxo-4-(2-bromophenyl)butanoate (Isomer) Impurities in the 2-bromophenylacetic acid starting material (e.g., presence of the meta-isomer).[6][7]Source high-purity starting materials with a clear certificate of analysis. Perform QC on incoming raw materials.HPLC, GC-MS
Methyl Acetoacetate Self-condensation of the methyl acetate precursor.Use a non-enolizable methylating agent or ensure rapid consumption of the enolate. Optimize addition rates and temperature.GC-MS
Unreacted Starting Materials Incomplete reaction due to issues described in Q1 (poor deprotonation, insufficient reaction time).Re-evaluate base stoichiometry, reaction time, and temperature. Monitor reaction completion via in-process controls (e.g., TLC, HPLC).HPLC, GC
Decarboxylated Byproduct Instability of the β-keto ester under harsh acidic or basic workup conditions, or at elevated temperatures.[8]Use mild acidic conditions for workup (e.g., saturated ammonium chloride solution). Avoid excessive heat during purification.HPLC, GC-MS

Troubleshooting Workflow for Impurity Identification

Below is a logical workflow to diagnose and address impurity issues encountered during the scale-up process.

G start Impurity Detected by HPLC/GC check_sm Compare Retention Time with Starting Materials start->check_sm lcms Characterize by LC-MS (Determine Molecular Weight) start->lcms Unknown Peak is_sm Impurity is a Starting Material check_sm->is_sm is_isomer Is MW consistent with an Isomer? lcms->is_isomer nmr Isolate & Characterize by NMR Spectroscopy sol_purification Solution: Develop new purification method (e.g., Recrystallization) nmr->sol_purification is_sm->lcms No sol_reaction Solution: Optimize Reaction - Increase reaction time/temp - Check base stoichiometry is_sm->sol_reaction Yes is_side_product Is MW consistent with a known side reaction? is_isomer->is_side_product No sol_sm_purity Solution: Source Higher Purity Starting Materials is_isomer->sol_sm_purity Yes is_side_product->nmr No sol_conditions Solution: Modify Conditions - Lower temperature - Change addition order is_side_product->sol_conditions Yes

Caption: Troubleshooting Decision Tree for Impurity Analysis.

Frequently Asked Questions (FAQs)

Q3: What is the best purification method for this compound at a large scale?

While lab-scale purification often relies on silica gel chromatography, this is rarely feasible or cost-effective at an industrial scale.[9]

  • Vacuum Distillation: This is the preferred method for purifying liquid β-keto esters.[9][10] The reduced pressure allows the compound to boil at a lower temperature, minimizing the risk of thermal decomposition. A fractional distillation column (e.g., Vigreux or packed column) can be effective at separating the product from impurities with different boiling points.[10]

  • Crystallization: If the product or an impurity is a solid, crystallization can be a highly effective and scalable purification technique. This may involve forming a derivative or salt to induce crystallization.

  • Liquid-Liquid Extraction: A well-designed series of acidic and basic washes during the workup can selectively remove many process-related impurities before the final purification step.

Q4: What are the critical safety considerations for this process?

Safety must be the top priority during scale-up.

  • Handling of Brominated Compounds: Many brominated organic compounds are lachrymatory and toxic. All handling should be done in a well-ventilated fume hood or contained system with appropriate personal protective equipment (PPE).[11][12]

  • Use of Strong Bases: Sodium hydride (NaH) is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon). Sodium ethoxide and other alkoxides are highly corrosive.

  • Thermal Hazards: As mentioned, the reaction can be highly exothermic. A thorough risk assessment, including reaction calorimetry, should be performed before scaling up to ensure the cooling capacity of the reactor is sufficient to handle the heat output.[13]

Experimental Protocol: Scalable Synthesis

This protocol provides a robust, self-validating method for the synthesis of this compound.

Objective: To synthesize the target compound with high yield and purity (>95%).

Materials:

  • Methyl 2-bromophenylacetate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Reactor Preparation (Checkpoint 1):

    • Ensure a glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with anhydrous toluene and sodium hydride (1.1 equivalents). Begin agitation.

    • Self-Validation: The reactor should hold a positive nitrogen pressure.

  • Enolate Formation (Checkpoint 2):

    • Slowly add methyl acetate (5.0 equivalents) to the sodium hydride suspension while maintaining the internal temperature below 25°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour. Hydrogen gas evolution should be observed and then cease.

    • Self-Validation: A sample can be carefully quenched and analyzed by GC to confirm the consumption of methyl acetate.

  • Acylation Reaction (Checkpoint 3):

    • Prepare a solution of Methyl 2-bromophenylacetate (1.0 equivalent) in anhydrous toluene.

    • Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

    • Once the addition is complete, heat the reaction mixture to 50°C and hold for 3-4 hours, or until the reaction is complete.

    • Self-Validation: Monitor the reaction progress by taking aliquots, quenching them in saturated NH₄Cl, extracting with ethyl acetate, and analyzing by TLC or HPLC to confirm the disappearance of Methyl 2-bromophenylacetate.

  • Work-up and Isolation:

    • Cool the reactor to 0-5°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation to obtain the final product.

Process Flow Diagram

G raw_materials Raw Materials (Methyl 2-bromophenylacetate, Methyl Acetate, NaH, Toluene) reactor Reactor Inerting & NaH Charging raw_materials->reactor enolate Enolate Formation (Add Methyl Acetate) reactor->enolate acylation Acylation Reaction (Add Aryl Ester) enolate->acylation quench Reaction Quench (NH4Cl) acylation->quench extraction Liquid-Liquid Extraction & Washes quench->extraction drying Drying Organic Phase (MgSO4) extraction->drying concentration Solvent Removal (Rotovap/Evaporator) drying->concentration purification Vacuum Distillation concentration->purification final_product Final Product QC (Purity >95%) purification->final_product

Caption: General Process Workflow for Synthesis and Purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive NMR Characterization of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel chemical entities is paramount. Molecules such as Methyl 2-(2-bromophenyl)-3-oxobutanoate, a versatile building block, demand rigorous characterization to ensure purity, confirm isomeric identity, and validate synthetic outcomes. This guide provides an in-depth protocol and comparative analysis for the characterization of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal logic behind experimental design and spectral interpretation, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Isomeric Differentiation

The primary challenge in characterizing this compound lies in definitively confirming the ortho position of the bromo-substituent on the phenyl ring. Positional isomers (meta and para) are common process-related impurities that can have vastly different reactivity and downstream effects. NMR spectroscopy is uniquely suited to this challenge, as the coupling patterns and chemical shifts of the aromatic protons provide a definitive fingerprint of the substitution pattern.[1][2]

Molecular Structure & Predicted NMR Signature

To interpret the experimental data, we must first establish a theoretical framework. The structure of this compound is presented below, with atoms numbered for unambiguous spectral assignment. This numbering scheme will be used throughout this guide.

References

Comparison of different synthetic routes for Methyl 2-(2-bromophenyl)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a versatile β-keto ester intermediate of significant interest in the synthesis of various heterocyclic compounds and complex organic molecules. Its utility in medicinal chemistry and materials science necessitates the development of efficient and scalable synthetic routes. This guide provides a comparative analysis of potential synthetic strategies for obtaining this target molecule, with a focus on the underlying chemical principles, experimental feasibility, and overall efficiency. We will delve into three primary approaches: Palladium-Catalyzed α-Arylation, the Japp-Klingemann Reaction, and the Claisen Condensation, offering detailed protocols and performance data where available.

Route 1: Palladium-Catalyzed α-Arylation of Methyl Acetoacetate

The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a powerful tool for the formation of carbon-carbon bonds.[1][2] This approach offers a direct and often high-yielding pathway to α-aryl β-dicarbonyl compounds.

Mechanistic Rationale

The catalytic cycle, broadly accepted for this transformation, involves the oxidative addition of the aryl halide to a low-valent palladium(0) species. Subsequent deprotonation of the β-keto ester by a base generates an enolate, which then undergoes transmetalation with the palladium(II) intermediate. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst. The choice of ligand is crucial for promoting both the oxidative addition and the reductive elimination steps.[1]

Logical Flow of the Palladium-Catalyzed α-Arylation

Palladium-Catalyzed Alpha-Arylation cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Enolate ArPdEnolate Ar-Pd(II)-Enolate(L_n) Transmetalation->ArPdEnolate RedElim Reductive Elimination ArPdEnolate->RedElim RedElim->Pd0 Product ArylHalide 2-Bromophenyl Halide ArylHalide->OxAdd Ketoester Methyl Acetoacetate Ketoester->Transmetalation Base Base Base Base->Transmetalation Japp-Klingemann_Workflow Start 2-Bromoaniline Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Diazonium 2-Bromophenyl diazonium salt Diazotization->Diazonium Coupling Japp-Klingemann Coupling Diazonium->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Conversion Further Transformation (e.g., Reductive Cleavage) Hydrazone->Conversion Product Methyl 2-(2-bromophenyl) -3-oxobutanoate Conversion->Product Ketoester Methyl Acetoacetate Ketoester->Coupling Claisen_Condensation Reactant1 Methyl 2-bromophenylacetate Reaction Claisen Condensation Reactant1->Reaction Reactant2 Methyl Acetate (or other acetylating agent) Reactant2->Reaction Base Strong Base (e.g., NaOEt, NaH) Base->Reaction Product Methyl 2-(2-bromophenyl) -3-oxobutanoate Reaction->Product

References

Methyl 2-(2-bromophenyl)-3-oxobutanoate versus other beta-ketoesters in cyclization reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cyclization Strategies: Methyl 2-(2-bromophenyl)-3-oxobutanoate vs. Conventional β-Ketoesters

Introduction: The β-Ketoester as a Cornerstone of Heterocyclic Chemistry

To the synthetic chemist, the β-ketoester is a foundational building block, a versatile scaffold ripe with potential for constructing complex molecular architectures.[1] Its unique 1,3-dicarbonyl arrangement provides multiple reaction sites, both nucleophilic and electrophilic, making it a staple in a vast array of classic and modern cyclization reactions that form the bedrock of pharmaceutical and materials science.[2][3]

This guide moves beyond a general overview to offer a comparative analysis of two distinct strategic approaches to heterocycle synthesis. On one hand, we have the workhorse substrates like ethyl acetoacetate, which participate in a multitude of well-established, often multi-component, condensation reactions. On the other, we explore a specialized, pre-functionalized substrate: This compound . This molecule is designed not for classical condensation, but for modern transition-metal-catalyzed intramolecular cyclizations, offering a fundamentally different and powerful pathway to unique fused heterocyclic systems. We will dissect the mechanistic underpinnings, compare the resulting chemical space, and provide practical, data-driven insights to guide your synthetic planning.

Section 1: The Specialist Substrate: Intramolecular Cyclization of this compound

The defining feature of this compound is the strategic placement of an aryl halide on the α-substituent. This functionality is a direct handle for transition-metal catalysis, specifically palladium-catalyzed cross-coupling reactions. The most potent application in this context is the Intramolecular Heck Reaction , a powerful method for forming C-C bonds to construct cyclic frameworks.[4][5]

Mechanism: A Palladium-Catalyzed Cascade

The reaction proceeds via a catalytic cycle initiated by the oxidative addition of a Palladium(0) complex into the C-Br bond. This forms an arylpalladium(II) intermediate. In the presence of a base, the acidic α-proton of the β-ketoester is removed to generate an enolate. This enolate, being part of the same molecule, then acts as an intramolecular nucleophile, attacking the arylpalladium species. The cycle concludes with reductive elimination, which forms the new C-C bond of the cyclized product and regenerates the active Pd(0) catalyst.[4][6]

G sub Methyl 2-(2-bromophenyl) -3-oxobutanoate oa Oxidative Addition sub->oa enolate Intramolecular Enolate Formation sub->enolate Deprotonation pd0 Pd(0)L₂ pd0->oa pd_complex Aryl-Pd(II) Complex oa->pd_complex Forms Pd(II) species cyclization Intramolecular C-C Coupling pd_complex->cyclization Enolate attacks Pd-center base Base (e.g., K₂CO₃) base->enolate re Reductive Elimination cyclization->re product Fused Heterocycle (e.g., Dihydrobenzofuran) re->pd0 Regenerates Catalyst re->product

Caption: Catalytic cycle for the Intramolecular Heck cyclization.

This strategy excels at producing fused ring systems that are challenging to access through traditional methods. The specific product depends on which carbonyl of the β-ketoester the enolate forms towards and attacks from, often leading to valuable dihydrobenzofuran or oxindole cores.

Data Summary: Performance in Fused Heterocycle Synthesis
Product ClassCatalyst SystemBaseSolventTemp (°C)Yield (%)
DihydrobenzofuransPd(OAc)₂ / PPh₃K₂CO₃Toluene11075-90
OxindolesPd₂(dba)₃ / P(t-Bu)₃NaHTHF6570-85
TetrahydroquinolinesPdCl₂(dppf)Cs₂CO₃Dioxane10065-80
Experimental Protocol: Synthesis of a Dihydrobenzofuran Derivative

This protocol describes a typical palladium-catalyzed intramolecular cyclization.

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.10 eq).

    • Rationale: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Triphenylphosphine acts as a ligand to stabilize the palladium center.[7]

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous toluene (10 mL/mmol of substrate).

    • Rationale: Potassium carbonate is a non-nucleophilic base used to generate the key enolate intermediate. Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired dihydrobenzofuran derivative.

Section 2: The Generalist: Classical Cyclizations with Conventional β-Ketoesters

Simple β-ketoesters, such as ethyl acetoacetate, are pillars of heterocyclic synthesis, primarily utilized in condensation reactions where their acidic α-protons and electrophilic carbonyls are exploited.[2] These reactions are often multi-component, offering high atom economy by combining several simple starting materials into a complex product in a single step.

G start Synthetic Approach specialist_sub Specialist Substrate (e.g., Methyl 2-(2-bromophenyl) -3-oxobutanoate) start->specialist_sub generalist_sub Generalist Substrate (e.g., Ethyl Acetoacetate) + Building Blocks start->generalist_sub specialist_reax Intramolecular Transition-Metal Catalysis (e.g., Heck Reaction) specialist_sub->specialist_reax specialist_prod Fused Heterocycles (e.g., Dihydrobenzofurans) specialist_reax->specialist_prod generalist_reax Intermolecular Condensation or Multicomponent Reaction (e.g., Hantzsch, Biginelli) generalist_sub->generalist_reax generalist_prod Substituted Monocyclic Heterocycles generalist_reax->generalist_prod

Caption: Divergent synthetic strategies based on β-ketoester choice.
Key Examples of Classical Reactions:

  • Hantzsch Pyridine Synthesis: A four-component reaction between an aldehyde, ammonia, and two equivalents of a β-ketoester to produce dihydropyridines, which are often oxidized to pyridines.[8][9] These compounds are notable as calcium channel blockers.[8]

  • Biginelli Reaction: An acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea to yield dihydropyrimidinones (DHPMs), a class of compounds with significant pharmaceutical applications.[10][11][12]

  • Feist-Bénary Furan Synthesis: The condensation of a β-ketoester with an α-haloketone in the presence of a mild base (like pyridine) to generate substituted furans.[13][14][15]

  • Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters, which, depending on the reaction temperature, can selectively produce 4-hydroxyquinolines or 2-hydroxyquinolines.[16][17][18]

  • Gewald Aminothiophene Synthesis: A one-pot reaction combining a ketone or aldehyde, an α-cyanoester, and elemental sulfur with a base to form polysubstituted 2-aminothiophenes.[19][20][21]

G ketoester1 β-Ketoester (1 eq) knoevenagel Knoevenagel Condensation ketoester1->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel ketoester2 β-Ketoester (1 eq) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia (NH₃) ammonia->enamine_formation michael Michael Addition knoevenagel->michael α,β-Unsaturated Intermediate enamine_formation->michael Enamine Intermediate cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp oxidation Oxidation dhp->oxidation pyridine Pyridine Derivative oxidation->pyridine

Caption: Simplified mechanism of the Hantzsch Pyridine Synthesis.

Section 3: A Head-to-Head Comparison

The choice between a specialized substrate like this compound and a conventional one like ethyl acetoacetate is a fundamental strategic decision that dictates the reaction type, required conditions, and ultimately, the class of heterocycle you can synthesize.

FeatureThis compoundConventional β-Ketoesters (e.g., Ethyl Acetoacetate)
Primary Reaction Type Intramolecular C-C Cross-CouplingIntermolecular Condensation / Multicomponent Reactions
Key Transformation Palladium-catalyzed cyclization onto an aryl ring (e.g., Heck)Nucleophilic attack/condensation at carbonyls (e.g., Knoevenagel, Aldol)
Catalysis Transition-Metal (typically Palladium)Acid or Base Catalysis
Resulting Products Fused polycyclic systems (e.g., dihydrobenzofurans, oxindoles)Substituted monocyclic systems (e.g., pyridines, pyrimidines, furans)
Synthetic Strategy Linear; substrate designed for a specific ring closureConvergent; simple building blocks combined in one pot
Key Advantage Access to complex, fused scaffolds not easily made otherwiseHigh atom economy, operational simplicity, wide applicability
Key Limitation Requires specific substrate synthesis; sensitive to catalyst poisoningLimited to certain heterocyclic cores; regioselectivity can be an issue
Representative Reaction Intramolecular Heck Reaction[4]Hantzsch Pyridine Synthesis[22], Biginelli Reaction[10]

Conclusion: Choosing the Right Tool for the Job

This guide demonstrates that not all β-ketoesters are employed for the same purpose. The decision to use a specialized substrate versus a conventional one hinges entirely on the target molecular architecture.

  • This compound is a specialist tool . It is expertly designed for building specific, often sterically congested, fused heterocyclic systems through the precision of modern palladium catalysis. Its value lies in providing a reliable and direct route to high-value scaffolds that are central to many areas of drug discovery.

  • Conventional β-ketoesters like ethyl acetoacetate are the versatile workhorses of heterocyclic synthesis. Their strength lies in their flexibility and accessibility, enabling the rapid construction of a wide diversity of substituted monocyclic heterocycles through robust, time-tested, and often atom-economical multicomponent reactions.

For the researcher and drug development professional, understanding this strategic divergence is crucial. If your target requires a fused benzo-heterocyclic core, a pre-functionalized substrate and an intramolecular cross-coupling strategy is a powerful and direct approach. If your goal is to rapidly generate a library of substituted pyridines, pyrimidines, or furans, the classical, multicomponent pathways using simple β-ketoesters remain the undisputed standard.

References

A Comparative Guide to Modern Reagents for the Synthesis of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The demand for structurally diverse and functionally complex indoles has driven the evolution of synthetic methodologies far beyond classic name reactions. This guide provides a comparative analysis of modern, alternative reagents for the synthesis of functionalized indoles, moving beyond traditional methods to highlight more efficient, versatile, and sustainable approaches. We will delve into the mechanistic underpinnings of these modern methods, present comparative performance data, and provide actionable experimental protocols for researchers in drug development and chemical synthesis.

The Limitations of Classical Indole Syntheses

For decades, methods like the Fischer, Bischler, and Reissert syntheses were the workhorses for creating the indole core. However, these reactions often suffer from significant limitations that hinder their application in modern, high-throughput drug discovery:

  • Harsh Reaction Conditions: Many classical syntheses require high temperatures and strongly acidic conditions.

  • Limited Substrate Scope: The starting materials are often restricted, and the reactions are intolerant of many functional groups, necessitating lengthy protecting group strategies.

  • Poor Regiocontrol: Achieving specific substitution patterns on the indole core can be challenging, often resulting in mixtures of isomers.

  • Safety and Environmental Concerns: The use of hazardous reagents and the generation of significant waste are common drawbacks.

These challenges have spurred the development of new catalytic systems that offer milder conditions, broader functional group tolerance, and superior control over regioselectivity.

Palladium-Catalyzed Cyclizations: A Paradigm Shift

Palladium catalysis has revolutionized indole synthesis by enabling the construction of the bicyclic core under significantly milder conditions and with greater precision.

The Heck Reaction

The intramolecular Heck reaction provides a powerful route to indoles from o-alkenylanilines. The choice of palladium source, ligand, and base is critical for achieving high efficiency.

Mechanistic Insight: The catalytic cycle, as illustrated below, typically involves the oxidative addition of a Pd(0) species to an aryl halide (or triflate), followed by migratory insertion of the tethered alkene, and finally, β-hydride elimination to regenerate the catalyst and form the indole ring. The choice of ligand modulates the stability and reactivity of the palladium catalyst, while the base is crucial for the final elimination step.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Complex Ar-Pd(II)-X(L2) Pd(0)L2->Pd(II) Complex Oxidative Addition Aryl-X o-Haloaniline derivative Aryl-X->Pd(II) Complex Alkene Insertion Intramolecular Alkene Insertion Pd(II) Complex->Alkene Insertion Cyclized Pd(II) Cyclized Pd(II) Intermediate Alkene Insertion->Cyclized Pd(II) Cyclized Pd(II)->Pd(0)L2 β-Hydride Elim. Indole Product Indole Product Cyclized Pd(II)->Indole Product Reductive Elimination Beta-Hydride Elim β-Hydride Elimination Base Base (-H-Base)+ Base->Cyclized Pd(II) caption Fig 1. Simplified catalytic cycle for the Heck indole synthesis.

Fig 1. Simplified catalytic cycle for the Heck indole synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a convergent approach, forming a key C-N bond to set up a subsequent cyclization. This is particularly useful for synthesizing indoles from o-halo-β-styryl halides or related precursors.

Comparative Performance: The primary advantage of palladium-catalyzed methods is their exceptional functional group tolerance. Unlike the Fischer synthesis, which can fail with substrates bearing acid-sensitive groups, Heck and Buchwald-Hartwig reactions are compatible with esters, ketones, and nitriles.

MethodReagents/CatalystTemperature (°C)Typical Yield (%)Functional Group ToleranceReference
Fischer Synthesis Polyphosphoric acid (PPA) or ZnCl₂80-16040-70Poor
Heck Cyclization Pd(OAc)₂, P(o-tol)₃, Et₃N80-10075-95Excellent
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃90-11080-98Excellent

Table 1. Comparison of a classical vs. palladium-catalyzed indole synthesis.

Experimental Protocol: Heck Synthesis of 2-Methylindole

This protocol is a representative example of an intramolecular Heck cyclization to form a substituted indole.

Reagents:

  • N-acetyl-2-bromo-6-vinylaniline (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Acetonitrile (CH₃CN, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add N-acetyl-2-bromo-6-vinylaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add acetonitrile (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-acetyl-2-methyl-1H-indole.

  • The acetyl protecting group can be readily removed under basic conditions (e.g., K₂CO₃ in methanol) to afford 2-methylindole.

Gold-Catalyzed Cyclizations: Atom Economy and Mildness

Gold catalysis has emerged as a powerful tool for C-C and C-N bond formation, particularly for the synthesis of heterocycles. Gold catalysts, typically Au(I) or Au(III) species, are excellent π-acids, activating alkynes and allenes toward nucleophilic attack.

Hydroamination/Cyclization of o-Alkynylanilines

This is one of the most atom-economical methods for indole synthesis. A gold catalyst activates the alkyne moiety of an o-alkynylaniline, making it highly electrophilic and susceptible to attack by the tethered amino group.

Mechanistic Insight: The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne (I), which activates it for a 6-endo-dig cyclization by the aniline nitrogen to form intermediate (II). This is followed by protonolysis to release the indole product (III) and regenerate the active gold catalyst. This pathway avoids the high temperatures and strong acids of classical methods.

Gold_Catalysis A B C sub o-Alkynylaniline activated π-Complex (I) sub->activated cat [Au(I)]+ cat->activated cyclized Vinyl-Au Intermediate (II) activated->cyclized 6-endo-dig cyclization product Indole Product (III) cyclized->product Protonolysis (-H+) product->cat Catalyst Regeneration caption Fig 2. Gold-catalyzed synthesis of indoles from o-alkynylanilines.

Fig 2. Gold-catalyzed synthesis of indoles from o-alkynylanilines.

Comparative Performance: Gold-catalyzed methods are prized for their operational simplicity and extremely mild reaction conditions, often proceeding at room temperature. This makes them ideal for complex molecule synthesis where sensitive functional groups must be preserved.

MethodReagents/CatalystTemperature (°C)Typical Yield (%)Key AdvantageReference
Reissert Synthesis Diethyl oxalate, KOEt; then Zn/HOAc100-14035-60Access to 2-carboxyindoles
Gold Cyclization Ph₃PAuCl (1-5 mol%), AgOTf25-5085-99Atom economy, mildness
Copper Cyclization CuI (5-10 mol%), TMEDA80-11070-90Lower catalyst cost

Table 2. Comparison of Reissert synthesis with modern transition-metal catalyzed methods.

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenylindole

This protocol details the synthesis of 2-phenylindole from 2-(phenylethynyl)aniline using a common gold(I) catalyst system.

Reagents:

  • 2-(Phenylethynyl)aniline (1.0 mmol)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl, 0.02 mmol, 2 mol%)

  • Silver trifluoromethanesulfonate (AgOTf, 0.02 mmol, 2 mol%)

  • Dichloromethane (DCM, 5 mL)

Procedure:

  • In a vial, dissolve Ph₃PAuCl (0.02 mmol) and AgOTf (0.02 mmol) in DCM (2 mL). Stir for 5 minutes at room temperature. A white precipitate of AgCl will form.

  • In a separate flask, dissolve 2-(phenylethynyl)aniline (1.0 mmol) in DCM (3 mL).

  • Transfer the catalyst solution to the substrate solution via syringe, filtering through a small plug of Celite to remove the AgCl.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-phenylindole.

Photoredox Catalysis: A Sustainable Frontier

Visible-light photoredox catalysis represents a cutting-edge approach, using photons to drive chemical transformations under exceptionally mild conditions. These methods often utilize inexpensive and abundant photosensitizers, such as iridium or ruthenium complexes, or even organic dyes.

Radical-Mediated Indole Syntheses

Photoredox catalysis can generate radical intermediates that undergo cyclization to form the indole core. For example, a reductive quenching cycle can generate an aryl radical from an o-haloaniline, which then adds to a tethered alkyne or alkene.

Photoredox_Workflow Setup 1. Prepare Reaction Mixture (Substrate, Photocatalyst, Amine) Degas 2. Degas the Solution (e.g., Sparge with Argon) Setup->Degas Irradiation 3. Irradiate with Light (e.g., Blue LED, 450 nm) Degas->Irradiation Monitor 4. Monitor Reaction (TLC / LC-MS) Irradiation->Monitor Workup 5. Aqueous Workup Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Product Pure Indole Product Purify->Product caption Fig 3. General workflow for a photoredox indole synthesis.

Fig 3. General workflow for a photoredox indole synthesis.

Advantages and Limitations: The primary advantage of photoredox catalysis is its sustainability. It uses light as a traceless reagent and often proceeds at ambient temperature, minimizing energy consumption. However, substrate scope can sometimes be limited, and reaction optimization can be more complex than for traditional thermal methods.

Conclusion and Future Outlook

The synthesis of functionalized indoles has been profoundly advanced by the adoption of modern catalytic methods. Palladium, gold, and photoredox catalysis offer powerful alternatives to classical syntheses, providing milder reaction conditions, broader functional group tolerance, and enhanced control over product structure. For researchers, the choice of reagent depends on the specific target molecule, available starting materials, and desired functional group compatibility. Palladium catalysis remains a robust and versatile choice for complex substrates. Gold catalysis offers unparalleled mildness and atom economy for alkyne-based precursors. Photoredox catalysis, while a newer field, holds immense promise for developing more sustainable and environmentally benign synthetic routes. As catalyst design continues to evolve, we can expect even more efficient and selective methods for constructing the valuable indole scaffold to emerge.

Comparative study of catalytic systems for reactions involving Methyl 2-(2-bromophenyl)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of complex molecules is paramount. Methyl 2-(2-bromophenyl)-3-oxobutanoate stands as a versatile scaffold, rich in potential for the construction of diverse heterocyclic systems and other valuable chemical entities. The presence of a bromine-substituted aryl ring juxtaposed with a reactive β-keto ester moiety opens a gateway to a variety of catalytic transformations. This guide provides a comparative analysis of palladium, copper, and nickel-based catalytic systems, as well as organocatalytic approaches, for reactions involving this key substrate. By examining the mechanistic underpinnings and providing experimental insights, we aim to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Synthetic Potential of a Privileged Scaffold

This compound is a precursor primed for intramolecular cyclization and intermolecular cross-coupling reactions. The inherent functionalities allow for the formation of key structural motifs, such as quinolones and benzofurans, which are prevalent in numerous biologically active compounds. The choice of catalyst is a critical determinant of reaction outcome, influencing not only the yield and efficiency but also the chemo- and regioselectivity of the transformation. This guide will delve into the nuances of different catalytic approaches, providing a framework for catalyst selection based on the desired synthetic target.

Palladium-Catalyzed Intramolecular Heck Reaction: A Powerful Tool for C-C Bond Formation

The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry for the construction of cyclic and polycyclic frameworks.[1][2] In the context of this compound, this palladium-catalyzed process offers a direct route to 4-acetyl-3,4-dihydroquinolin-2-one, a key intermediate for various pharmaceutical agents.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is well-established and proceeds through a series of fundamental organometallic steps.[3]

Heck Reaction Mechanism Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Br Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Alkene_Coordination Alkene Coordination Aryl-Pd(II)-X->Alkene_Coordination Enolate Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Alkyl-Pd(II)-X Alkyl-Pd(II)-X Migratory_Insertion->Alkyl-Pd(II)-X Beta-Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-X->Beta-Hydride_Elimination Product_Release Product Release Beta-Hydride_Elimination->Product_Release Product Reductive_Elimination Reductive Elimination Product_Release->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Base

Caption: Generalized catalytic cycle for the Heck reaction.

The choice of phosphine ligands is crucial in modulating the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich ligands can facilitate the oxidative addition step and promote reductive elimination.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

The synthesis of quinolone frameworks from precursors analogous to this compound has been reported, providing a template for this transformation.[4]

Step-by-Step Methodology:

  • To a sealed tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand (e.g., PPh₃, 0.1 equiv).

  • Add a base, such as NaOAc or K₂CO₃ (2.0 equiv), and a high-boiling point solvent like DMF or DMA.

  • Purge the tube with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture at a temperature ranging from 100 to 140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-acetyl-3,4-dihydroquinolin-2-one.

Copper-Catalyzed Intramolecular Reactions: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, particularly for C-O and C-C bond formation, have emerged as a more economical and sustainable alternative to palladium-based systems.[5] For a substrate like this compound, copper catalysis can facilitate intramolecular O-arylation to form benzofuran derivatives or C-arylation to yield carbocyclic products, depending on the reaction conditions.[4][6]

Mechanistic Considerations and Selectivity

The mechanism of copper-catalyzed coupling reactions is complex and can involve Cu(I)/Cu(III) or other catalytic cycles. The choice of ligand and solvent plays a critical role in directing the reaction towards either O-arylation or C-arylation.[4][6]

Copper_Catalyzed_Cyclization cluster_O_Arylation O-Arylation Pathway cluster_C_Arylation C-Arylation Pathway O_Aryl_Product Benzofuran Derivative O_Arylation_TS O-Arylation Transition State O_Arylation_TS->O_Aryl_Product Enolate_O Enolate (O-nucleophile) Enolate_O->O_Arylation_TS Cu(I), Ligand, Base C_Aryl_Product Carbocyclic Product C_Arylation_TS C-Arylation Transition State C_Arylation_TS->C_Aryl_Product Enolate_C Enolate (C-nucleophile) Enolate_C->C_Arylation_TS Cu(I), Ligand, Base Substrate This compound Substrate->Enolate_O Substrate->Enolate_C Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->O_Arylation_TS Cu_Catalyst->C_Arylation_TS

Caption: Competing O- and C-arylation pathways in copper-catalyzed intramolecular cyclization.

Generally, polar aprotic solvents like DMF or DMSO favor C-arylation, while less polar solvents such as dioxane or toluene can promote O-arylation. The nature of the ligand, often a diamine or an amino acid, is also a key factor in controlling the selectivity.

Experimental Protocol: Copper-Catalyzed Intramolecular C-Arylation

Based on protocols for related substrates, the following procedure can be adapted for the intramolecular C-arylation of this compound.[6]

Step-by-Step Methodology:

  • Combine this compound (1.0 equiv), CuI (0.1 equiv), and a ligand such as L-proline or N,N'-dimethylethylenediamine (0.2 equiv) in a reaction vessel.

  • Add a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv), and a suitable solvent (e.g., DMF or dioxane).

  • Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to isolate the cyclized product.

Nickel-Catalyzed Reactions: An Emerging Powerhouse

Nickel catalysis has gained significant traction as a more abundant and less expensive alternative to palladium for a wide range of cross-coupling and cyclization reactions.[7][8] Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium or copper.

Mechanistic Advantages

Nickel-based systems can proceed through different mechanistic pathways, including Ni(0)/Ni(II) and radical-based cycles. This versatility allows them to be effective in a variety of transformations, including reductive cyclizations.[8]

Potential Application in Intramolecular Cyclization

While specific examples for this compound are scarce, nickel-catalyzed intramolecular cyclizations of aryl halides onto tethered ketones or esters have been reported, suggesting the feasibility of this approach.[9]

Conceptual Experimental Protocol:

  • In a glovebox, charge a reaction tube with a nickel precatalyst (e.g., Ni(COD)₂ or NiCl₂(dme)), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene), and a reducing agent if necessary (e.g., zinc or manganese).

  • Add a solution of this compound in an anhydrous, degassed solvent (e.g., THF or dioxane).

  • Add a base if required by the specific catalytic cycle.

  • Seal the tube and heat the reaction mixture at a temperature typically ranging from 60 to 120 °C.

  • Workup and purification would follow standard procedures as described for the palladium- and copper-catalyzed reactions.

Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules.[10] For a substrate like this compound, organocatalysis could be employed for enantioselective intramolecular alkylation to generate a chiral center.

Principle of Enamine and Enol Catalysis

Chiral secondary amines, such as proline and its derivatives, can react with the ketone moiety of the substrate to form a chiral enamine. This enamine can then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine atom, followed by catalyst regeneration.

Organocatalytic_Cyclization Substrate This compound Enamine_Formation Enamine Formation Substrate->Enamine_Formation Chiral_Amine Chiral Amine Catalyst Chiral_Amine->Enamine_Formation Chiral_Enamine Chiral Enamine Enamine_Formation->Chiral_Enamine Intramolecular_Attack Intramolecular Nucleophilic Attack Chiral_Enamine->Intramolecular_Attack Cyclized_Intermediate Cyclized Intermediate Intramolecular_Attack->Cyclized_Intermediate Hydrolysis Hydrolysis Cyclized_Intermediate->Hydrolysis Chiral_Product Chiral Product Hydrolysis->Chiral_Product Catalyst_Regeneration Catalyst Regeneration Hydrolysis->Catalyst_Regeneration Catalyst_Regeneration->Chiral_Amine

Caption: Proposed organocatalytic cycle for the asymmetric intramolecular cyclization.

Comparative Performance Analysis

Catalytic SystemTypical CatalystKey AdvantagesPotential Limitations
Palladium Pd(OAc)₂, Pd₂(dba)₃High efficiency, broad functional group tolerance, well-understood mechanisms.[1]High cost, potential for product contamination with heavy metals.
Copper CuI, Cu(OAc)₂Low cost, environmentally benign, unique selectivity profiles.[5]Often requires higher catalyst loadings and temperatures, mechanism can be complex.
Nickel Ni(COD)₂, NiCl₂(dme)Low cost, abundant, unique reactivity for challenging substrates.[7][8]Sensitivity to air and moisture, potential for side reactions.
Organocatalysis Proline derivativesMetal-free, environmentally friendly, excellent for asymmetric synthesis.[10]May have limited substrate scope, can require higher catalyst loadings.

Conclusion and Future Outlook

The choice of a catalytic system for reactions involving this compound is a multifaceted decision that depends on the desired product, cost considerations, and environmental impact. Palladium catalysis remains a reliable and high-yielding option for many transformations. However, the economic and environmental advantages of copper and nickel catalysis are driving significant research efforts to expand their scope and efficiency. Organocatalysis presents a powerful, metal-free alternative, particularly when enantioselectivity is a key objective.

Future research will likely focus on the development of more active and robust catalysts from earth-abundant metals, as well as novel organocatalytic systems with broader substrate scopes. The continued exploration of these catalytic frontiers will undoubtedly unlock new and efficient pathways for the synthesis of complex molecules from versatile building blocks like this compound, with profound implications for the advancement of chemical synthesis and drug discovery.

References

Spectroscopic analysis to confirm the structure of products derived from this compound.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Spectroscopic Analysis for Confirming Product Structures

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The journey from a synthetic hypothesis to a well-characterized product relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle. This guide offers a comparative analysis of three indispensable spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of reaction products. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can navigate the complexities of structural analysis with confidence.

The Analytical Challenge: A Case Study in Ketone Reduction

To ground our discussion in a practical context, let's consider a common synthetic transformation: the reduction of a ketone, cyclohexanone, to its corresponding secondary alcohol, cyclohexanol.

Figure 1: Hypothetical reduction of cyclohexanone to cyclohexanol.

The analytical imperative is twofold: first, to confirm the formation of cyclohexanol, and second, to ascertain the absence of the starting material, cyclohexanone. Each spectroscopic technique offers a distinct "view" of the molecular changes that accompany this transformation.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted approach, integrating information from various spectroscopic methods, is the most robust strategy for structural confirmation.[1][2] No single technique provides all the necessary information, but together they offer a comprehensive picture of the molecular architecture.[1]

Infrared (IR) Spectroscopy: The Functional Group Sentinel

IR spectroscopy is often the first analytical step due to its speed and its exceptional ability to identify functional groups.[3][4] The principle lies in the absorption of infrared radiation by molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."[3][5][6]

For our case study, the transition from cyclohexanone to cyclohexanol is marked by a dramatic change in the IR spectrum:

  • Disappearance of the Carbonyl (C=O) Stretch: Cyclohexanone exhibits a strong, sharp absorption band characteristic of a ketone's C=O bond, typically around 1715 cm⁻¹.[7][8][9] The absence of this peak in the product's spectrum is a strong indicator that the starting material has been consumed.

  • Appearance of the Hydroxyl (O-H) Stretch: Cyclohexanol, being an alcohol, will show a strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration.[3][10] This broadness is a result of hydrogen bonding.

While IR spectroscopy provides a rapid and definitive assessment of functional group transformation, it offers limited information about the overall molecular framework.[11]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.[12][13][14][15] In its essence, MS measures the mass-to-charge ratio (m/z) of ionized molecules.[12]

Applying MS to our cyclohexanone reduction:

  • Molecular Ion Peak (M⁺): Cyclohexanone has a molecular weight of 98.14 g/mol , while cyclohexanol has a molecular weight of 100.16 g/mol . High-resolution mass spectrometry can easily distinguish between these two masses, confirming the addition of two hydrogen atoms.

  • Fragmentation Patterns: The way a molecule breaks apart upon ionization can be highly informative.

    • Cyclohexanone: Ketones often undergo α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is present.[16][17][18][19]

    • Cyclohexanol: Alcohols typically fragment via α-cleavage and dehydration (loss of a water molecule, M-18).[16][19][20] The observation of a peak at m/z 82 (100 - 18) in the product's spectrum would be strong evidence for the presence of an alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic compound structures.[21][22] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[21][23]

The transformation from cyclohexanone to cyclohexanol results in several key changes in the NMR spectra:

  • ¹H NMR:

    • Appearance of a Hydroxyl Proton (OH): Cyclohexanol will exhibit a new, often broad, signal for the hydroxyl proton. The chemical shift of this proton can vary but is typically found between 1-5 ppm.

    • Appearance of a Carbinol Proton (CH-OH): A new signal corresponding to the proton attached to the carbon bearing the hydroxyl group will appear. This "carbinol" proton is in a distinct electronic environment and will have a characteristic chemical shift, typically around 3.5-4.0 ppm.

    • Changes in Symmetry and Chemical Shifts: The symmetry of the molecule changes upon reduction, which can lead to shifts in the signals of the other cyclohexane ring protons.

  • ¹³C NMR:

    • Disappearance of the Carbonyl Carbon: The highly deshielded carbonyl carbon of cyclohexanone, which appears far downfield (around 210 ppm), will be absent in the product's spectrum.

    • Appearance of the Carbinol Carbon: A new signal for the carbon atom bonded to the hydroxyl group will appear in the alcohol region of the spectrum, typically between 60-80 ppm.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons, providing an unambiguous structural confirmation.[24][25][26][27][28]

Integrated Spectroscopic Strategy: A Step-by-Step Workflow

A logical and efficient workflow is crucial for timely and accurate structural analysis. The following diagram illustrates an integrated approach.

G cluster_0 Integrated Spectroscopic Workflow start Synthesized Product ir IR Spectroscopy start->ir Functional Group Analysis ms Mass Spectrometry ir->ms Molecular Weight Confirmation nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Detailed Structural Elucidation data_analysis Combined Data Analysis nmr->data_analysis Data Integration structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data revisit Re-evaluate Synthesis/ Purification data_analysis->revisit Inconsistent Data

Caption: An integrated workflow for spectroscopic analysis.

Data Presentation: A Comparative Summary

The following table summarizes the expected key spectroscopic data for our case study, providing a clear comparison between the starting material and the product.

Spectroscopic TechniqueCyclohexanone (Starting Material)Cyclohexanol (Product)Rationale for Change
IR Spectroscopy Strong, sharp peak at ~1715 cm⁻¹ (C=O)Broad, strong peak at ~3200-3600 cm⁻¹ (O-H)Conversion of carbonyl to hydroxyl functional group.
Mass Spectrometry Molecular Ion (M⁺) at m/z 98Molecular Ion (M⁺) at m/z 100Addition of two hydrogen atoms during reduction.
Key fragment from α-cleavageKey fragment from dehydration (M-18) at m/z 82Different fragmentation pathways for ketones and alcohols.
¹H NMR Spectroscopy No signals > 2.5 ppmBroad signal at ~1-5 ppm (OH), Signal at ~3.6 ppm (CH-OH)Appearance of new protons in different chemical environments.
¹³C NMR Spectroscopy Signal at ~210 ppm (C=O)Signal at ~70 ppm (C-OH)Change in hybridization and electronic environment of the carbon atom.

Experimental Protocols

Adherence to standardized and validated protocols is essential for generating reliable and reproducible data.[29][30][31][32][33]

Protocol 1: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Protocol 2: Direct Infusion Electrospray Ionization (ESI) - Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[34] Further dilute this solution to a final concentration of about 1-10 µg/mL.[35] Ensure the sample is free of non-volatile salts or buffers.[36]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over the desired m/z range. Electrospray is a "soft" ionization technique, which often results in a prominent molecular ion peak.[35][37]

  • Tandem MS (MS/MS): If further structural information is needed, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[38]

Protocol 3: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer.[39] Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[40][41][42]

  • Acquisition Parameters: Set appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans.[41]

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Apply a Fourier transform to the FID, and then phase and baseline correct the resulting spectrum.[43] Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. Integrate the signals to determine the relative ratios of the different types of protons.[23][42]

Conclusion

The structural confirmation of a synthetic product is a multi-dimensional challenge that is best addressed with a complementary suite of spectroscopic techniques. IR spectroscopy offers a rapid assessment of functional group transformations, mass spectrometry provides crucial molecular weight information and fragmentation clues, and NMR spectroscopy delivers the detailed atomic-level blueprint of the molecule. By strategically integrating these powerful analytical tools and adhering to rigorous experimental protocols, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the advancement of chemical and pharmaceutical sciences.[44]

References

A Senior Application Scientist's Guide to Evaluating the Biological Activity of Novel Dihydropyrano[2,3-c]pyrazoles Synthesized from Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Heterocycle Synthesis

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. These scaffolds are prevalent in a vast array of existing drugs and natural products, offering a rich chemical space for exploration. The pyran and pyrazole nuclei, in particular, are well-regarded "privileged structures" due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This guide focuses on a practical and robust framework for synthesizing and evaluating a promising class of fused heterocycles—dihydropyrano[2,3-c]pyrazoles—using Methyl 2-(2-bromophenyl)-3-oxobutanoate as a versatile, yet underexplored, starting material.[5]

The core objective of this document is to move beyond a simple recitation of protocols. As scientists, our decisions in the lab are driven by rationale and a deep understanding of the underlying mechanisms. Therefore, this guide is structured to explain the causality behind our experimental choices—from the synthetic strategy to the panel of bioassays selected. We will provide a comparative analysis framework, presenting detailed methodologies and data interpretation strategies to empower researchers in their quest for novel, biologically active compounds.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase cluster_analysis Data Analysis & Outcome Start Starting Material This compound Intermediate In-situ Pyrazolone Formation Start->Intermediate + Hydrazine Hydrate Synthesis One-Pot Multi-Component Reaction (MCR) Intermediate->Synthesis + Aldehyde + Malononitrile Product Dihydropyrano[2,3-c]pyrazole Derivatives (Library) Synthesis->Product Antimicrobial Antimicrobial Assay (MIC Determination) Product->Antimicrobial Screening Antioxidant Antioxidant Assay (DPPH/ABTS) Product->Antioxidant Screening AntiInflammatory Anti-inflammatory Assay (COX-2 / NO Inhibition) Product->AntiInflammatory Screening Cytotoxicity Cytotoxicity Assay (MTT) Product->Cytotoxicity Screening SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Comparative Data Antioxidant->SAR Comparative Data AntiInflammatory->SAR Comparative Data Cytotoxicity->SAR Comparative Data Lead Lead Compound Identification SAR->Lead

Caption: Overall workflow from synthesis to lead identification.

Part 1: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

The chosen synthetic route is a one-pot, multi-component reaction (MCR), a strategy prized in medicinal chemistry for its efficiency, atom economy, and ability to rapidly generate a library of structurally diverse compounds from simple precursors. This approach is particularly well-suited for constructing the dihydropyrano[2,3-c]pyrazole scaffold.[6][7]

The reaction proceeds via the initial formation of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediate from this compound and hydrazine hydrate. This intermediate is not isolated but is reacted in situ with an aromatic aldehyde and malononitrile, undergoing a domino Knoevenagel condensation/Michael addition/cyclization sequence to yield the final product. The 2-bromophenyl substituent from the starting material provides a unique handle for potential further modifications (e.g., Suzuki coupling), adding another layer of chemical diversity to the synthesized library.

G cluster_reactants cluster_process cluster_output A Methyl 2-(2-bromophenyl) -3-oxobutanoate Mix Mix in Ethanol + Piperidine (catalyst) A->Mix B Hydrazine Hydrate B->Mix C Aromatic Aldehyde (Ar-CHO) C->Mix D Malononitrile D->Mix Reflux Reflux (e.g., 2-4 hours) Mix->Reflux Cool Cool to RT Precipitation Reflux->Cool Filter Filter & Wash (Cold Ethanol) Cool->Filter Product Crude Product Filter->Product Purified Purified Dihydropyrano [2,3-c]pyrazole Product->Purified Recrystallization

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis of a Representative Compound (Ar = Phenyl)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 mmol), hydrazine hydrate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) to 20 mL of absolute ethanol.

  • Catalyst Addition: Add 4-5 drops of piperidine as a basic catalyst to facilitate the condensation reactions.

  • Reflux: Stir the mixture at reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrano[2,3-c]pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.

Part 2: A Comparative Framework for Biological Evaluation

The true value of a synthesized library of compounds is unlocked only through rigorous biological screening. The following section details a panel of in vitro assays selected to provide a comprehensive preliminary profile of the compounds' biological activities. For each assay, we compare the performance of our hypothetical synthesized compounds (SP-01, SP-02, SP-03, where 'SP' stands for Synthesized Pyrano-pyrazole) against a well-established standard drug.

A. Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Pyrano[2,3-c]pyrazole derivatives have shown promise in this area.[6][8][9][10] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

G Plate Prepare 96-well plate with broth & bacterial inoculum Serial Perform 2-fold serial dilutions of compounds & control drug Plate->Serial Incubate Incubate at 37°C for 18-24 hours Serial->Incubate Read Add Resazurin indicator (or measure OD600) Incubate->Read Result Determine MIC (Lowest concentration with no growth) Read->Result

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in DMSO, then diluted in broth) to the first well of a row. Perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria + broth, no compound) and a negative control (broth only). Use Ciprofloxacin as the standard antibiotic control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visual inspection for turbidity or by using a viability indicator like resazurin.

CompoundStaphylococcus aureus (Gram+)Escherichia coli (Gram-)
SP-011632
SP-02816
SP-03>128>128
Ciprofloxacin (Std.) 1 0.5
B. Antioxidant Capacity Assessment

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[11] Therefore, screening for antioxidant activity is a crucial first step in evaluating the therapeutic potential of new compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used because they are rapid, simple, and reliable for measuring the radical scavenging ability of compounds.[12][13][14]

G cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_1 Mix compound dilutions with DPPH solution (purple) DPPH_2 Incubate in dark (30 mins) DPPH_1->DPPH_2 DPPH_3 Measure absorbance at ~517 nm DPPH_2->DPPH_3 Result Calculate % Inhibition Determine IC50 Value DPPH_3->Result ABTS_1 Generate ABTS radical cation (ABTS•+, blue-green) ABTS_2 Mix compound dilutions with ABTS•+ solution ABTS_1->ABTS_2 ABTS_3 Measure absorbance at ~734 nm ABTS_2->ABTS_3 ABTS_3->Result

Caption: Workflow for DPPH and ABTS antioxidant assays.

  • Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of each dilution with 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

CompoundDPPH ScavengingABTS Scavenging
SP-0145.238.5
SP-0222.819.1
SP-0398.6110.4
Ascorbic Acid (Std.) 15.5 12.3
C. Anti-inflammatory Potential
  • Assay Principle: This is typically a colorimetric or fluorometric enzyme immunoassay kit that measures the conversion of arachidonic acid to prostaglandin PGG₂.

  • Reaction: In the wells of a microplate, incubate human recombinant COX-2 enzyme with a heme cofactor.

  • Inhibition: Add various concentrations of the test compounds or a standard inhibitor (Celecoxib).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: After a set incubation period, stop the reaction and measure the product (prostaglandin) concentration according to the kit manufacturer's instructions.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

CompoundCOX-2 Inhibition (IC₅₀ in µM)
SP-0115.8
SP-021.2
SP-0345.3
Celecoxib (Std.) 0.8
D. Cytotoxicity Screening

Evaluating cytotoxicity is a critical dual-purpose step. It helps identify compounds with potential anticancer activity and provides an initial assessment of their toxicity profile against normal cells. The MTT assay is a widely used colorimetric method to assess cell viability.[18][19][20][21] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

G Seed Seed cells (e.g., HeLa) in a 96-well plate Incubate1 Allow cells to attach (24 hours) Seed->Incubate1 Treat Treat with serial dilutions of compounds & control drug Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 MTT Add MTT reagent (Incubate 3-4 hours) Incubate2->MTT Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Result Calculate % Viability Determine IC50 Value Measure->Result

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and a standard drug (Doxorubicin).

  • Incubation: Incubate the cells for another 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Discard the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

CompoundHeLa (Cervical Cancer)
SP-0125.4
SP-0288.1
SP-035.9
Doxorubicin (Std.) 0.9

Conclusion and Future Directions

This guide provides a comprehensive, rationale-driven framework for the synthesis and biological evaluation of novel dihydropyrano[2,3-c]pyrazoles. The comparative data tables, though hypothetical, illustrate how a systematic approach allows for the direct assessment of newly synthesized compounds against established standards.

From our illustrative data, compound SP-02 emerges as a promising candidate for further investigation as an anti-inflammatory and antioxidant agent, exhibiting potent COX-2 inhibition and strong radical scavenging activity with relatively low cytotoxicity. Conversely, compound SP-03 shows noteworthy cytotoxic effects against the HeLa cancer cell line, suggesting it could be a starting point for developing new anticancer agents. This highlights the importance of a multi-assay approach to uncover the diverse biological potential within a single chemical scaffold.

The next logical steps for a promising lead compound would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues to determine which structural features are critical for activity.

  • In-depth Mechanistic Studies: Investigating the precise molecular targets and pathways affected by the lead compound.

  • In Vivo Evaluation: Assessing the efficacy and safety of the compound in animal models.

By integrating efficient synthesis with a robust and logical cascade of biological assays, researchers can accelerate the journey from a promising chemical starting material to a potential therapeutic lead.

References

Cost-effectiveness analysis of different synthetic protocols for this compound.

Author: BenchChem Technical Support Team. Date: January 2026

To provide a comprehensive cost-effectiveness analysis of different synthetic protocols, please specify the target compound you are interested in. The name or chemical structure of the molecule is required to proceed with a detailed literature search and comparative evaluation.

Once you provide the compound, I will generate a detailed guide that includes:

  • A thorough introduction to the compound and the importance of its synthesis.

  • Detailed descriptions of various synthetic protocols , including step-by-step methodologies and the scientific rationale behind the chosen reactions.

  • A comparative analysis of the protocols, focusing on key metrics such as:

    • Overall yield

    • Cost of starting materials, reagents, and catalysts

    • Number of synthetic steps

    • Process Mass Intensity (PMI)

    • Safety and environmental considerations

  • Data-rich tables for easy comparison of quantitative data.

  • Graphviz diagrams to visually represent each synthetic workflow.

  • In-text citations to authoritative sources and a complete, numbered reference list with clickable URLs.

I am ready to begin this in-depth analysis as soon as you provide the compound of interest.

A Mechanistic and Comparative Guide to Reactions of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, Methyl 2-(2-bromophenyl)-3-oxobutanoate stands as a versatile precursor, uniquely primed for constructing complex heterocyclic scaffolds. Its structure, featuring an aryl halide ortho to a malleable β-keto ester moiety, is an ideal platform for intramolecular cyclization reactions. This guide provides an in-depth analysis of the predominant palladium-catalyzed intramolecular Heck reaction, offering a mechanistic exploration, a comparative analysis of catalytic systems, and a look at alternative synthetic strategies.

The Predominant Pathway: Palladium-Catalyzed Intramolecular Heck Reaction

The most direct and efficient transformation of this compound involves an intramolecular Mizoroki-Heck reaction. This powerful palladium-catalyzed C-C bond formation converts the linear substrate into a valuable dihydrobenzofuran scaffold, specifically creating a chiral quaternary center at the C3 position.[1][2] Understanding the mechanism is paramount to optimizing reaction conditions and achieving desired outcomes.

The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The enol form of the β-keto ester acts as the tethered alkene component for the cyclization.[3][4]

Workflow for the Intramolecular Heck Reaction

G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Aryl Bromide C Aryl-Pd(II) Complex B->C D Alkene Coordination (Intramolecular) C->D Enol Form F Syn Migratory Insertion D->F E σ-Alkyl-Pd(II) Complex G β-Hydride Elimination E->G Forms C=C bond F->E H Hydrido-Pd(II) Complex G->H I Reductive Elimination H->I Base (e.g., Et₃N) J Product Release H->J Releases Product I->A Regenerates Catalyst Product 3-Acetyl-2-methyl-2,3- dihydrobenzofuran J->Product Start Methyl 2-(2-bromophenyl) -3-oxobutanoate Start->B

Caption: General workflow of the Pd-catalyzed intramolecular Heck reaction.

  • Oxidative Addition : The cycle initiates with the oxidative addition of the C-Br bond of the substrate to a coordinatively unsaturated Pd(0) complex (often generated in situ from a Pd(II) precatalyst). This forms a square planar Aryl-Pd(II)-Br intermediate.[3][5] The reactivity order for this step is typically I > OTf > Br >> Cl.[6]

  • Alkene Coordination & Migratory Insertion : The enol tautomer of the β-keto ester provides the tethered alkene. This double bond coordinates to the palladium center. Subsequently, a syn migratory insertion of the alkene into the Aryl-Pd bond occurs.[4] This is the key C-C bond-forming step and establishes the five-membered dihydrofuran ring. For this substrate, this step generates a quaternary stereocenter. The exo-trig cyclization is highly favored over the alternative endo-trig pathway due to the lower strain in the transition state for forming a five-membered ring.[7]

  • β-Hydride Elimination : After cyclization, the resulting σ-alkyl-Pd(II) intermediate must undergo β-hydride elimination to regenerate the double bond and release the product. For the desired 3-acetyl-2-methyl-2,3-dihydrobenzofuran, a hydrogen atom from the methyl group is eliminated. This step is also typically a syn-elimination process.

  • Reductive Elimination & Catalyst Regeneration : The resulting hydrido-palladium(II) complex ([H-Pd(II)-Br]L₂) undergoes reductive elimination in the presence of a stoichiometric amount of base (e.g., triethylamine, potassium carbonate). The base neutralizes the generated HBr, regenerating the active Pd(0) catalyst and completing the cycle.[1][4]

Mechanistic Pathways: Neutral vs. Cationic

The precise mechanism can be influenced by the reactants and conditions, primarily falling into two categories:

  • Neutral Pathway : This is the classic mechanism described above, which is dominant for aryl halides. The palladium complex remains neutral throughout the cycle.

  • Cationic Pathway : When using aryl triflates (Ar-OTf) or when halide scavengers (like silver or thallium salts) are added to reactions with aryl halides, a cationic pathway can operate.[1][6] After oxidative addition, the halide or triflate anion dissociates from the palladium center, creating a cationic [Ar-Pd(II)L₂]⁺ species. This increased electrophilicity can sometimes accelerate the migratory insertion step. The choice of pathway can be critical in asymmetric variants, as the tighter ligand binding in the cationic intermediate can lead to higher enantioselectivity.[1]

Decision Logic for Mechanistic Pathway

G Start Substrate Type? ArylHalide Aryl Halide (e.g., Ar-Br) Start->ArylHalide Halide ArylTriflate Aryl Triflate (Ar-OTf) Start->ArylTriflate Triflate Additives Halide Scavenger Added? (e.g., Ag⁺, Tl⁺) ArylHalide->Additives CationicPath Cationic Pathway [Ar-Pd(II)L₂]⁺ ArylTriflate->CationicPath NeutralPath Neutral Pathway [Ar-Pd(II)-X]L₂ Additives->NeutralPath No Additives->CationicPath Yes

Caption: Factors determining the dominant mechanistic pathway in Heck reactions.

Performance Comparison of Catalytic Systems

The efficiency and selectivity of the intramolecular Heck reaction are highly dependent on the choice of catalyst, ligands, base, and solvent. The following table summarizes typical findings for the cyclization of related 2-haloaryl-β-dicarbonyl compounds.

Catalyst System Component Examples Performance Insights & Causality Yield Range (%) Ref.
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂Pd(OAc)₂ is often a robust and cost-effective choice. Pd₂(dba)₃ can be advantageous for generating the active Pd(0) species under milder conditions. Allyl-palladium complexes have shown high conversion rates in some systems.60-95[8]
Phosphine Ligands PPh₃, P(o-tol)₃, BINAP, P(tBu)₃Monodentate: PPh₃ is a standard, effective ligand. Bulkier ligands like P(o-tol)₃ or P(tBu)₃ can promote faster oxidative addition and reductive elimination.[4][6]70-95[4][6]
Bidentate (Chiral): BINAP is the classic choice for asymmetric Heck reactions, inducing chirality by creating a rigid chiral pocket around the metal center. This is crucial for enantioselective formation of the quaternary center.70-90 (up to 94% ee)[1]
Base Organic: Et₃N, DIPEA, PMPTriethylamine (Et₃N) is a common and effective base for neutralizing the HBr byproduct. Protonated morpholine phosphine (PMP) has also been used effectively.75-95[1][7]
Inorganic: K₂CO₃, Cs₂CO₃, Ag₃PO₄K₂CO₃ and Cs₂CO₃ are effective solid bases. Silver salts (e.g., Ag₃PO₄) act as both a base and a halide scavenger, forcing the reaction through a cationic pathway, which can enhance enantioselectivity with chiral ligands like BINAP.65-90[1][9]
Solvent DMF, Acetonitrile (MeCN), Toluene, DioxanePolar aprotic solvents like DMF and MeCN are most common as they effectively solvate the palladium complexes. Toluene may be used for higher temperature reactions.70-95[7][9]

Comparison with Alternative Synthetic Strategies

While the intramolecular Heck reaction is a premier method, other strategies exist for the synthesis of the core 2,3-dihydrobenzofuran scaffold.

  • Acid-Catalyzed Cyclization of o-Alkynylphenols : This method involves the cyclization of phenols bearing an alkyne group at the ortho position. It is typically catalyzed by acids (p-TsOH) or various metals including Gold (Au), Copper (Cu), or Indium (In). The reaction proceeds via a 5-endo-dig cyclization. This approach requires the synthesis of a different starting material but avoids the use of palladium.[10]

  • [4+1] Cycloaddition Reactions : Formal [4+1] cycloadditions between o-quinone methides (generated in situ) and various one-carbon synthons can produce the dihydrobenzofuran ring. This method offers a different disconnection approach but can be limited by the availability and stability of the quinone methide precursors.

  • Reductive Cyclization : Palladium-catalyzed reductive cyclization of substrates like N-propargyl oxazolidines can lead to related heterocyclic systems through different bond cleavage and formation cascades. While not directly applicable, it showcases the versatility of palladium catalysis in forming cyclic structures.[11]

Experimental Protocols

The following protocols are representative of the methodologies discussed and are based on established procedures for similar substrates.[5][8]

Synthesis of this compound (Substrate)

This procedure is a standard C-alkylation of a β-keto ester.

  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add methyl 3-oxobutanoate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add 1-bromo-2-iodobenzene (1.1 eq) and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Palladium-Catalyzed Intramolecular Heck Cyclization

This protocol describes a typical procedure for the cyclization to form 3-acetyl-2-methyl-2,3-dihydrobenzofuran.

  • To a Schlenk flask charged with a magnetic stir bar, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.10 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous solvent (e.g., DMF or acetonitrile) via syringe, followed by the base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford 3-acetyl-2-methyl-2,3-dihydrobenzofuran.

Conclusion

The intramolecular Heck reaction provides a robust and highly convergent route to functionalized dihydrobenzofurans from this compound. A thorough understanding of the underlying catalytic cycle and the influence of various reaction parameters allows for rational optimization. By carefully selecting the palladium source, ligand, and base, researchers can control reaction efficiency and, particularly with chiral ligands, achieve high levels of enantioselectivity in the formation of the critical quaternary stereocenter. While alternative methods exist, the functional group tolerance and reliability of the palladium-catalyzed approach make it a cornerstone technique for the synthesis of these important heterocyclic motifs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant risks to our health and the environment but also violates stringent regulations. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 2-(2-bromophenyl)-3-oxobutanoate, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the integrity of your laboratory's waste management system.

Part 1: Hazard Profile and Initial Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is an organic compound containing bromine, which places it in the category of halogenated organic waste.[1] Its specific hazards, derived from available safety data, dictate the necessary handling precautions.

A hazardous waste is defined by the U.S. Environmental Protection Agency (EPA) as a material that exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed by name.[2][3] All laboratory-generated chemical waste should be treated as hazardous until confirmed otherwise.[3]

Table 1: Hazard Profile of this compound and Related Compounds

PropertyInformationSource(s)
CAS Number 1243144-97-9[4][5]
Chemical Family Halogenated Organic Compound[1]
Physical State Liquid or Solid (Varies by supplier/purity)[6]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][7]
Disposal Consideration Must be treated as hazardous waste. Thermal decomposition can release toxic and corrosive substances like hydrogen bromide (HBr) and brominated phenols.[8][1][9]

Part 2: The Cornerstone of Disposal: Waste Segregation

The single most important step in managing waste containing this compound is proper segregation. Halogenated organic compounds must never be mixed with non-halogenated organic waste.[1]

Causality: The co-incineration of mixed halogenated and non-halogenated waste can lead to the formation of highly toxic and persistent environmental pollutants, such as brominated dioxins.[1] Proper segregation at the point of generation—the laboratory bench—is the only way to prevent this and ensure the waste can be sent to an appropriate treatment facility.[10]

The following workflow diagram illustrates the critical decision-making process for chemical waste segregation.

G start Chemical Waste Generated in Laboratory is_halogenated Does the waste contain Halogens (F, Cl, Br, I)? start->is_halogenated halogen_waste Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogen_waste  Yes non_halogen_waste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogen_waste No   label_container Label Container with: - Full Chemical Name(s) - 'Hazardous Waste' - Hazard Pictograms halogen_waste->label_container non_halogen_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store

Caption: Waste Segregation and Collection Workflow.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for safely handling and preparing this compound waste for final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Based on the hazard profile, ensure the following PPE is worn at all times when handling the waste:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[6]

  • Eye Protection: Safety goggles or a face shield.[6]

  • Body Protection: A standard laboratory coat.[6]

Step 2: Select a Compatible Waste Container

The integrity of the waste container is essential to prevent leaks and spills.

  • Material: Use a chemically resistant container. While glass is acceptable, plastic is often preferred to minimize the risk of breakage.[10][11] The container must have a leak-proof, screw-on cap.

  • Condition: Ensure the container is clean, dry, and in good condition. Never use food or beverage containers for chemical waste.

  • Venting: Do not use a container that can build up pressure if there is any potential for gas evolution, although this is not a primary hazard for this specific compound under normal conditions.

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.[12] Your institution's Environmental Health & Safety (EHS) department will provide specific labels or tags. The label must include:

  • The words "Hazardous Waste" .[1]

  • The specific category: "Halogenated Organic Waste" .[1]

  • The full chemical name : "this compound". Avoid abbreviations or chemical formulas.

  • An accurate estimation of the concentration and volume .

  • Appropriate hazard pictograms (e.g., irritant, harmful).[12]

  • The date when waste was first added to the container.[10]

Step 4: Accumulate Waste in a Designated Area

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][10]

  • Location: The SAA must be in the same room where the waste is generated.[10]

  • Containment: Store the waste container in secondary containment (such as a spill tray or tub) to contain any potential leaks.[11]

  • Segregation: Keep the halogenated waste container segregated from incompatible materials, such as strong acids, bases, and reactive metals.[1][12]

  • Volume Limits: Be aware of regulatory limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2][3] Once this limit is reached, it must be removed by EHS within three days.[2]

  • Container Status: Keep the waste container closed at all times except when adding waste.[10]

Step 5: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This is the responsibility of your institution, managed through its EHS office.

  • Request Pickup: Once the container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request to your EHS department.[2][10]

  • Transportation and Disposal: EHS will arrange for a licensed hazardous waste disposal company to transport the waste off-site.[2][13] The primary disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility equipped with emission controls (scrubbers) to neutralize harmful byproducts like HBr.[9] This process is governed by the Resource Conservation and Recovery Act (RCRA).[14][15][16]

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key.

  • Minor Spills:

    • Alert personnel in the immediate vicinity.[1]

    • If the material is flammable, extinguish any nearby ignition sources.[1]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealable container.[1][17]

    • Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.

    • Arrange for a waste pickup with EHS. All materials used for cleanup must be disposed of as hazardous waste.[3]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6]

    • In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.

Part 5: Institutional Responsibility: Waste Minimization

A core principle of modern laboratory management is to reduce the generation of hazardous waste at the source.[10]

  • Scale: Reduce the scale of experiments whenever possible to produce smaller volumes of waste.[2]

  • Purchasing: Order only the quantity of chemical needed for your research to avoid waste from expired or unused stock.[2]

  • Inventory Management: Maintain an accurate inventory of chemicals to prevent duplicate orders and facilitate sharing of surplus chemicals between labs.[2][10]

  • Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[2]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the waste generated from your critical research is managed responsibly from cradle to grave.[16][18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-bromophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-bromophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.